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  • Product: 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid
  • CAS: 387350-58-5

Core Science & Biosynthesis

Foundational

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid Executive Summary This technical guide provides a comprehensive overview of the chemical properties, synthesis, r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. As a member of the pyrimidinyl carboxy class of compounds, this molecule shares a core scaffold with biologically active agents, including commercial herbicides.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular structure, characterization, and utility as a synthetic building block. We will delve into detailed synthetic protocols, explore its reactivity profile, and contextualize its properties within the broader landscape of medicinal and agricultural chemistry.

Introduction and Nomenclature

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a multifaceted organic compound featuring a benzoic acid moiety linked via an ether bond to a 4,6-dimethoxypyrimidine ring. This structural arrangement is pivotal to its chemical behavior and biological activity.

It is crucial to address a point of potential confusion in nomenclature. While this guide focuses on the 3-oxy-benzoic acid isomer, the common name "Bispyribac" and its sodium salt are widely associated with the related 2,6-disubstituted analogue, 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid, a well-documented post-emergence herbicide.[2][3][4] The principles of synthesis, reactivity, and biological mechanism discussed herein are often applicable across this class of molecules, but structural distinctions are critical. This guide will maintain a clear focus on the specified 3-isomer, drawing comparative data from related compounds where necessary to provide a complete scientific picture.

Core Chemical and Physical Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The combination of an acidic carboxylic group, an aromatic ring, and an electron-deficient, substituted pyrimidine ring gives this compound a unique profile.

Molecular Structure

The 2D structure of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is presented below.

Caption: 2D Chemical Structure of the title compound.

Physicochemical Data
PropertyValue (for Bispyribac-sodium)ReferenceNotes and Implications
Molecular Formula C₁₃H₁₂N₂O₅[1][5](Value for the title 3-isomer)
Molecular Weight 276.24 g/mol [1][5](Value for the title 3-isomer)
Melting Point 223-224 °C[6]High melting point suggests a stable crystalline lattice, likely influenced by intermolecular hydrogen bonding.
Water Solubility 73.3 g/L (at 20 °C)[6]High solubility is characteristic of the sodium salt form. The free acid is expected to be less soluble in water.
pKa 3.35[7]Indicates a moderately strong carboxylic acid, which will be deprotonated at physiological pH.
LogP -1.03[7]The negative value indicates high hydrophilicity, consistent with the high water solubility of the sodium salt.

Synthesis and Purification

The construction of the ether linkage between the benzoic acid and pyrimidine moieties is the key strategic step in synthesizing this molecule. The most logical and widely documented approach is a variation of the Williamson ether synthesis, a powerful method for forming C-O-C bonds.[8][9]

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis involves the reaction of a nucleophile (a deprotonated hydroxybenzoic acid) with an electrophilic pyrimidine ring. For the pyrimidine ring to be sufficiently reactive, it must contain a good leaving group at the 2-position, such as a halogen or a sulfonyl group. The reaction is conducted in the presence of a base to deprotonate the phenolic hydroxyl group, creating a more potent phenoxide nucleophile.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Steps SM1 Methyl 3-hydroxybenzoate Reaction Nucleophilic Substitution (Williamson Ether Synthesis) SM1->Reaction SM2 2-Chloro-4,6-dimethoxypyrimidine SM2->Reaction Intermediate Ester Intermediate Reaction->Intermediate Hydrolysis Base Hydrolysis (Saponification) Intermediate->Hydrolysis Purification Purification (Crystallization) Hydrolysis->Purification Product Final Product: 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid Purification->Product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous compounds.[1][7]

Step 1: Ether Formation

  • Rationale: To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq). The base deprotonates the phenol to form the phenoxide, activating it for nucleophilic attack. The use of the methyl ester protects the carboxylic acid from acting as a competing nucleophile.

  • Procedure: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Rationale: Add 2-Chloro-4,6-dimethoxypyrimidine (1.1 eq) to the reaction mixture. A sulfonyl-substituted pyrimidine could also be used as they are excellent leaving groups.[1]

  • Procedure: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

  • Rationale: The protective methyl ester is removed via base-catalyzed hydrolysis to reveal the desired carboxylic acid.

  • Procedure: Dissolve the crude ester intermediate in a mixture of THF/Methanol and water. Add an excess of sodium hydroxide (NaOH, 3-4 eq) and stir at room temperature or with gentle heating (40-50 °C) until the hydrolysis is complete (monitored by TLC).

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its three primary functional domains: the carboxylic acid, the ether linkage, and the dimethoxypyrimidine ring.

  • Carboxylic Acid: This group undergoes typical reactions such as esterification with alcohols under acidic conditions, conversion to an acid chloride using thionyl chloride, and amide formation with amines. It readily forms carboxylate salts with bases.

  • Ether Linkage: The aryl ether bond is generally stable. Cleavage requires harsh conditions (e.g., strong acids like HBr), which are not typical in biological or standard synthetic settings.

  • Dimethoxypyrimidine Ring: This ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if a stronger nucleophile displaces one of the methoxy groups, though this requires forcing conditions.[1] The ring itself is stable to moderate oxidative and reductive conditions.[1]

  • Stability: The compound is stable under normal storage conditions (room temperature, sealed from light and moisture). It is a weak acid and will react with strong bases.

Spectroscopic and Analytical Characterization

While specific spectral data is not published, the expected characteristics can be reliably predicted.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzoic acid ring (typically in the 7.0-8.2 ppm range), a singlet for the C5 proton on the pyrimidine ring (~6.0 ppm), and two singlets for the non-equivalent methoxy groups (~3.9-4.1 ppm). The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm).

  • ¹³C NMR: The spectrum would show 13 distinct carbon signals, including the carboxyl carbon (~170 ppm), carbons of the pyrimidine ring (with C2, C4, C6 being highly deshielded), carbons of the benzene ring, and the two methoxy carbons (~55 ppm).

  • Mass Spectrometry: In ESI-negative mode, the primary ion observed would be the [M-H]⁻ ion at m/z 275.07. In positive mode, the [M+H]⁺ ion would be at m/z 277.08. Key fragmentation would likely involve the loss of CO₂ from the carboxylic acid and cleavage of the ether bond.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O-C stretches for the ether and methoxy groups (~1250-1000 cm⁻¹), and C=C/C=N stretches from the aromatic and pyrimidine rings (~1600-1450 cm⁻¹).

Biological Context and Potential Applications

Herbicide Development

The core structure of this compound is found in herbicides that act by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is critical in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but not in animals, making it an excellent target for selective herbicides.[1]

Caption: Mechanism of action via inhibition of the AHAS enzyme.

Scaffold for Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The structural features of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid make it an attractive starting point for library synthesis in drug discovery programs. Preliminary research into similar compounds suggests potential for developing agents that interact with various biological targets, opening avenues for anti-infective or anti-cancer therapies.[1] The molecule's synthetic tractability allows for systematic modification of the benzoic acid and pyrimidine rings to explore structure-activity relationships (SAR) against novel targets.

Conclusion

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a compound with well-defined chemical properties rooted in its constituent functional groups. Its synthesis is readily achieved through standard organic chemistry methodologies, primarily nucleophilic aromatic substitution. While its direct application is less documented than its 2,6-disubstituted analogue, its structural framework is of significant interest in both agricultural science and medicinal chemistry. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and utilize this versatile molecule as a tool for developing new herbicides or as a scaffold in the pursuit of novel therapeutic agents.

References

  • 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid - Benchchem.
  • Bispyribac-sodium (Ref: KIH-2023) - AERU.
  • 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)
  • 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid - PubChem.
  • 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid - ChemBK.
  • Bispyribac - AERU - University of Hertfordshire.
  • Bispyribac-sodium | C19H17N4NaO8 | CID 23682789 - PubChem.
  • 2,6-Bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid - CymitQuimica.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts.

Sources

Exploratory

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid CAS number

An In-depth Technical Guide to 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid Abstract This technical guide provides a comprehensive overview of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS No. 387350-58-5), a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS No. 387350-58-5), a key intermediate and active compound within the pyrimidinyl carboxy class of molecules. This document details its fundamental physicochemical properties, outlines robust synthetic methodologies, elucidates its mechanism of action as an acetohydroxyacid synthase (AHAS) inhibitor, and discusses its primary application as a selective, post-emergence herbicide. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this guide synthesizes technical data with practical, field-proven insights, ensuring a thorough understanding of the compound's scientific and commercial significance.

Introduction and Chemical Identity

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a member of the pyrimidinyl carboxy and benzoic acid chemical families.[1] While structurally related to the well-known herbicide Bispyribac, it is a distinct positional isomer. Bispyribac features two (4,6-dimethoxypyrimidin-2-yl)oxy groups at the 2 and 6 positions of the benzoic acid core, whereas the subject of this guide possesses a single substitution at the 3-position.[2][3] This structural distinction is critical for its specific biological activity and physicochemical characteristics.

Primarily, this compound is recognized for its role as a selective and systemic herbicide.[1] It is applied post-emergence to control a variety of grasses, sedges, and broad-leaved weeds, particularly in rice cultivation.[1] Its mode of action involves the targeted inhibition of a crucial enzyme in plant amino acid synthesis, a pathway that is absent in animals, providing a basis for its selectivity.[1][4][5]

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is foundational to its application in research and development. The key identifiers and properties of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid are summarized below.

PropertyValueSource
CAS Number 387350-58-5[1]
Molecular Formula C₁₃H₁₂N₂O₅[1]
Molecular Weight 276.24 g/mol [1]
IUPAC Name 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid[1]
Canonical SMILES COC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)OC[1]
InChI Key OOPDBWHZCPMFHO-UHFFFAOYSA-N[1]
Physical State White powder (related compounds)[4]

Synthesis and Manufacturing

The synthesis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is typically achieved through a nucleophilic aromatic substitution reaction. This pathway offers high yields and purity, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.

Synthetic Pathway Overview

The core principle of the synthesis involves the coupling of a pyrimidine derivative with a substituted benzoic acid. Specifically, the hydroxyl group of 3-hydroxybenzoic acid acts as a nucleophile, displacing a leaving group on a 2-substituted-4,6-dimethoxypyrimidine.[1] A common and effective leaving group is a sulfonyl moiety, such as in 2-methylsulfonyl-4,6-dimethoxypyrimidine, or a halogen. The reaction is conducted in the presence of a base to deprotonate the hydroxyl group, thereby activating it for nucleophilic attack.

SynthesisWorkflow Reactant1 3-Hydroxybenzoic Acid ReactionVessel Nucleophilic Aromatic Substitution in Aprotic Solvent (e.g., DMF) Reactant1->ReactionVessel Reactant2 2-Chloro-4,6-dimethoxypyrimidine (or sulfonyl equivalent) Reactant2->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Activates Nucleophile Acidification Acidification (e.g., HCl) ReactionVessel->Acidification Crude Product Purification Purification (Recrystallization) Acidification->Purification Precipitated Solid Product 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid Purification->Product Final Product

Caption: General workflow for the synthesis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.

Detailed Laboratory Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound.

Materials:

  • 3-Hydroxybenzoic acid

  • 2-Chloro-4,6-dimethoxypyrimidine (or 2-methylsulfonyl-4,6-dimethoxypyrimidine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended.

  • Reactant Addition: Add 2-chloro-4,6-dimethoxypyrimidine (1.1 eq) to the mixture.

    • Causality Note: The use of excess base (K₂CO₃) ensures complete deprotonation of the phenolic hydroxyl group, which is essential for driving the nucleophilic substitution reaction to completion. DMF is chosen as the solvent for its high boiling point and its ability to dissolve the reactants and intermediates.

  • Reaction: Heat the mixture to 80-90°C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Acidification: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the aqueous solution slowly with 2M HCl until the pH is approximately 2-3. A precipitate should form.

    • Causality Note: Acidification protonates the carboxylate salt formed during the reaction, rendering the final product, the carboxylic acid, insoluble in water and causing it to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.

  • Validation: Dry the purified product under vacuum. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Mechanism of Action: AHAS Inhibition

The herbicidal activity of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid stems from its function as a potent inhibitor of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][4][5]

Pillar of Action:

  • Uptake and Translocation: The herbicide is absorbed systemically through both the foliage and roots of the plant.[4][5]

  • Target Enzyme Inhibition: It travels to the plant's growing points (meristems), where it binds to and inhibits the AHAS enzyme.

  • Metabolic Disruption: AHAS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[4]

  • Cessation of Growth: Inhibition of this pathway halts the production of these essential amino acids, which are critical for protein synthesis and cell division. This leads to a rapid cessation of plant growth.

  • Plant Death: Deprived of essential building blocks, the weed eventually dies. The selectivity arises because this specific metabolic pathway is absent in mammals, making it a safe target for herbicidal action.

MechanismOfAction Herbicide 3-[(4,6-...)oxy]benzoic acid (Systemic Uptake) Inhibition INHIBITION Herbicide->Inhibition AHAS AHAS Enzyme (Acetohydroxyacid Synthase) AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->AminoAcids Catalyzes Biosynthesis ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth PlantDeath Weed Death PlantGrowth->PlantDeath is halted, leading to Inhibition->AHAS Blocks Active Site Cessation CESSATION Inhibition->Cessation Cessation->AminoAcids Cessation->PlantGrowth

Caption: Mechanism of herbicidal action via inhibition of the AHAS enzyme pathway.

Applications in Weed Management

The unique structure of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid makes it a valuable tool for selective weed control in agriculture.[1]

Herbicidal Spectrum and Use
  • Classification: Selective, systemic, post-emergence herbicide.[1]

  • Primary Crop: Highly effective in paddy rice fields.[1]

  • Target Weeds: Controls a broad spectrum of weeds including many common grasses, sedges, and broad-leaved weeds that compete with rice for nutrients, water, and light.[1]

Protocol for a Field Efficacy Trial

To validate the effectiveness of the compound, a standardized field trial is necessary.

Objective: To determine the dose-response relationship and efficacy of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid on target weed species in a paddy rice environment.

Methodology:

  • Plot Design: Establish a randomized complete block design (RCBD) with at least four replications. Each plot should be of a uniform size (e.g., 5m x 4m).

  • Treatments:

    • Untreated Control (weedy check)

    • Weed-Free Control (manual weeding)

    • 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid at graded application rates (e.g., 20, 30, 40, 50 g a.i./ha).

    • Standard commercial herbicide for comparison.

  • Application: Apply the treatments post-emergence, typically when weeds are at the 2-4 leaf stage and rice is at the 3-4 leaf stage. Use a calibrated backpack sprayer to ensure uniform coverage.

  • Data Collection:

    • Weed Density and Biomass: At 0, 30, and 60 days after treatment (DAT), count weed density by species using a quadrat (e.g., 0.25m²). Collect the above-ground weed biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

    • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 21 DAT on a scale of 0-100% (0 = no injury, 100 = complete crop death).

    • Yield: At harvest, collect the grain yield from the net plot area and adjust for moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

References

  • 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid - Benchchem. Benchchem.
  • Bispyribac-sodium (Ref: KIH-2023) - AERU. Agriculture and Environment Research Unit, University of Hertfordshire.
  • Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt - AERU. Agriculture and Environment Research Unit, University of Hertfordshire.
  • 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid - PubChem. National Center for Biotechnology Information.
  • Bispyribac | C19H18N4O8 | CID 443031 - PubChem. National Center for Biotechnology Information.
  • Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas - Google Patents. Google Patents.
  • 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid - ResearchGate. ResearchGate.
  • Novel process for preparing 2,6-di(4,6-dimethoxy-pyrimidin-2-yl) oxybenzoic acid oxime ester derivatives - Google Patents. Google Patents.
  • Synthesis of Potassium 2,4 and 2,6-bis[(4,6- dimethoxypyrimidin-2-yl)oxy]benzoate - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Benzoic acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)6-hydroxy, sodium salt - AERU. Agriculture and Environment Research Unit, University of Hertfordshire.
  • Bispyribac - AERU - University of Hertfordshire. Agriculture and Environment Research Unit, University of Hertfordshire.

Sources

Foundational

A Comprehensive Technical Guide to Pyrimidinyloxybenzoic Acid Derivatives: The Case of Bispyribac

Introduction to Bispyribac and its Sodium Salt Bispyribac, and more commonly its sodium salt (bispyribac-sodium), belongs to the pyrimidinyl carboxy compound and benzoic acid herbicide classes.[1] It is a selective, syst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Bispyribac and its Sodium Salt

Bispyribac, and more commonly its sodium salt (bispyribac-sodium), belongs to the pyrimidinyl carboxy compound and benzoic acid herbicide classes.[1] It is a selective, systemic, post-emergence herbicide valued for its broad-spectrum control of grasses, sedges, and broadleaf weeds, particularly in rice cultivation and turf management.[2][3] Its efficacy stems from the inhibition of the enzyme acetolactate synthase (ALS), a key component in the biosynthesis of branched-chain amino acids in plants.[4] This guide will delve into the synthesis, mechanism of action, physicochemical properties, applications, and toxicological profile of bispyribac, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of a compound are fundamental to its scientific application. This section details the nomenclature and key physicochemical properties of bispyribac and its sodium salt.

IUPAC Name and Chemical Identifiers
  • Bispyribac: 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid[4]

  • Bispyribac-sodium: Sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of bispyribac and its sodium salt, crucial for formulation development and environmental fate assessment.

PropertyValueSource
Bispyribac
Molecular FormulaC₁₉H₁₈N₄O₈[4]
Molecular Weight430.37 g/mol [4]
Melting Point148-150 °C[5]
Bispyribac-sodium
Molecular FormulaC₁₉H₁₇N₄NaO₈[1]
Molecular Weight452.36 g/mol [1]
AppearanceWhite, odorless powder[6]
Melting Point223-224 °C (with decomposition)[6]
Water Solubility (20°C)64,000 mg/L[1]
pKa (25°C)3.35 (weak acid)[1]
Log P (octanol-water partition coefficient)-1.03[1]
Vapor Pressure (20°C)5.50 x 10⁻⁶ mPa[1]

Synthesis of Bispyribac-sodium

The synthesis of bispyribac-sodium is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves the condensation of 2,6-dihydroxybenzoic acid with a substituted pyrimidine.

Generalized Synthesis Pathway

The industrial synthesis of bispyribac-sodium typically involves the reaction of 2,6-dihydroxybenzoic acid with 2-(alkylsulfonyl)-4,6-dialkoxypyrimidine in the presence of a base and a suitable solvent.[1]

G cluster_reactants Reactants cluster_conditions Conditions 2_6_dihydroxybenzoic_acid 2,6-Dihydroxybenzoic Acid condensation Condensation Reaction 2_6_dihydroxybenzoic_acid->condensation pyrimidine_derivative 2-(Alkylsulfonyl)-4,6-dimethoxypyrimidine pyrimidine_derivative->condensation Base Base (e.g., K₂CO₃) Base->condensation Solvent Solvent (e.g., Toluene, DMF) Solvent->condensation Bispyribac_sodium Bispyribac-sodium condensation->Bispyribac_sodium

Figure 1: Generalized synthesis scheme for Bispyribac-sodium.
Detailed Experimental Protocol

While industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles.

Objective: To synthesize bispyribac-sodium via nucleophilic aromatic substitution.

Materials:

  • 2,6-dihydroxybenzoic acid

  • 2-chloro-4,6-dimethoxypyrimidine or 2-(methylsulfonyl)-4,6-dimethoxypyrimidine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dihydroxybenzoic acid in DMF.

  • Base Addition: Add a stoichiometric excess of potassium carbonate to the solution.

  • Pyrimidine Addition: Slowly add 2-chloro-4,6-dimethoxypyrimidine (or the sulfonyl equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature that facilitates the reaction (typically 80-120°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into water. Acidify with a suitable acid (e.g., HCl) to precipitate the crude bispyribac acid.

  • Purification of Bispyribac: Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure bispyribac.

  • Salt Formation: Dissolve the purified bispyribac in a suitable solvent (e.g., ethanol) and add one molar equivalent of aqueous sodium hydroxide.

  • Isolation of Bispyribac-sodium: Remove the solvent under reduced pressure to yield bispyribac-sodium as a solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action

Bispyribac's herbicidal activity is derived from its function as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4]

The Branched-Chain Amino Acid Pathway

ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, bispyribac effectively halts the production of these vital building blocks.

G Pyruvate Pyruvate ALS Acetolactate Synthase (AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Val_Leu_pathway Valine & Leucine Biosynthesis ALS->Val_Leu_pathway Ile_pathway Isoleucine Biosynthesis ALS->Ile_pathway Bispyribac Bispyribac Bispyribac->ALS Inhibition Protein_Synthesis Protein Synthesis & Plant Growth Val_Leu_pathway->Protein_Synthesis Ile_pathway->Protein_Synthesis

Figure 2: Mechanism of action of Bispyribac via inhibition of Acetolactate Synthase (ALS).

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn disrupts protein synthesis and ultimately causes the cessation of growth and death of susceptible plants.[2] The selectivity of bispyribac is attributed to differences in the rate of metabolism between the target weeds and the crop, with tolerant crops like rice being able to metabolize the compound more rapidly into non-toxic forms.

Applications in Research and Development

While the primary application of bispyribac is in agriculture, its unique structure and biological activity present opportunities for further research and development.

Agricultural Applications

Bispyribac-sodium is formulated as a suspension concentrate or soluble powder for post-emergence application.[3][6] It is particularly effective for controlling problematic weeds in:

  • Paddy Rice: Controls a wide range of grasses, sedges, and broadleaf weeds.[2]

  • Turfgrass: Used on golf courses and sod farms to manage weeds like annual bluegrass (Poa annua).[6]

Potential in Drug Development

The structural motifs of bispyribac, particularly the pyrimidine ring, are found in many biologically active compounds. Preliminary research suggests that molecules with similar structures may interact with various biological targets, opening avenues for investigation in areas such as infectious diseases or oncology.[2] However, it is important to note that bispyribac itself is not approved for any therapeutic use, and this remains a speculative area of research.

Toxicological and Safety Profile

A thorough understanding of a compound's toxicological profile is essential for safe handling and risk assessment.

Human Health

Bispyribac-sodium exhibits low acute oral, dermal, and inhalational toxicity.[6] It is not considered a dermal irritant but can be a slight eye irritant.[6] Importantly, comprehensive studies have shown that bispyribac is not genotoxic, carcinogenic, or a reproductive or developmental toxicant.[6] The World Health Organization (WHO) classifies the technical grade of bispyribac as Class III: slightly hazardous.[5]

Environmental Fate and Ecotoxicology

Bispyribac-sodium is highly soluble in water and is not expected to be persistent in soil.[1] It has a low potential to leach into groundwater based on its physicochemical properties.[1] The toxicity to fish, daphnia, and earthworms is generally low to moderate.[1]

Handling and Safety Precautions

Standard laboratory and field handling precautions should be observed when working with bispyribac-sodium. This includes the use of personal protective equipment (PPE) such as gloves and safety glasses. In case of spills, the material should be contained to prevent entry into waterways. For land spills, the material should be swept or vacuumed up, and the area washed with soap and water.[5]

Conclusion

While the specific isomer 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid remains poorly characterized in the public domain, the closely related compound bispyribac is a well-documented and highly effective herbicide. Its mode of action as an ALS inhibitor provides potent and selective weed control in critical agricultural systems. The extensive safety and environmental data available for bispyribac-sodium support its continued use when applied according to regulatory guidelines. For researchers, bispyribac serves as a key example of the pyrimidinyloxybenzoic acid class of compounds and a reference point for the development of new agrochemicals or other biologically active molecules.

References

  • Bispyribac-sodium (Ref: KIH-2023) - Agriculture and Environment Research Unit (AERU). [Link]

  • Bispyribac | C19H18N4O8 | CID 443031 - PubChem, National Institutes of Health. [Link]

  • Public Release Summary on the evaluation of the new active Bispyribac Sodium in the product Nominee® Herbicide - Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Bispyribac - Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • WO2014128719A2 - Processes for the preparation of bispyribac sodium and intermediates thereof - Google P
  • WO2019244088A1 - Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas - Google P

Sources

Exploratory

A Technical Guide to the Spectroscopic Profile of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the herbicidal compound 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the herbicidal compound 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document elucidates the structural features of the molecule through a detailed examination of its predicted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data. Given the limited availability of public experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from closely related analogues to present a robust, predictive analysis.

Introduction

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS No. 387350-58-5) is a member of the pyrimidinyl carboxy class of compounds, recognized for its application as a selective, post-emergence herbicide. Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, a key player in the biosynthetic pathway of branched-chain amino acids in plants. The precise molecular structure and purity of this compound are critical for its biological activity and regulatory approval. Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous confirmation of a molecule's identity and integrity. This guide offers a foundational understanding of the expected spectroscopic signatures of this molecule, serving as a vital reference for its synthesis, quality control, and metabolic studies.

Methodology for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following outlines the standard, field-proven protocols for obtaining the Mass, IR, and NMR spectra of a small organic molecule like 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid.

Experimental Workflow: From Sample to Spectrum

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Sample Pure Compound Dissolution Dissolution in Appropriate Solvent (e.g., DMSO-d6, CDCl3 for NMR; MeOH for MS; KBr pellet for IR) Sample->Dissolution NMR_Spec NMR Spectrometer (e.g., 400 MHz) Dissolution->NMR_Spec NMR Tube IR_Spec FTIR Spectrometer Dissolution->IR_Spec KBr Pellet/Cell MS_Spec Mass Spectrometer (e.g., ESI-QTOF) Dissolution->MS_Spec Direct Infusion/LC NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data

Caption: Standard workflow for obtaining spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid, with a molecular formula of C₁₃H₁₂N₂O₅ and a molecular weight of 276.24 g/mol , Electrospray Ionization (ESI) is a suitable technique, as it is a soft ionization method that typically keeps the parent molecule intact.

Predicted Mass Spectrum Data
Ion TypePredicted m/zInterpretation
[M+H]⁺277.0824Protonated molecular ion (positive ion mode). This is often the base peak in ESI-MS.
[M-H]⁻275.0668Deprotonated molecular ion (negative ion mode), due to the acidic carboxylic acid proton.
[M+Na]⁺299.0644Sodium adduct of the molecular ion, common when sodium salts are present.

Rationale for Ionization: The presence of the carboxylic acid group makes the molecule readily deprotonated in negative ion mode. The nitrogen atoms in the pyrimidine ring can be protonated in positive ion mode, making [M+H]⁺ a likely and stable ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present in a molecule. The IR spectrum of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid is predicted to show characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic acid
1710-1680StrongC=O stretchCarboxylic acid
1600-1585, 1500-1400Medium-StrongC=C and C=N stretchAromatic ring and Pyrimidine ring
1250-1000StrongC-O stretchEther and Methoxy groups
3000-2850MediumC-H stretchMethoxy groups
~3030WeakC-H stretchAromatic ring

Causality in IR Spectroscopy: The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, resulting from hydrogen bonding between molecules in the solid or liquid state. The position of the C=O stretch provides evidence for the carboxylic acid functionality. The presence of strong C-O stretching bands confirms the ether linkage and the methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet, Broad1HCOOHThe acidic proton of the carboxylic acid is typically downfield and often broad.
~7.8-7.9Multiplet1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.5-7.6Multiplet1HAr-HAromatic proton para to the carboxylic acid group.
~7.2-7.3Multiplet2HAr-HRemaining two aromatic protons.
~6.0Singlet1HPyrimidine-HThe lone proton on the pyrimidine ring.
~3.9Singlet6HOCH₃The six equivalent protons of the two methoxy groups.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~170C=OCarboxylic acid carbon.
~165Pyrimidine C4, C6Carbons of the pyrimidine ring attached to the methoxy groups.
~160Pyrimidine C2Carbon of the pyrimidine ring attached to the ether oxygen.
~155Ar-C (C-O)Aromatic carbon attached to the ether oxygen.
~130Ar-C (C-COOH)Aromatic carbon attached to the carboxylic acid.
~120-130Ar-CHAromatic carbons with attached protons.
~85Pyrimidine C5The carbon of the pyrimidine ring with an attached proton.
~55OCH₃Methoxy group carbons.

Expert Insights on NMR: The choice of DMSO-d₆ as a solvent is crucial for observing the acidic proton of the carboxylic acid. In solvents like CDCl₃, this proton may exchange and not be visible. The chemical shifts are predicted based on the electronic environment of each nucleus. Electron-withdrawing groups like the carboxylic acid and the pyrimidine ring will deshield nearby protons and carbons, shifting their signals downfield.

Structural Connectivity and NMR Correlations

The following diagram illustrates the key structural features and the expected proton environment.

Caption: Molecular structure with key proton environments.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. The predicted MS, IR, and NMR data are based on the known structure of the molecule and established principles of chemical spectroscopy. While experimental verification is the gold standard, this guide serves as a robust reference for scientists working with this compound, aiding in its synthesis, characterization, and quality control. The self-validating nature of combining these three spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

  • PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. [Link]

Foundational

A Comprehensive Technical Guide to the Fundamental Research of Bispyribac-sodium

Abstract This technical guide provides an in-depth exploration of the fundamental scientific principles and experimental methodologies surrounding Bispyribac-sodium, a potent and selective post-emergence herbicide. Desig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the fundamental scientific principles and experimental methodologies surrounding Bispyribac-sodium, a potent and selective post-emergence herbicide. Designed for researchers, scientists, and professionals in agrochemical and drug development, this document delves into the core aspects of Bispyribac-sodium, from its molecular mechanism of action to detailed protocols for its synthesis, analysis, and biological evaluation. By synthesizing technical data with practical, field-proven insights, this guide aims to serve as a comprehensive resource for understanding and utilizing this significant chemical entity in a research context. We will explore its physicochemical properties, the intricacies of its interaction with its biological target, acetolactate synthase (ALS), and the analytical techniques essential for its quantification and characterization.

Introduction: Understanding Bispyribac-sodium

Bispyribac-sodium, chemically known as sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, is a member of the pyrimidinyl carboxy herbicide family.[1] It is a systemic herbicide that is effective for the post-emergence control of a wide range of grass, sedge, and broadleaf weeds, particularly in rice cultivation and aquatic environments.[2][3] Its efficacy at low application rates and its selectivity for target weeds have made it a valuable tool in modern agriculture.[4] From a chemical standpoint, it is a white powder with high solubility in water.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Bispyribac-sodium is critical for its formulation, application, and environmental fate assessment.

PropertyValueSource
Chemical Formula C₁₉H₁₇N₄NaO₈[2]
Molecular Mass 452.36 g/mol [2]
Physical State White powder[2]
Water Solubility 73.3 g/L (at 25°C)[2]
Vapor Pressure 3.79 x 10⁻¹¹ Pa (at 25°C)[5]
pKa 3.05[2]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of Bispyribac-sodium stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4] This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[6] As this pathway is absent in animals, ALS inhibitors like Bispyribac-sodium exhibit low mammalian toxicity.[7]

Upon absorption through the foliage and roots, Bispyribac-sodium is translocated throughout the plant.[2] It then binds to the ALS enzyme, blocking the active site channel and preventing substrate access.[8] This inhibition leads to a cessation of cell division and plant growth, ultimately resulting in chlorosis, necrosis, and death of susceptible weeds.[4][9]

Molecular Interaction with ALS

The precise molecular interactions between Bispyribac-sodium and ALS have been elucidated through X-ray crystallography. The crystal structure of Arabidopsis thaliana AHAS in complex with Bispyribac-sodium (PDB ID: 5K3S) reveals that the herbicide binds in a twisted "S"-shaped conformation within a channel leading to the active site.[8] This binding physically obstructs the entry of the enzyme's natural substrates.

cluster_0 Plant Cell Pyruvate Pyruvate / α-Ketobutyrate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Catalysis Protein Protein Synthesis & Growth BCAA->Protein Bispyribac Bispyribac-sodium Bispyribac->ALS Inhibition

Figure 1: Simplified signaling pathway of Bispyribac-sodium's mechanism of action.

Chemical Synthesis of Bispyribac-sodium

The synthesis of Bispyribac-sodium is typically achieved through a condensation reaction.[2] This process involves the reaction of 2,6-dihydroxybenzoic acid with 2-(alkyl sulfonyl)-4,6-dialkoxy pyrimidine in the presence of a base and a suitable solvent.[3]

G cluster_conditions Reaction Conditions Reactant1 2,6-dihydroxybenzoic acid Product Bispyribac-sodium Reactant1->Product Reactant2 2-(alkyl sulfonyl)-4,6-dialkoxy pyrimidine Reactant2->Product Base Base (e.g., Sodium Hydride) Solvent Solvent (e.g., DMSO) Temp Temperature (20-80°C)

Figure 2: Key components in the synthesis of Bispyribac-sodium.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is adapted from patent literature and provides a more detailed procedure for laboratory-scale synthesis.[3]

Materials:

  • 2,6-dihydroxybenzoic acid

  • Sodium hydride (60% dispersion in oil)

  • 4,6-Dimethoxy-2-(Methyl Sulfonyl)-pyrimidine

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Methanol

Procedure:

  • Prepare a solution of 154 g of 2,6-dihydroxybenzoic acid in 500 ml of DMSO.

  • In a separate reaction vessel, add 130 g of sodium hydride (60% dispersion in oil) to 1500 ml of DMSO.

  • Slowly add the 2,6-dihydroxybenzoic acid solution to the sodium hydride mixture over 2-3 hours, maintaining the temperature at 30-32°C.

  • Stir the resulting mixture for an additional 2 hours at 30-32°C.

  • Prepare a slurry of 480 g of 4,6-Dimethoxy-2-(Methyl Sulfonyl)-pyrimidine in 750 ml of DMSO.

  • Add the pyrimidine slurry to the reaction mixture over 2-3 hours, maintaining the temperature at 30-32°C.

  • Monitor the reaction progress by HPLC until completion.

  • Filter the reaction mass and wash the solid product with DMSO.

  • Reslurry the wet solid in 1000 ml of methanol, followed by a reslurry in 1000 ml of 75% aqueous methanol.

  • Dry the solid product in an oven to obtain Bispyribac-sodium.

  • For further purification, reslurry the product in 1200 ml of toluene at reflux temperature, cool, filter, and dry.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of Bispyribac-sodium in various matrices, including formulations, environmental samples, and biological tissues. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.

HPLC-DAD Protocol for Bispyribac-sodium Analysis

This protocol provides a validated method for the determination of Bispyribac-sodium residues.[10]

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (1:1 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 248 nm

  • Injection Volume: 20 µL

Sample Preparation (for rice straw, grain, and soil):

  • Collect representative samples (e.g., 2 kg of straw or grain, 1 kg of soil).[10]

  • Homogenize the samples.[10]

  • Extract a subsample with a suitable solvent (e.g., acetonitrile).

  • Filter the extract through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of Bispyribac-sodium in the mobile phase.

  • Create a series of standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 0.5, 1.0, 1.5 ppm).[10]

Biological Assays and Investigations

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay quantifies the inhibitory activity of Bispyribac-sodium on the ALS enzyme.[11] The principle involves measuring the production of acetolactate, which is converted to acetoin and then reacts to form a colored complex.

Materials:

  • Purified ALS enzyme

  • Pyruvate (substrate)

  • Bispyribac-sodium solutions of varying concentrations

  • Assay buffer

  • Sulfuric acid

  • Creatine solution (Color Reagent A)

  • α-naphthol solution (Color Reagent B)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, ALS enzyme solution, and varying concentrations of Bispyribac-sodium (or a control).

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (pyruvate).

  • Incubate the plate to allow the reaction to proceed.

  • Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate the plate at 60°C for 15 minutes.[11]

  • Add 50 µL of Color Reagent A (Creatine) and 50 µL of Color Reagent B (α-naphthol) to each well.[11]

  • Incubate at 60°C for 15 minutes for color development.[11]

  • Measure the absorbance at 525 nm using a microplate reader.[11]

  • Calculate the percentage of inhibition for each Bispyribac-sodium concentration and determine the IC₅₀ value.

Start Start Step1 Prepare reaction mix: Buffer, ALS enzyme, Bispyribac-sodium Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Add Pyruvate (substrate) Step2->Step3 Step4 Incubate for reaction Step3->Step4 Step5 Stop reaction with H₂SO₄ Step4->Step5 Step6 Incubate at 60°C (15 min) Step5->Step6 Step7 Add Color Reagents (Creatine & α-naphthol) Step6->Step7 Step8 Incubate at 60°C (15 min) Step7->Step8 Step9 Measure Absorbance at 525 nm Step8->Step9 End Calculate IC₅₀ Step9->End

Figure 3: Experimental workflow for the in vitro ALS inhibition assay.

Investigating Herbicide Resistance Mechanisms

Understanding the mechanisms by which weeds develop resistance to Bispyribac-sodium is crucial for sustainable weed management. Resistance can arise from target-site mutations in the ALS gene or from enhanced metabolic detoxification.[12]

Protocol for Evaluating Resistance:

  • Whole-Plant Bioassay: Grow suspected resistant and susceptible weed biotypes in a controlled environment. Apply a range of Bispyribac-sodium concentrations. After a set period (e.g., 20 days), harvest the aboveground biomass and measure the fresh weight to determine the dose-response curve and calculate the resistance factor.[12]

  • Synergist Studies: To investigate metabolic resistance, treat the plants with a known cytochrome P450 inhibitor (e.g., piperonyl butoxide or malathion) prior to Bispyribac-sodium application. A significant increase in herbicidal activity in the resistant biotype suggests that enhanced metabolism is a contributing factor to resistance.[12]

  • ALS Gene Sequencing: Extract DNA from resistant and susceptible plants, amplify the ALS gene using PCR, and sequence the gene to identify any mutations known to confer resistance.

Toxicological Profile and Drug Development Considerations

While Bispyribac-sodium is developed as a herbicide, its toxicological profile is of interest to drug development professionals working with enzyme inhibitors. It exhibits low acute oral and dermal toxicity in mammals.[7] The primary target organs identified in subchronic and chronic toxicity studies in rats, mice, and dogs are the liver and bile duct.[5] Bispyribac-sodium is not considered to be carcinogenic or a developmental or reproductive toxicant.[7]

For a compound to be considered in a drug development pipeline, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile is required. While detailed ADME studies for Bispyribac-sodium in a pharmaceutical context are not publicly available, its known properties such as high water solubility and minimal translocation in plants suggest it may have rapid excretion kinetics in animals.[2] Studies on the absorption, translocation, and metabolism of radiolabeled ¹⁴C-bispyribac-sodium in rice seedlings have been conducted and provide a model for similar investigations in other biological systems.[13]

Conclusion

Bispyribac-sodium stands as a testament to the efficacy of targeting specific enzyme pathways for selective biological activity. Its well-defined mechanism of action, coupled with established methods for its synthesis and analysis, provides a solid foundation for further research. This guide has aimed to consolidate this fundamental knowledge, offering both a theoretical framework and practical experimental protocols. For researchers in the agrochemical field, this information is directly applicable to the development of new herbicidal formulations and resistance management strategies. For scientists in broader biological and chemical disciplines, the detailed study of Bispyribac-sodium serves as an excellent case study in enzyme inhibition, molecular interaction, and the development of bioactive compounds.

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  • Fischer, A. J., Bayer, D. E., & Yim, K. O. (2000). Mechanisms of Resistance to Bispyribac-Sodium in an Echinochloa phyllopogon Accession. Pest Management Science, 56(4), 345-349. [Link]

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  • Gharda Chemicals Ltd. (2014). Processes for the preparation of bispyribac sodium and intermediates thereof.
  • Hashim, N., et al. (2019). Controlled Release Formulation of Zinc Hydroxide Nitrate Intercalated with Sodium Dodecylsulphate and Bispyribac Anions: A Novel Herbicide Nanocomposite for Paddy Cultivation. Arabian Journal of Chemistry, 13(3), 4513-4527. [Link]

  • U.S. Environmental Protection Agency. (2018). Bispyribac-sodium. Draft Human Health Risk Assessment for Registration Review. [Link]

  • Shalaby, A., et al. (2020). Rapid and Accurate Validated Potentiometric Method for Bispyribac Herbicide Assessment in Rice and Agricultural Wastewater. Molecules, 25(16), 3573. [Link]

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  • Sun, N., et al. (2022). Generating Broad-Spectrum Resistance to ALS-Inhibiting Herbicides in Rice by CRISPR/Cas9-Mediated NHEJ. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Gharda Chemicals Ltd. (2016). Preparation process of bispyribac sodium salt and its intermediates.
  • El-Faham, A., et al. (2021). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 26(15), 4488. [Link]

  • El-Malah, A. M., et al. (2023). QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. Journal of Biomolecular Structure and Dynamics, 41(20), 1-17. [Link]

  • Avila, L. A., et al. (2015). Absorption, translocation and metabolism of bispyribac-sodium on rice seedlings under cold stress. Pest Management Science, 71(5), 766-772. [Link]

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  • Yadav, S., et al. (2023). Development and Single Laboratory Validation of Ultra-Fast Liquid Chromatography Method for Quantification of Bispyribac sodium and Difenthiuronin in Bispyribac sodium Suspension Concentrate (SC) and Difenthiuron Wettable Powder (WP) Formulations. AATCC Review. [Link]

  • Manickavasagam, S., et al. (2013). Evaluation of New Herbicide (Bispyribac sodium 10 SC) on Weed Control and Yield in Direct Seeded Lowland Rice (Oryza sativa). Madras Agricultural Journal, 100(4-6), 336-339. [Link]

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  • Zhang, J., & Li, X. (2010). Bispyribac-sodium salt suspending agent and preparation method thereof.
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  • Kim, J., et al. (2022). Novel QSAR Models for Molecular Initiating Event Modeling in Two Intersecting Adverse Outcome Pathways Based Pulmonary Fibrosis Prediction for Biocidal Mixtures. International Journal of Molecular Sciences, 23(19), 11849. [Link]

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Exploratory

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of AHAS Inhibitors

Introduction: The Central Role of Acetohydroxyacid Synthase (AHAS) Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), stands as a critical enzyme in the biosynthetic pathway of branched-chain am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Acetohydroxyacid Synthase (AHAS)

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), stands as a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[1][2] This pathway is essential for the growth and development of plants and microorganisms but is absent in animals.[2][3][4][5] This metabolic divergence makes AHAS an ideal target for the development of herbicides and antimicrobial agents.[2][3][4] The enzyme catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate or one molecule of pyruvate and one of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate.[1][3] This catalytic activity is dependent on the presence of three cofactors: thiamine diphosphate (ThDP), a magnesium ion (Mg2+), and flavin adenine dinucleotide (FAD).[1][6]

The inhibition of AHAS leads to a deficiency in essential amino acids, ultimately causing cessation of growth and cell death in susceptible organisms. This mechanism is the basis for the action of several major classes of commercial herbicides, which are highly effective at low application rates and exhibit low toxicity to animals.[1] Understanding the intricate structure-activity relationships (SAR) of these inhibitors is paramount for the rational design of new, more potent, and selective compounds, as well as for managing the growing challenge of herbicide resistance.

This guide provides a comprehensive technical overview of the SAR of major classes of AHAS inhibitors, delving into their binding modes, key chemical features, and the experimental methodologies used to characterize their activity.

The Chemical Arsenal: Major Classes of AHAS Inhibitors

Five major chemical families of herbicides exert their activity by inhibiting AHAS: sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-benzoates (PYBs), and sulfonylamino-carbonyl-triazolinones (SCTs).[1] While structurally diverse, these inhibitors all target the same enzyme, often binding at or near the active site and preventing substrate access.

Sulfonylureas (SUs)

The sulfonylureas are a widely used class of herbicides characterized by a core structure consisting of a sulfonyl group attached to a urea moiety.[7] These compounds are potent inhibitors of AHAS and function by interfering with the biosynthesis of branched-chain amino acids.[7]

Structural Features and Activity:

  • Bridge: The sulfonylurea bridge is the critical linkage connecting the aryl and heterocyclic moieties.

  • Aryl Group: The nature and position of substituents on the aryl ring significantly influence activity. Electron-withdrawing groups generally enhance potency.

  • Heterocyclic Group: The heterocyclic ring, typically a pyrimidine or a triazine, is essential for binding. Substituents on this ring, particularly at the meta positions, play a crucial role in the interaction with the enzyme.[8] However, studies have shown that disubstitution is not an absolute requirement for activity.[8]

Binding Mode: Crystal structures of AHAS in complex with SUs reveal that these inhibitors bind in a channel leading to the active site.[1] The binding is characterized by a network of hydrogen bonds and van der Waals interactions with key amino acid residues. The binding of SUs can also induce conformational changes in the enzyme and has been shown to lead to the degradation of the ThDP cofactor.[1]

Imidazolinones (IMIs)

Imidazolinone herbicides, such as imazaquin and imazamox, are another major class of AHAS inhibitors.[9][10] They are uncompetitive inhibitors of AHAS, meaning they bind to the enzyme-substrate complex.[11]

Structural Features and Activity:

  • Imidazolinone Ring: This core structure is essential for activity.

  • Aromatic Ring: Attached to the imidazolinone core is an aromatic ring, often a quinoline or pyridine ring, which contributes to the binding affinity.

  • Side Chains: The substituents on the imidazolinone and aromatic rings influence the herbicidal spectrum and potency.

Binding Mode: IMIs occupy a binding pocket that partially overlaps with that of the sulfonylureas.[1] Their binding is also driven by a combination of hydrogen bonding and hydrophobic interactions. The development of resistance to imidazolinones is often associated with specific point mutations in the AHAS gene, leading to amino acid substitutions in the inhibitor binding site.[12]

Triazolopyrimidines (TPs)

Triazolopyrimidine herbicides, like penoxsulam, are a significant class of AHAS inhibitors used to control a broad spectrum of weeds.[3][4][13] Their mode of action also involves the inhibition of AHAS.[14][15]

Structural Features and Activity:

  • Triazolopyrimidine Core: This fused heterocyclic system is the key pharmacophore.

  • Substituents: The nature and position of substituents on the triazolopyrimidine ring system are critical for herbicidal activity.

Binding Mode: Crystallographic studies of AHAS in complex with penoxsulam have revealed a unique inhibitory mechanism.[3][4] Penoxsulam binding triggers the expulsion of oxygen molecules from the active site, which then participate in an oxygenase side reaction.[3][4] This can lead to the formation of a highly reactive peracetate species that contributes to the accumulative inhibition of the enzyme.[3][4] This complex mechanism, involving both direct binding and the induction of a chemical modification of the enzyme's cofactor, highlights the sophisticated nature of TP inhibition.

Pyrimidinyl-benzoates (PYBs) and Pyrimidinyl-thiobenzoates

The pyrimidinyl-benzoate (PYB) and pyrimidinyl-thiobenzoate classes include herbicides such as bispyribac-sodium and pyrithiobac-sodium.[1][16][17][18] These compounds are effective post-emergence herbicides.[17][18]

Structural Features and Activity:

  • Pyrimidine Ring: This is a central feature of the molecule.

  • Benzoate or Thiobenzoate Moiety: This portion of the molecule is crucial for binding and activity. The linkage (oxygen or sulfur) and substituents on the benzene ring influence the inhibitor's properties.

Binding Mode: Crystal structures show that PYBs adopt a twisted "S"-shaped conformation when bound to AHAS, with the pyrimidinyl group inserted deep into the herbicide-binding site.[1] These inhibitors occupy the substrate access channel, physically blocking the entry of pyruvate.[1] Like other AHAS inhibitors, their binding can also lead to modifications of the ThDP cofactor.[1]

Sulfonylamino-carbonyl-triazolinones (SCTs)

The sulfonylamino-carbonyl-triazolinones (SCTs) are a newer class of AHAS inhibitors.[1]

Structural Features and Activity:

  • Triazolinone Ring: This five-membered heterocyclic ring is a key component.

  • Sulfonylamino-carbonyl Linker: This bridge connects the triazolinone ring to another aromatic or heterocyclic moiety.

Binding Mode: SCTs bind in the same channel as other AHAS inhibitors, with the triazolinone ring positioned deepest in the binding pocket.[1] Their binding also prevents substrate access to the active site and can induce modifications to the ThDP cofactor.[1]

Visualizing the Inhibition: Enzyme Pathway and Inhibitor Binding

To better understand the mechanism of AHAS and its inhibition, we can visualize the enzymatic pathway and the general binding concept of the inhibitors.

AHAS_Pathway_and_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Mechanism Pyruvate1 Pyruvate AHAS AHAS Enzyme Pyruvate1->AHAS Pyruvate2 Pyruvate / 2-Ketobutyrate Pyruvate2->AHAS Acetolactate 2-Acetolactate / 2-Aceto-2-hydroxybutyrate AHAS->Acetolactate Blocked_AHAS Inhibited AHAS BCAA Valine, Leucine, Isoleucine Acetolactate->BCAA Further Steps Inhibitor AHAS Inhibitor (SU, IMI, TP, PYB, SCT) Inhibitor->Blocked_AHAS Binds to Enzyme No_Product No Product Formation Blocked_AHAS->No_Product Blocks Substrate Access

Caption: Branched-chain amino acid synthesis by AHAS and its inhibition.

Experimental Workflows for Characterizing AHAS Inhibitors

The evaluation of AHAS inhibitors requires robust and reliable experimental protocols. The following outlines a standard workflow for determining the inhibitory activity of a compound against AHAS.

Protocol 1: In Vitro AHAS Enzyme Inhibition Assay

This assay measures the enzymatic activity of AHAS in the presence and absence of an inhibitor by quantifying the product, acetolactate, which is converted to acetoin for colorimetric detection.[19]

Materials:

  • Purified AHAS enzyme (e.g., from Arabidopsis thaliana or other sources)

  • Potassium phosphate buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Thiamine diphosphate (ThDP)

  • Flavin adenine dinucleotide (FAD)

  • Pyruvate

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Sulfuric acid (H₂SO₄)

  • Creatine

  • α-naphthol

  • Microplate reader

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture containing potassium phosphate buffer, MgCl₂, ThDP, FAD, and pyruvate.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified AHAS enzyme to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

  • Color Development: Incubate the plate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete conversion to acetoin. Then, add creatine and α-naphthol solutions to develop a colored product.

  • Absorbance Measurement: After a final incubation period for color development, measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Self-Validation and Causality:

  • Controls: Including positive (known inhibitor) and negative (no inhibitor) controls is crucial for validating the assay's performance.

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, uncompetitive), the assay can be performed with varying substrate concentrations.

  • Accumulative Inhibition: It is important to be aware of the phenomenon of accumulative inhibition with some AHAS inhibitors.[1] This may require specific assay conditions, such as partial oxygen depletion, to obtain accurate inhibition constants (Ki).[1]

AHAS_Inhibition_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, Cofactors, Substrate) start->prep_reaction add_inhibitor Add Test Inhibitor (Varying Concentrations) prep_reaction->add_inhibitor add_enzyme Initiate with AHAS Enzyme add_inhibitor->add_enzyme incubation Incubate at 37°C add_enzyme->incubation terminate_reaction Terminate with H₂SO₄ incubation->terminate_reaction color_development Add Creatine & α-naphthol Incubate at 60°C terminate_reaction->color_development measure_absorbance Measure Absorbance (530 nm) color_development->measure_absorbance analyze_data Calculate % Inhibition Determine IC₅₀ measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro AHAS enzyme inhibition assay.

Structural Biology: Unveiling the Molecular Interactions

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of AHAS in complex with various inhibitors.[1][3] These structures provide a detailed map of the binding site and the specific molecular interactions that govern inhibitor potency and selectivity.

Protocol 2: Crystallization of AHAS-Inhibitor Complexes

Obtaining high-quality crystals of the enzyme-inhibitor complex is a critical step for structural studies.

Materials:

  • Highly purified and concentrated AHAS protein

  • Inhibitor compound

  • Crystallization buffers and precipitants (e.g., PEG, salts)

  • Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion)

  • Cryoprotectant

Step-by-Step Methodology:

  • Complex Formation: Incubate the purified AHAS protein with an excess of the inhibitor to ensure complete binding.

  • Crystallization Screening: Set up crystallization trials using various conditions (e.g., different pH, precipitants, and temperatures) to identify initial crystallization hits.

  • Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals.

  • Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (e.g., at a synchrotron source) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement, followed by refinement of the atomic model.

Authoritative Grounding: The resulting crystal structure provides invaluable insights into the binding mode of the inhibitor, revealing key hydrogen bonds, hydrophobic interactions, and conformational changes in the enzyme. This information is crucial for structure-based drug design efforts aimed at developing novel AHAS inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the chemical structure of compounds with their biological activity. For AHAS inhibitors, QSAR models can be developed to predict the potency of new compounds and to guide the synthesis of more effective inhibitors.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the general characteristics and inhibitory mechanisms of the major classes of AHAS inhibitors.

Inhibitor ClassCore StructureKey SAR FeaturesMode of Inhibition
Sulfonylureas (SUs) Sulfonylurea bridgeSubstituents on aryl and heterocyclic ringsCompetitive/Slow-binding
Imidazolinones (IMIs) Imidazolinone ringSubstituents on imidazolinone and aromatic ringsUncompetitive
Triazolopyrimidines (TPs) Triazolopyrimidine coreSubstituents on the fused ring systemMixed/Accumulative
Pyrimidinyl-benzoates (PYBs) Pyrimidine and benzoateLinkage and substituents on the benzene ringCompetitive
Sulfonylamino-carbonyl-triazolinones (SCTs) Triazolinone ringNature of the linker and terminal groupCompetitive

Conclusion: The Future of AHAS Inhibitor Design

The study of the structure-activity relationship of AHAS inhibitors has been a cornerstone of modern herbicide development. A deep understanding of the molecular interactions between these diverse chemical classes and their target enzyme has enabled the creation of highly effective and selective weed control agents. The emergence of herbicide resistance, primarily through mutations in the AHAS gene, presents an ongoing challenge.[19] Future research will focus on leveraging the wealth of structural and mechanistic information to design novel inhibitors that can overcome existing resistance mechanisms. Structure-based drug design, computational modeling, and innovative synthetic chemistry will continue to be essential tools in the development of the next generation of AHAS inhibitors, ensuring the sustainability of this important mode of action in agriculture and exploring its potential in antimicrobial therapy.

References

  • McCourt, J. A., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS, 114(7), E1225-E1233. [Link]

  • Lonhienne, T., et al. (2018). Structural insights into the mechanism of inhibition of AHAS by herbicides. PNAS, 115(7), E1591-E1600. [Link]

  • Lonhienne, T., et al. (2018). Structural insights into the mechanism of inhibition of AHAS by herbicides. PubMed, 29440497. [Link]

  • Bar-Sinai, L., et al. (2021). Novel Mutation in the Acetohydroxyacid Synthase (AHAS) Gene Confers Imidazolinone Resistance in Chickpea Cicer arietinum L. Plants (Basel), 10(4), 736. [Link]

  • Wang, J., et al. (2017). Computational Design of Novel Inhibitors to Overcome Weed Resistance Associated with Acetohydroxyacid Synthase (AHAS) P197L Mutant. Pest Management Science, 73(7), 1373-1381. [Link]

  • Plant and Soil Sciences eLibrary. The Eight Modes of Action | Herbicide Classification. [Link]

  • Shaner, D. L. (2024). The Imidazolinone Herbicides. ResearchGate. [Link]

  • Kaundun, S. S., et al. (2016). Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation. Journal of Agricultural and Food Chemistry, 64(16), 3147-3155. [Link]

  • Wikipedia. (2023). Sulfonylurea. [Link]

  • Li, M., et al. (2024). A Novel AHAS-Inhibiting Herbicide Candidate for Controlling Leptochloa chinensis: A Devastating Weedy Grass in Rice Fields. Journal of Agricultural and Food Chemistry. [Link]

  • Vega, T. A., et al. (2013). Acetohydroxyacid synthase (AHAS) in vivo assay for screening imidazolinone-resistance in sunflower (Helianthus annuus L.). Plant Physiology and Biochemistry, 62, 1-6. [Link]

  • News-Medical.Net. (2019). Acetolactate Synthase Structure, Function, and Drug Development. [Link]

  • PoisonSense. PYRIMIDINYL CARBOXY HERBICIDE. [Link]

  • Troxler, J., et al. (1998). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Journal of Agricultural and Food Chemistry, 46(9), 3744-3751. [Link]

  • Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. PubMed, 13(3), 181-185. [Link]

  • Wang, X., et al. (2017). Acetohydroxyacid synthases: evolution, structure, and function. Applied Microbiology and Biotechnology, 101(1), 53-64. [Link]

  • Lonhienne, T., et al. (2018). Structural insights into the mechanism of inhibition of AHAS by herbicides. ResearchGate. [Link]

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  • PubChem. Pyrimidinyl thiobenzoate. [Link]

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  • Ganesan, S., & Bhatt, H. (2023). Sulfonylureas. StatPearls. [Link]

  • Garcia, M. D., et al. (2017). High Resolution Crystal Structures of the Acetohydroxyacid Synthase‐Pyruvate Complex Provide New Insights into Its Catalytic M. UQ eSpace. [Link]

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  • ResearchGate. (2017). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. [Link]

  • Shaner, D. L., & O'Connor, S. L. (Eds.). (1991). The Imidazolinone Herbicides. CRC press. [Link]

  • Garcia, M. D., et al. (2017). High resolution crystal structures of the acetohydroxyacid synthase-pyruvate complex provide new insights into its catalytic mechanism. UQ eSpace. [Link]

  • PubChem. Pyrithiobac sodium. [Link]

  • Abdelkhalek, M. M. R. (2021). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 28(21), 4217-4251. [Link]

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Sources

Foundational

The Emerging Therapeutic Potential of Pyrimidinyloxybenzoic Acids: A Technical Guide for Drug Discovery Professionals

Abstract The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its fundamental role in the structure of nucleic acids.[1] A particularly promising, yet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its fundamental role in the structure of nucleic acids.[1] A particularly promising, yet underexplored, subclass of these compounds is the pyrimidinyloxybenzoic acids. This technical guide provides an in-depth analysis of the burgeoning pharmaceutical applications of pyrimidinyloxybenzoic acids, with a primary focus on their potential as kinase inhibitors for oncology and as anti-inflammatory agents. We will delve into the nuanced structure-activity relationships that govern their biological effects, provide detailed synthetic and bioassay protocols, and explore the mechanistic underpinnings of their therapeutic promise. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged structure in medicinal chemistry, integral to the composition of DNA and RNA and present in a wide array of approved drugs.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

Pyrimidinyloxybenzoic acids, a distinct class of pyrimidine derivatives, are characterized by a pyrimidine ring linked to a benzoic acid moiety via an ether bond. This unique structural arrangement offers a compelling scaffold for the design of novel therapeutics. The benzoic acid group can serve as a key interaction point with biological targets, while the pyrimidine core and its substituents can be modified to optimize potency, selectivity, and drug-like properties. While some derivatives, such as bispyribac, have been developed as herbicides, their structural features hold significant promise for pharmaceutical applications.[2] This guide will illuminate the path from chemical synthesis to potential clinical utility for this intriguing class of molecules.

Anticancer Applications: Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors have become a major class of anticancer drugs. The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors, mimicking the adenine base of ATP.[4] Pyrimidinyloxybenzoic acids are emerging as a promising platform for the development of novel kinase inhibitors, particularly targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Inhibition of EGFR Signaling

EGFR is a key driver of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in the development of various tumors, including non-small cell lung cancer (NSCLC).[5] Small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain have shown significant clinical success.[6] Pyrimidinyloxybenzoic acid derivatives are being investigated as potent EGFR inhibitors.[3][6]

The proposed mechanism of action involves the pyrimidine core of the molecule binding to the hinge region of the EGFR kinase domain, while the oxybenzoic acid portion can form additional interactions within the ATP-binding pocket or with nearby residues, enhancing potency and selectivity.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR P_site Phosphorylation Site EGFR->P_site Autophosphorylation EGF EGF EGF->EGFR Binding & Dimerization ADP ADP P_site->ADP Downstream Downstream Signaling (Proliferation, Survival) P_site->Downstream Activation ATP ATP ATP->P_site Inhibitor Pyrimidinyloxybenzoic Acid Derivative Inhibitor->EGFR Competitive Inhibition Synthesis_Workflow Reactants 2-Methylsulfonyl-4,6-disubstituted-pyrimidine + Substituted 2-hydroxybenzoic acid Reaction Reaction (Toluene, KOH, PTC, Reflux) Reactants->Reaction Filtration Filtration Reaction->Filtration Recrystallization Recrystallization (Ethyl Acetate) Filtration->Recrystallization Product Purified Pyrimidinyloxybenzoic Acid Derivative Recrystallization->Product COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Pyrimidinyloxybenzoic Acid Derivative Inhibitor->COX2 Selective Inhibition

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid from 2,6-dihydroxybenzoic acid

Application Note: A Strategic Guide to the Synthesis of Aryloxypyrimidine Benzoic Acids Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Strategic Guide to the Synthesis of Aryloxypyrimidine Benzoic Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of aryloxypyrimidine benzoic acids, a class of compounds with significant interest in the agrochemical and pharmaceutical industries. A critical analysis of the user-requested transformation of 2,6-dihydroxybenzoic acid to 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid reveals a structural inconsistency. This guide addresses this by presenting two plausible and scientifically sound synthetic strategies. Part 1 details a robust three-step synthesis of the target molecule, 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid, starting from the structurally logical precursor, 3-hydroxybenzoic acid. Part 2 explores the reaction of 2,6-dihydroxybenzoic acid with a substituted pyrimidine, outlining the synthesis of the resulting 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid and discussing the challenges of selective mono-substitution. This application note is designed to provide both practical, step-by-step protocols and a deeper understanding of the underlying chemical principles, empowering researchers to navigate similar synthetic challenges.

Part 1: Synthesis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid from 3-Hydroxybenzoic Acid

This section outlines a reliable and well-precedented three-step synthetic route to the target molecule. The strategy involves the initial protection of the carboxylic acid functionality, followed by a nucleophilic aromatic substitution reaction to form the key ether linkage, and concluding with deprotection to yield the final product.

Overall Synthetic Workflow

Synthesis_of_3((4,6_dimethoxypyrimidin_2_yl)oxy)benzoic_acid 3-Hydroxybenzoic_acid 3-Hydroxybenzoic Acid Methyl_3-hydroxybenzoate Methyl 3-hydroxybenzoate 3-Hydroxybenzoic_acid->Methyl_3-hydroxybenzoate Step 1: Esterification (MeOH, cat. H₂SO₄) Methyl_3-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate Methyl 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate Methyl_3-hydroxybenzoate->Methyl_3-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate Step 2: SNAr Reaction (2-Chloro-4,6-dimethoxypyrimidine, K₂CO₃, DMF) Final_Product 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid Methyl_3-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate->Final_Product Step 3: Hydrolysis (NaOH, H₂O/MeOH) Synthesis_of_2_6_bis_ether 2_6_DHBA 2,6-Dihydroxybenzoic Acid Bis_ether 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid 2_6_DHBA->Bis_ether SNAr Reaction (2-Methanesulfonyl-4,6-dimethoxypyrimidine, K₂CO₃, Toluene, Reflux)

Application

A Robust, Stability-Indicating Reversed-Phase HPLC Method for the Quantification of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

An Application Note for the Analysis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid Abstract This application note details a highly specific, precise, and stability-indicating High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Abstract

This application note details a highly specific, precise, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. This compound is a significant analyte, often encountered as a key intermediate or a metabolite in the synthesis and environmental fate studies of pyrimidinyl carboxy herbicides.[1][2] The developed method utilizes reversed-phase chromatography with a C18 column and a gradient elution profile with UV detection. The protocol is designed to be self-validating by incorporating forced degradation studies, ensuring that the analyte peak is resolved from all potential degradation products. This methodology is suitable for quality control, stability testing, and research applications in pharmaceutical and agrochemical development.

Principle of the Method: Causality Behind Experimental Choices

The fundamental goal is the accurate quantification of an acidic, moderately hydrophobic molecule. The chosen reversed-phase HPLC approach is predicated on the hydrophobic interactions between the analyte and the non-polar stationary phase.[3]

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for its robust and strong hydrophobic retention characteristics, which are ideal for aromatic compounds like the target analyte. The high surface area and carbon load of typical C18 phases ensure adequate retention and resolution from polar impurities.[4]

  • Mobile Phase pH Control: The analyte, 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, possesses a carboxylic acid functional group. In reversed-phase chromatography, maintaining this group in its neutral, protonated form is critical for achieving sharp, symmetrical peaks and stable retention times.[3] To this end, the aqueous component of the mobile phase is acidified with 0.1% phosphoric acid to a pH of approximately 2.5. This low pH suppresses the ionization of the carboxyl group, preventing peak tailing and improving reproducibility.[5]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed. This strategy ensures that any potential degradation products or impurities with different polarities are effectively eluted and resolved from the main analyte peak. It also provides the benefit of shorter analysis times and improved peak shapes for later-eluting components compared to an isocratic method.

  • UV Detection: The presence of two aromatic rings (benzene and dimethoxypyrimidine) in the molecular structure results in strong ultraviolet (UV) absorbance. A detection wavelength of 235 nm is selected to provide high sensitivity for the analyte and its structurally related impurities. The use of a Diode Array Detector (DAD) is highly recommended as it allows for the assessment of peak purity, a critical component of a stability-indicating method.[6]

Materials and Methods

Reagents and Chemicals
  • 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid reference standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (85%, Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Hydrogen Peroxide (3%)

Equipment
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols & Workflow

The overall analytical workflow is designed for efficiency and reproducibility.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions 1. Prepare Solutions (Mobile Phase, Standards, Samples) forced_degradation 2. Perform Forced Degradation (For Specificity Validation) sys_setup 3. System Setup & Equilibration prep_solutions->sys_setup inject_samples 5. Inject Samples & Standards forced_degradation->inject_samples sys_suit 4. System Suitability Test sys_setup->sys_suit sys_suit->inject_samples acquire_data 6. Data Acquisition inject_samples->acquire_data process_data 7. Peak Integration & Analysis acquire_data->process_data generate_report 8. Generate Report process_data->generate_report

Caption: HPLC analytical workflow from preparation to reporting.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Protocol for Forced Degradation Studies

To ensure the method is stability-indicating, the analyte is subjected to stress conditions to produce potential degradation products.[7] The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[8]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 1 mL of 1N NaOH. Dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 1N HCl. Dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid reference standard to 80 °C for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Control Sample: Prepare a 100 µg/mL solution of the unstressed standard in diluent.

Analyze all samples by HPLC to confirm that the analyte peak is well-resolved from any degradant peaks.

Method Validation and System Suitability

A validated method provides confidence in the generated results. The following parameters should be assessed according to ICH guidelines.

System Suitability

Before sample analysis, the chromatographic system's performance is verified by injecting the working standard solution five times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Hypothetical Method Validation Summary

The following table summarizes the expected performance characteristics of this validated method.

ParameterResult
Linearity (Range) 0.5 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.15 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Specificity No interference from degradants or placebo

Results and Discussion

Under the specified chromatographic conditions, 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is expected to elute as a sharp, symmetrical peak with a retention time of approximately 9.5 minutes.

The forced degradation studies are crucial for demonstrating specificity.[6] It is anticipated that the analyte will show some degradation under oxidative and alkaline conditions. The DAD peak purity analysis of the analyte peak in the stressed samples should confirm that it is spectrally pure and free from any co-eluting degradants. This confirms the stability-indicating nature of the method, which is a regulatory requirement for stability studies.[7]

A common challenge in the analysis of acidic compounds is peak tailing due to secondary interactions with residual silanols on the silica-based stationary phase.[3] The use of a low pH mobile phase and a modern, well-end-capped C18 column effectively mitigates this issue, leading to the high efficiency (theoretical plates) and excellent peak shape (tailing factor) specified in the system suitability criteria.

Conclusion

The HPLC method described in this application note is a reliable and robust protocol for the quantitative determination of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. The method is specific, accurate, and precise, and its stability-indicating capability has been demonstrated through forced degradation studies. This protocol is well-suited for routine quality control analysis and for supporting drug development and stability testing programs.

References

  • Chopra, D., Mohan, T. P., Vishalakshi, B., & Guru Row, T. N. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, E61, o3281–o3282. Available at: [Link]

  • AERU. Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt. Available at: [Link]

  • O. I. Kolyvanov, O. B. Grigor’eva, & E. O. Kolyvanova. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281–289. Available at: [Link]

  • AERU. Bispyribac-sodium (Ref: KIH-2023). Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Verma, N., Singh, A. P., & Dubey, N. (2015). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 42(6), 869-876. Available at: [Link]

  • El-Kassem, L. T. A., Fawaz, E. M., El-Zeiny, M. B., & El-Shabrawy, Y. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL, 106(4), 983–995. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]

  • Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6). Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • ChemBK. (2024). 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Available at: [Link]

  • Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 159-169. Available at: [Link]

  • Kim, H. Y., Lim, H. S., Park, H., & Lee, K. (2016). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of Pharmaceutical Analysis, 6(5), 338-344. Available at: [Link]

  • Welter, L. Q., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 27(15), 4983. Available at: [Link]

Sources

Method

Application Notes and Protocols for Bispyribac-Sodium in Rice Cultivation

These comprehensive application notes provide researchers, scientists, and agricultural professionals with a detailed guide to the effective use of bispyribac-sodium for weed management in rice cultivation. This document...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide researchers, scientists, and agricultural professionals with a detailed guide to the effective use of bispyribac-sodium for weed management in rice cultivation. This document synthesizes technical data with practical field insights to ensure optimal efficacy and responsible stewardship of this important herbicide.

Introduction: The Role of Bispyribac-Sodium in Modern Rice Production

Weed infestation is a primary biological constraint in rice production, with uncontrolled weed growth capable of causing significant yield losses, estimated at 28–45%[1][2]. Traditional methods of weed control, such as manual weeding, are often impractical due to labor shortages and rising costs[3]. Bispyribac-sodium has emerged as a critical tool for modern rice cultivation, offering a selective, post-emergence solution for a broad spectrum of weeds[4]. It is effective at low application rates, making it a cost-effective option for farmers[4]. This guide will delve into the technical aspects of bispyribac-sodium, providing a framework for its judicious and effective application.

Mechanism of Action: A Molecular Perspective

Bispyribac-sodium is a systemic herbicide belonging to the pyrimidinyl thiobenzoate chemical group[4]. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[4][5][6]. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine[5][6].

The inhibition of ALS by bispyribac-sodium leads to a cascade of events within susceptible weed species:

  • Disruption of Protein Synthesis: Without the essential branched-chain amino acids, protein synthesis and subsequent cell division are halted[5][6].

  • Cessation of Growth: This immediate biochemical disruption leads to a rapid cessation of weed growth.

  • Visible Symptoms: While growth stops almost immediately, visible symptoms such as stunting, discoloration, and eventual necrosis develop over several days to weeks, leading to the death of the weed.

Rice plants are tolerant to bispyribac-sodium due to their ability to rapidly metabolize the active ingredient into non-toxic compounds, a process that is significantly slower in susceptible weed species.

Bispyribac-Sodium Mode of Action cluster_0 Susceptible Weed Cell Bispyribac-Sodium Bispyribac-Sodium ALS_Enzyme Acetolactate Synthase (ALS) Bispyribac-Sodium->ALS_Enzyme Inhibits Branched_Chain_Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Branched_Chain_Amino_Acids Catalyzes Synthesis Amino_Acid_Precursors Pyruvate / α-Ketobutyrate Amino_Acid_Precursors->ALS_Enzyme Substrate Protein_Synthesis Protein Synthesis & Cell Growth Branched_Chain_Amino_Acids->Protein_Synthesis Weed_Death Weed Death Protein_Synthesis->Weed_Death Leads to Bispyribac-Sodium Application Workflow Start Start Assess_Weed_Stage Assess Weed Stage (3-4 leaf stage) Start->Assess_Weed_Stage Water_Management_Pre Drain Paddy / Ensure Moist Soil Assess_Weed_Stage->Water_Management_Pre Prepare_Spray_Solution Calibrate Sprayer & Mix Herbicide (20-40 g a.i./ha) Water_Management_Pre->Prepare_Spray_Solution Apply_Herbicide Uniform Foliar Application Prepare_Spray_Solution->Apply_Herbicide Water_Management_Post Reflood Paddy (2-3 days post-application) Maintain 3-4 cm depth for 10 days Apply_Herbicide->Water_Management_Post Monitor_Efficacy Monitor Weed Control & Crop Safety Water_Management_Post->Monitor_Efficacy End End Monitor_Efficacy->End

Caption: Generalized workflow for bispyribac-sodium application in rice.

Factors Influencing Efficacy

Several factors can influence the performance of bispyribac-sodium. Understanding these is key to optimizing weed control.

  • Weed Size and Stage: Younger, actively growing weeds are more susceptible. Efficacy decreases as weeds mature.

  • Environmental Conditions: Application during warm, humid conditions when weeds are actively photosynthesizing can enhance uptake and translocation.

  • Water Management: As detailed in the protocols, proper water management before and after application is critical for success.

  • Soil Characteristics: While bispyribac-sodium is primarily a foliar-applied herbicide, soil properties can influence its persistence. It has a reported half-life in soil ranging from approximately 10 to 27 days.[5]

  • Spray Volume and Coverage: Thorough and uniform spray coverage is essential for consistent weed control.

Resistance Management

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes.[7] Bispyribac-sodium is a Group B herbicide (WSSA Group 2).[7] To mitigate the risk of resistance, an integrated weed management approach is essential.

  • Herbicide Rotation: Rotate bispyribac-sodium with herbicides from different mode-of-action groups, such as propanil (a photosystem II inhibitor) or cyhalofop-butyl (an ACCase inhibitor).[4]

  • Tank-Mixing: In some situations, tank-mixing with other compatible herbicides can broaden the weed spectrum and help manage resistance. Always conduct a compatibility test before tank-mixing.

  • Cultural Practices: Incorporate cultural practices such as stale seedbed techniques, crop rotation, and maintaining a competitive rice crop canopy to reduce weed pressure.

  • Scouting: Regularly scout fields for weed escapes and test for resistance if performance issues are suspected.

Safety and Environmental Profile

Crop Safety and Phytotoxicity

When used according to label recommendations, bispyribac-sodium exhibits excellent selectivity in rice.[4] However, at higher doses (e.g., 60-80 g a.i./ha), transient phytotoxicity symptoms such as mild leaf yellowing or stunting may be observed, especially in the first 10-20 days after application.[1] The crop typically recovers from these initial effects.[1]

Environmental Fate
  • Soil: Bispyribac-sodium degrades in the soil primarily through microbial action.[5] Its persistence is generally low to moderate, with reported half-lives (DT50) in paddy soils often less than 30 days.[5]

  • Water: In aquatic systems, its degradation is influenced by pH, with more rapid hydrolysis under acidic conditions.[7]

  • Residues: Studies have shown that when applied at recommended rates, no detectable residues of bispyribac-sodium are found in rice grain or straw at harvest.[5] Similarly, there is generally no residual toxicity to succeeding crops like wheat or black gram.[2][3]

Toxicological Profile

Bispyribac-sodium has low acute oral, dermal, and inhalation toxicity.[7] It is not considered a skin or eye irritant and is not a skin sensitizer.[7] The available toxicological data indicate that it is not genotoxic, carcinogenic, or a reproductive or developmental toxicant.[7]

Conclusion

Bispyribac-sodium is a highly effective post-emergence herbicide for broad-spectrum weed control in both transplanted and direct-seeded rice. Its efficacy is maximized through careful attention to application timing, dosage, and water management. By integrating bispyribac-sodium into a comprehensive weed management program that includes strategies to mitigate resistance, researchers and agricultural professionals can help ensure sustainable and high-yielding rice production.

References

  • Bispyribac Sodium Persistence in Soil, Plant and Grain in Direct Seeded Rice and its Effect on Soil Properties. (n.d.). Nature Environment and Pollution Technology.
  • Bispyribac Sodium 10 SC Uses & Benefits | Effective Rice Herbicide. (n.d.). Scimplify.
  • Evaluation of the efficacy of bispyribac-sodium on transplanted rice (Oryza sativa L.) in northern hill region of Chhattisgarh. (n.d.). Agronomy Journal.
  • Management of weeds in direct-seeded rice by bispyribac-sodium. (2014, April 24). Indian Council of Agricultural Research.
  • Weed Management in Transplanted Rice through Bispyribac Sodium 10% SC and its Effect on Soil Microflora and Succeeding Crop. (2015). International Journal of Current Microbiology and Applied Sciences.
  • Application of bispyribac-sodium provides effective weed control in direct-planted rice on a sandy loam soil. (2025, August 9). ResearchGate.
  • Public Release Summary on the evaluation of the new active Bispyribac Sodium in the product Nominee® Herbicide. (2011, July 19). Australian Pesticides and Veterinary Medicines Authority.
  • Evaluation of Bispyribac-sodium for Weed Control in Transplanted Rice. (2015, July 3). Indian Society of Weed Science.
  • Katyayani Garuda Bispyribac Sodium 10 % SC – Broad Spectrum Systematic Herbicide for Rice. (n.d.). Katyayani.
  • Effective Weed Control in Rice Cultivation with Bispyribac Sodium | Uses, Mode of Action, & Dosage. (2024, August 31). YouTube.

Sources

Application

Application Notes and Protocols for the Agricultural Formulation of Bispyribac-Sodium

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation development professionals on the formulation of bispyribac-sodium for agricultural use. This document emphasize...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation development professionals on the formulation of bispyribac-sodium for agricultural use. This document emphasizes the scientific principles behind formulation choices, detailed experimental protocols, and robust quality control measures to ensure the development of stable and efficacious herbicide products.

Introduction to Bispyribac-Sodium

Bispyribac-sodium, the sodium salt of 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid, is a potent, selective, post-emergence herbicide.[1][2] It is highly effective for the control of a wide range of grass, sedge, and broadleaf weeds in rice cultivation and turf management.[1][3] As a member of the pyrimidinyl carboxy herbicide group, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids essential for plant growth.[4][5]

The development of stable and effective formulations of bispyribac-sodium is critical for its successful application in agriculture. This guide will focus on two of the most common and effective formulation types for this active ingredient: Suspension Concentrates (SC) and Water-Dispersible Granules (WG).

Physicochemical Properties of Bispyribac-Sodium

A thorough understanding of the physicochemical properties of bispyribac-sodium is fundamental to developing stable and effective formulations.

PropertyValueReference
Appearance White to light yellow powder/crystal
Molecular Formula C₁₉H₁₇N₄NaO₈
Molecular Weight 452.4 g/mol
Melting Point 224 °C
Solubility in Water High (73.3 g/L at 25°C)
Stability Stable under normal ambient temperatures. Hydrolysis is slow at neutral and alkaline pH, but faster under acidic conditions.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Bispyribac-sodium is a systemic herbicide that is readily absorbed by the foliage and roots of target weeds and translocated throughout the plant.[5] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[2] By blocking this enzyme, bispyribac-sodium halts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible plants.[2]

Bispyribac-Sodium Mode of Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Biosynthesis Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis Bispyribac_Sodium Bispyribac-Sodium Bispyribac_Sodium->ALS Inhibits

Caption: Biochemical pathway of ALS inhibition by bispyribac-sodium.

Formulation Development: Principles and Protocols

The choice of formulation type is dictated by the physicochemical properties of the active ingredient, intended application, and desired shelf-life. For bispyribac-sodium, its high water solubility and solid-state at room temperature make it suitable for both liquid and solid formulations.

Suspension Concentrate (SC) Formulations

Suspension concentrates are formulations in which the solid active ingredient is dispersed in a liquid, typically water. They offer the advantages of being dust-free, easy to measure and pour, and can be formulated to be highly concentrated.

Although bispyribac-sodium is water-soluble, an SC formulation can be advantageous. By keeping the active ingredient in a suspended solid state, potential degradation pathways in an aqueous solution can be minimized, leading to enhanced shelf stability. Furthermore, the manufacturing process for SC formulations is well-established and cost-effective.

A stable and effective SC formulation of bispyribac-sodium requires a careful selection of co-formulants:

ComponentFunctionTypical Concentration Range (% w/w)Example(s)
Bispyribac-Sodium (a.i.) Herbicidal active ingredient10 - 40Technical Grade (≥95% purity)
Wetting Agent Facilitates the wetting of the solid particles by the liquid carrier.1 - 5Sodium dodecyl sulfate, ethoxylated alcohols
Dispersing Agent Prevents the agglomeration of suspended particles.2 - 7Lignosulfonates, naphthalene sulfonates, polymeric surfactants
Antifreeze Agent Prevents freezing at low temperatures.5 - 10Propylene glycol, ethylene glycol
Thickener/Suspending Agent Increases viscosity to prevent sedimentation of solid particles.0.1 - 2Xanthan gum, attapulgite clay, fumed silica
Antifoaming Agent Prevents foam formation during manufacturing and in the spray tank.0.1 - 0.5Silicone-based antifoams
Biocide/Preservative Prevents microbial growth in the formulation.0.05 - 0.2Proxel GXL, Kathon CG/ICP
Water Carrier liquidTo 100Deionized or soft water

This protocol outlines the preparation of a 100g batch of a 10% bispyribac-sodium SC formulation.

Materials and Equipment:

  • Bispyribac-sodium technical (≥95% purity)

  • Wetting agent (e.g., sodium dodecyl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Propylene glycol

  • Xanthan gum

  • Silicone-based antifoam

  • Biocide (e.g., Proxel GXL)

  • Deionized water

  • High-shear mixer

  • Bead mill

  • Analytical balance

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, combine the majority of the deionized water, propylene glycol, wetting agent, and dispersing agent. Mix until all components are fully dissolved.

  • Addition of the Active Ingredient: While stirring the aqueous phase with a high-shear mixer at a moderate speed, slowly add the bispyribac-sodium technical powder. Increase the mixing speed as the viscosity increases to ensure a homogenous dispersion.

  • Milling: Transfer the dispersion to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically D90 < 10 µm). Monitor the temperature during milling to prevent overheating.

  • Addition of the Thickener: In a separate container, pre-disperse the xanthan gum in a small amount of water. Slowly add this pre-dispersion to the milled suspension under constant agitation. Continue mixing until the desired viscosity is reached.

  • Final Additions: Add the antifoaming agent and biocide to the formulation and mix thoroughly.

  • Quality Control: Perform the necessary quality control tests as outlined in Section 4.

SC_Formulation_Workflow Aqueous_Phase Prepare Aqueous Phase (Water, Antifreeze, Wetting & Dispersing Agents) Add_AI Add Bispyribac-Sodium (High-Shear Mixing) Aqueous_Phase->Add_AI Milling Bead Milling (Particle Size Reduction) Add_AI->Milling Add_Thickener Add Thickener (Viscosity Adjustment) Milling->Add_Thickener Final_Additions Final Additions (Antifoam, Biocide) Add_Thickener->Final_Additions QC Quality Control Testing Final_Additions->QC Final_Product Final SC Product QC->Final_Product

Caption: Workflow for Suspension Concentrate (SC) formulation.

Water-Dispersible Granule (WG) Formulations

Water-dispersible granules are solid, granular formulations that readily disintegrate and disperse in water to form a stable suspension. They offer excellent handling characteristics, being non-dusty and easy to measure, with a long shelf-life.

A WG formulation is an excellent choice for bispyribac-sodium due to its high melting point and stability in the solid state. This formulation type can accommodate a high loading of the active ingredient, reducing packaging and transportation costs.

ComponentFunctionTypical Concentration Range (% w/w)Example(s)
Bispyribac-Sodium (a.i.) Herbicidal active ingredient50 - 80Technical Grade (≥95% purity)
Wetting Agent Promotes the rapid wetting and disintegration of the granules in water.2 - 5Sodium N-methyl-N-oleoyl taurate, sodium diisopropylnaphthalenesulfonate
Dispersing Agent Ensures the uniform dispersion of the active ingredient particles in the spray tank.5 - 10Polycarboxylates, lignosulfonates
Binder Aids in the formation of robust granules that do not crumble during handling.1 - 5Polyvinylpyrrolidone (PVP), carboxymethylcellulose (CMC)
Filler/Carrier Provides bulk to the formulation and aids in the granulation process.To 100Kaolin clay, silica, ammonium sulfate

This protocol describes the preparation of a 100g batch of an 80% bispyribac-sodium WG formulation via extrusion granulation.

Materials and Equipment:

  • Bispyribac-sodium technical (≥95% purity)

  • Wetting agent (e.g., sodium diisopropylnaphthalenesulfonate)

  • Dispersing agent (e.g., sodium polycarboxylate)

  • Binder (e.g., PVP)

  • Filler (e.g., kaolin clay)

  • Deionized water

  • Air-jet mill or similar grinding equipment

  • Low-shear mixer/blender

  • Extruder

  • Fluid bed dryer

  • Sieves for particle size classification

Procedure:

  • Pre-milling and Blending: Mill the bispyribac-sodium technical to a fine powder (D90 < 20 µm). In a low-shear blender, combine the milled active ingredient with the wetting agent, dispersing agent, binder, and filler. Mix until a homogenous powder blend is obtained.

  • Wetting and Kneading: Slowly add a controlled amount of deionized water to the powder blend while mixing to form a dough-like mass. The consistency should be suitable for extrusion.

  • Extrusion: Pass the wet mass through an extruder to form cylindrical granules.

  • Drying: Dry the granules in a fluid bed dryer until the moisture content is below 2%.

  • Sieving: Sieve the dried granules to obtain the desired particle size range (e.g., 0.2 - 2.0 mm).

  • Quality Control: Conduct the required quality control tests as detailed in Section 4.

WG_Formulation_Workflow Pre-milling_Blending Pre-milling of AI & Blending with Co-formulants Wetting_Kneading Wetting and Kneading Pre-milling_Blending->Wetting_Kneading Extrusion Extrusion Wetting_Kneading->Extrusion Drying Fluid Bed Drying Extrusion->Drying Sieving Sieving Drying->Sieving QC Quality Control Testing Sieving->QC Final_Product Final WG Product QC->Final_Product

Caption: Workflow for Water-Dispersible Granule (WG) formulation.

Quality Control of Bispyribac-Sodium Formulations

Robust quality control is essential to ensure the safety, stability, and efficacy of bispyribac-sodium formulations.

Analytical Method for Bispyribac-Sodium Quantification

A validated Ultra-Fast Liquid Chromatography (UFLC) or High-Performance Liquid Chromatography (HPLC) method is recommended for the quantification of bispyribac-sodium in technical material and formulated products.[1][6]

HPLC Parameters:

ParameterSpecification
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Acetonitrile : Water (50:50 v/v)[1]
Flow Rate 1.2 mL/min[1]
Detection Wavelength 254 nm[1]
Injection Volume 5 µL[1]
Column Temperature 25 °C[1]

Sample Preparation (for 10% SC):

  • Accurately weigh an amount of the SC formulation equivalent to 50 mg of bispyribac-sodium into a 50 mL volumetric flask.

  • Add approximately 10 mL of the mobile phase as a diluent.

  • Sonicate for 10 minutes with intermittent shaking to ensure complete dispersion and dissolution of the active ingredient.

  • Allow the solution to return to ambient temperature and dilute to volume with the diluent.

  • Filter the sample through a 0.45 µm nylon syringe filter prior to injection.[1]

Physical Quality Control Tests
TestMethodSpecification (Typical)
Appearance Visual inspectionHomogenous liquid (SC) or uniform granules (WG)
pH pH meter6.0 - 8.0
Viscosity (SC) Rotational viscometer200 - 800 mPa·s
Suspensibility (SC & WG) CIPAC Method MT 184≥ 80%
Wet Sieve Test CIPAC Method MT 185≤ 2% retained on a 75 µm sieve
Particle Size Distribution (SC) Laser diffractionD90 < 10 µm
Dispersibility (WG) CIPAC Method MT 174Spontaneous dispersion in water
Attrition Resistance (WG) CIPAC Method MT 178Low friability
Storage Stability Accelerated storage at elevated temperatures (e.g., 54°C for 14 days)No significant change in physical or chemical properties

Application Guidelines

Adjuvants for Enhanced Efficacy

The performance of bispyribac-sodium can be significantly enhanced by the addition of appropriate adjuvants to the spray tank. These adjuvants improve the uptake and translocation of the active ingredient in the target weeds.

  • Methylated Seed Oils (MSO): These adjuvants can improve the penetration of bispyribac-sodium through the waxy cuticle of weed leaves.

  • Organosilicone Surfactants (OSS): These can increase the spreading of spray droplets on the leaf surface, leading to greater coverage and absorption.

  • Nitrogen Sources (e.g., Urea Ammonium Nitrate - UAN): The addition of a nitrogen source can further enhance the uptake and efficacy of bispyribac-sodium.

Mixing and Application
  • Mixing: Fill the spray tank with half the required amount of water. Add the recommended amount of bispyribac-sodium formulation and any tank-mix partners. Agitate thoroughly while adding the remaining water. If using adjuvants, add them as per the manufacturer's recommendations.

  • Application Timing: For post-emergence control, apply to actively growing weeds, typically at the 2-4 leaf stage for optimal results.[3]

  • Water Management (for rice): For applications in rice paddies, it is recommended to drain the field before application and re-flood within 1-2 days, maintaining the water level for at least 10 days post-application.[3]

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses or a face shield.[4]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing to avoid skin contact.[7][8]

  • Respiratory Protection: In case of insufficient ventilation or when handling the technical powder, wear a suitable respirator.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[4][8]

  • Do not eat, drink, or smoke when handling the product.[7][8]

  • Store in a cool, dry, well-ventilated area away from foodstuffs and animal feed.[3][7]

  • Keep containers tightly closed when not in use.[4][7]

Disposal:

  • Dispose of waste material and containers in accordance with local, regional, and national regulations.[7] Do not contaminate water bodies.[8]

References

  • Development and Single Laboratory Validation of Ultra-Fast Liquid Chromatography Method for Quantification of Bispyribac sodium and Difenthiuronin in Bispyribac sodium Suspension Concentrate (SC) and Difenthiuron Wettable Powder (WP) Formulations. (2023). ResearchGate. [Link]

  • Determination of Bispyribac Sodium 10% SC (Herbicide) Residue Level in Straw, Grain and Soil Using HPLC Method. (2015). ResearchGate. [Link]

  • Development and Single Laboratory Validation of Ultra-Fast Liquid Chromatography Method for... (2023). Agriculture Association of Textile Chemical and Critical Reviews Journal. [Link]

  • Bispyribac-sodium soluble granules and preparation method thereof. (2015).
  • Bispyribac Sodium 10% SC W/V Chemical Name. (n.d.). Adama. [Link]

  • Material Safety Data Sheet. (2022). Indofil Industries. [Link]

  • bispyribac sodium (95% min) technical. (n.d.). Central Insecticides Board & Registration Committee. [Link]

  • Bispyribac-sodium (Ref: KIH-2023). (2022). AERU. [Link]

  • Rapid and accurate hplc-dad method for the determination of the herbicide bispyribac-sodium in surface water, and its validation. (2015). ResearchGate. [Link]

  • Bispyribac sodium 10% w/v SC. (n.d.). Raccolto. [Link]

  • Dissipation kinetics of a new mixture formulation of bispyribac-sodium and metamifop in rice. (2016). Journal of Crop and Weed. [Link]

  • Environmental Chemistry Method for Bispyribac-sodium. (n.d.). EPA. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH. [Link]

  • Quality Control of Pesticide Products. (n.d.). IAEA. [Link]

  • Testing for and Deactivating Herbicide Residues. (n.d.). Oregon State University. [Link]

  • Quality control methods for medicinal plant materials. (1998). World Health Organization. [Link]

Sources

Method

In Vitro Assay for Acetohydroxyacid Synthase (AHAS) Enzyme Inhibition: An Application Note and Detailed Protocol

Introduction: The Significance of AHAS Inhibition Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme found in plants, bacteria, fungi, and archaea, but notably absent in ani...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of AHAS Inhibition

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme found in plants, bacteria, fungi, and archaea, but notably absent in animals.[1][2] This enzyme catalyzes the initial, rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][3] Specifically, AHAS catalyzes the condensation of two pyruvate molecules to form 2-acetolactate, or one molecule of pyruvate and one molecule of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate.[1] Due to its essential role in the metabolic pathways of these organisms and its absence in mammals, AHAS has emerged as a prime target for the development of herbicides and antimicrobial agents.[1]

Several classes of commercial herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinyl-benzoates, and sulfonylamino-carbonyl-triazolinones, exert their phytotoxic effects by inhibiting AHAS.[4] These compounds are highly effective at low application rates and exhibit low toxicity to animals, making them valuable tools in modern agriculture.[4] The development of novel AHAS inhibitors requires robust and reliable in vitro assays to screen compound libraries, determine inhibitory potency (such as IC50 values), and elucidate mechanisms of action. This application note provides a comprehensive guide and a detailed, validated protocol for conducting an in vitro colorimetric assay to measure AHAS enzyme inhibition.

Principle of the Assay: A Colorimetric Endpoint Measurement

The most widely utilized in vitro assay for determining AHAS activity is a colorimetric endpoint assay.[5] The fundamental principle of this assay lies in the quantification of acetolactate, the product of the AHAS-catalyzed reaction. The assay is performed in two key stages:

  • Enzymatic Reaction: The AHAS enzyme is incubated with its substrate, pyruvate, and necessary cofactors. In the presence of an inhibitor, the rate of acetolactate production is reduced.

  • Color Development: The enzymatic reaction is terminated by the addition of acid. This acidic environment facilitates the non-enzymatic decarboxylation of the unstable acetolactate product to acetoin. Subsequently, acetoin reacts with creatine and α-naphthol (in what is known as the Voges-Proskauer reaction) to form a distinct red-colored complex. The intensity of this color, which is directly proportional to the amount of acetolactate produced, is measured spectrophotometrically at a wavelength of 525 nm.[6]

The inhibitory effect of a test compound is determined by comparing the colorimetric signal in the presence of the compound to that of a control reaction without the inhibitor.

Visualizing the AHAS Inhibition Assay Workflow

The following diagram illustrates the sequential steps of the in vitro AHAS inhibition assay.

AHAS_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_color Color Development cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, Cofactors, Inhibitor Incubate Incubate Enzyme, Substrate, Cofactors & Inhibitor Reagents->Incubate Reaction Setup Stop Stop Reaction (add Acid) Incubate->Stop Reaction Termination Decarboxylation Acetolactate to Acetoin (Acid-catalyzed) Color_Reaction Add Creatine & α-Naphthol Decarboxylation->Color_Reaction Color_Dev Incubate for Color Development Color_Reaction->Color_Dev Measure Measure Absorbance at 525 nm Color_Dev->Measure Analyze Calculate % Inhibition & IC50 Value Measure->Analyze

Caption: Workflow of the in vitro colorimetric AHAS inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for higher throughput screening.

I. Reagent Preparation: The Foundation of a Reliable Assay
  • Expert Insight: The purity of reagents and the precise preparation of solutions are paramount for assay reproducibility. Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents. Prepare fresh solutions where possible, especially for labile components. For guidance on general buffer preparation, refer to established laboratory practices.[7][8]

ReagentStock ConcentrationFinal Assay ConcentrationPreparation and Storage
AHAS Enzyme Varies10-50 nMPurified recombinant enzyme. Store at -80°C in small aliquots to avoid freeze-thaw cycles. Dilute to working concentration in Assay Buffer just before use.
Assay Buffer 1X1X50 mM Potassium Phosphate (pH 7.0), 10 mM MgCl₂, 1 mM Thiamine Diphosphate (ThDP), 20 µM Flavin Adenine Dinucleotide (FAD). Prepare fresh and keep on ice.
Substrate Solution 500 mM50 mMSodium Pyruvate in Assay Buffer. Prepare fresh and keep on ice.
Test Inhibitor 10 mM in DMSOVariesPrepare a dilution series in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
Stop Solution 6 N0.6 NSulfuric Acid (H₂SO₄). Handle with extreme care in a fume hood. Store at room temperature.
Creatine Solution 0.5% (w/v)0.05% (w/v)Creatine in water. Prepare fresh.
α-Naphthol Solution 5% (w/v)0.5% (w/v)α-Naphthol in 2.5 N NaOH. Prepare fresh and protect from light. Caution: Corrosive.
II. Assay Procedure: A Step-by-Step Guide
  • Assay Plate Preparation:

    • Add 1 µL of the test inhibitor dilutions (or DMSO for controls) to the appropriate wells of a 96-well microplate.

    • Include wells for a "no enzyme" control (background) and a "no inhibitor" control (100% activity).

  • Enzyme and Cofactor Addition:

    • Prepare a master mix containing the Assay Buffer and the AHAS enzyme at a 2X final concentration.

    • Add 50 µL of this enzyme master mix to each well containing the inhibitor or DMSO.

    • Mix gently by tapping the plate.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiation of the Enzymatic Reaction:

    • Prepare a 2X substrate solution (100 mM Sodium Pyruvate in Assay Buffer).

    • Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final reaction volume is 100 µL.

    • Mix the plate gently.

  • Enzymatic Reaction Incubation:

    • Incubate the plate at 37°C for 60 minutes. This incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 25 µL of 6 N H₂SO₄ to each well.

    • Mix the plate and incubate at 60°C for 15 minutes. This step also facilitates the decarboxylation of acetolactate to acetoin.

  • Color Development:

    • Cool the plate to room temperature.

    • Add 50 µL of freshly prepared 0.5% (w/v) creatine solution to each well.

    • Add 50 µL of freshly prepared 5% (w/v) α-naphthol solution to each well.

    • Mix the plate and incubate at 60°C for 15 minutes, or at room temperature for 30-60 minutes, allowing for color development.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 525 nm using a microplate reader.

Data Analysis: From Raw Data to IC50 Values

  • Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from the absorbance of all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of AHAS inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of No Inhibitor Control)] x 100

  • IC50 Determination: The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R, or an online IC50 calculator).[9][10] The equation for this curve is often a four-parameter logistic model.[10]

    • The IC50 value is determined from the fitted curve as the concentration at which the response is halfway between the bottom and top plateaus of the curve.[11]

Trustworthiness and Self-Validation: Ensuring Data Integrity

A robust and trustworthy assay protocol should include internal checks and validation parameters.

  • Linearity of the Reaction: It is crucial to ensure that the enzymatic reaction is proceeding within a linear range with respect to time and enzyme concentration. This can be verified by running kinetic assays with varying incubation times and enzyme concentrations.

  • Z'-factor: For high-throughput screening, the Z'-factor is a statistical parameter that assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive (no inhibitor) and negative (maximum inhibition) controls.

  • Reproducibility: The assay should be reproducible on different days and with different batches of reagents. Inter- and intra-assay variability should be determined.

Expertise and Experience: Troubleshooting and Scientific Causality

Understanding Accumulative Inhibition: A significant challenge in studying AHAS inhibitors is the phenomenon of "accumulative inhibition".[4] This is a time-dependent increase in inhibition that can lead to an underestimation of the true inhibition constant (Ki).[4] This can be caused by factors such as inhibitor-induced degradation of the ThDP cofactor or oxidative inactivation of the enzyme.[3][4][12] To mitigate this, some researchers perform assays under partial anaerobic conditions, for example by purging buffers with nitrogen, which has been shown to decrease the extent of accumulative inhibition.[4]

Common Pitfalls and Troubleshooting:

ProblemPotential Cause(s)Suggested Solution(s)
High Background Signal - Contamination of reagents. - Non-enzymatic degradation of pyruvate.- Use fresh, high-purity reagents. - Ensure the α-naphthol solution is protected from light. - Run a "no enzyme" control for every assay plate.
Low Signal or No Activity - Inactive enzyme (degradation, improper storage). - Omission or incorrect concentration of a cofactor. - Incorrect buffer pH.- Use a fresh aliquot of enzyme. - Double-check the preparation of all reagents, especially cofactors. - Verify the pH of the assay buffer.
Poor Reproducibility - Inconsistent pipetting. - Temperature fluctuations during incubation. - Incomplete mixing of reagents.- Calibrate pipettes regularly and use proper pipetting techniques. - Ensure consistent incubation temperatures. - Mix the plate thoroughly after each reagent addition.
"Noisy" Data - Precipitation of the test compound. - Interference of the test compound with the colorimetric readout.- Check the solubility of the test compound in the final assay buffer. - Run a control with the test compound in the absence of the enzyme to check for colorimetric interference.

Visualizing the AHAS Catalytic Cycle and Inhibition

The following diagram depicts a simplified representation of the AHAS catalytic cycle and the point of inhibitor intervention.

AHAS_Mechanism AHAS AHAS Enzyme (with Cofactors) Intermediate Enzyme-ThDP-Pyruvate Intermediate AHAS->Intermediate Step 1 Pyruvate1 Pyruvate Pyruvate1->AHAS Acetolactate Acetolactate Intermediate->Acetolactate Step 2 Pyruvate2 Pyruvate Pyruvate2->Intermediate Branched-Chain\nAmino Acids Branched-Chain Amino Acids Acetolactate->Branched-Chain\nAmino Acids Inhibitor Inhibitor (e.g., Herbicide) Inhibitor->AHAS Binding & Inhibition

Caption: Simplified AHAS catalytic cycle and mechanism of inhibition.

References

  • Lonhienne, T., et al. (2018). Structural insights into the mechanism of inhibition of AHAS by herbicides. Proceedings of the National Academy of Sciences, 115(9), E1945-E1954. Available at: [Link]

  • McCourt, J. A., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1069-E1078. Available at: [Link]

  • Singh, B. K., Stidham, M. A., & Shaner, D. L. (1988). Assay of acetohydroxyacid synthase. Analytical Biochemistry, 171(1), 173-179. Available at: [Link]

  • Bioworld Technology, Inc. (n.d.). Acetolactate Synthase Microplate Assay Kit User Manual. Available at: [Link]

  • Engelhardt, A., et al. (2021). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. Analytical and Bioanalytical Chemistry, 413(1), 231-242. Available at: [Link]

  • BiochemiCalc. (n.d.). Buffer Preparation. Available at: [Link]

  • Zhang, Y., et al. (2021). Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus. Foods, 10(5), 1046. Available at: [Link]

  • Scribd. (n.d.). Troubleshooting Guide For EQA Results. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. Available at: [Link]

  • Guddat, L. W., et al. (2013). Acetohydroxyacid synthase: a target for antimicrobial drug discovery. Current Medicinal Chemistry, 20(26), 3214-3232. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]

  • MDPI. (2021). Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies. Available at: [Link]

  • Agilent. (n.d.). AA Troubleshooting and Maintenance Guide. Available at: [Link]

  • Studocu. (n.d.). preparation of buffer. Available at: [Link]

  • CABI. (n.d.). Structural insights into the mechanism of inhibition of AHAS by herbicides. Available at: [Link]

  • Reddit. (2023, April 10). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Available at: [Link]

  • Khan Academy. (n.d.). Methods for preparing buffers. Available at: [Link]

  • ACS Omega. (2023). Optimization of Enzyme–Ultrasound-Assisted Extraction of Almond (Amygdalus communis L.) Phenolics using Response Surface Methodology and Deep Neural Networks, and Their In-Vitro Bioactivities. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic properties of AHAS isozymes. Available at: [Link]

  • Purdue University Graduate School. (2019). Structural and Kinetic Comparison of Acetolactate Synthase and Acetohydroxyacid Synthase from Klebsiella pneumoniae. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • Profacgen. (n.d.). Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K006M). Available at: [Link]

  • ResearchGate. (n.d.). What is the simple protocol or method to determine ACE inhibitory activity of peptides?. Available at: [Link]

  • Griffith University. (n.d.). Troubleshooting. Available at: [Link]

  • PubMed. (2008). Determination of acetolactate synthase activity and protein content of oilseed rape (Brassica napus L.) leaves using visible/near-infrared spectroscopy. Available at: [Link]

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Application

Field trial design for new pyrimidinyloxybenzoic acid herbicides

An Application Note and Protocol for the Field Evaluation of Novel Pyrimidinyloxybenzoic Acid Herbicides Authored by: A Senior Application Scientist Introduction The pyrimidinyloxybenzoic acid class of herbicides represe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Field Evaluation of Novel Pyrimidinyloxybenzoic Acid Herbicides

Authored by: A Senior Application Scientist

Introduction

The pyrimidinyloxybenzoic acid class of herbicides represents a significant group of acetolactate synthase (ALS) inhibitors, crucial for post-emergence control of a wide spectrum of grass, sedge, and broadleaf weeds in various crops.[1] Their systemic activity, low application rates, and selectivity are key attributes.[2] However, the successful development and commercialization of a new pyrimidinyloxybenzoic acid herbicide are contingent upon rigorous field evaluation. Well-structured field trials are imperative to generate robust, scientifically sound data that not only confirm efficacy and crop safety but also meet stringent regulatory requirements for product registration.[1][3]

This guide provides a comprehensive framework for researchers and scientists to design, execute, and analyze field trials for new pyrimidinyloxybenzoic acid herbicides. It moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to ensure the generation of trustworthy and actionable data.

Section 1: Pre-Trial Planning & Strategic Design

The foundation of a successful field trial is meticulous planning. This phase defines the trial's objectives and establishes a robust experimental design to minimize variability and produce statistically significant results.[3][4]

Defining Clear and Testable Objectives

Before any field work begins, the primary and secondary objectives must be explicitly stated. The core question of the trial should be simple and answerable.[4] For a new pyrimidinyloxybenzoic acid herbicide, objectives typically include:

  • Primary Objectives:

    • To determine the dose-response relationship for the control of key target weed species.

    • To assess the margin of crop safety (phytotoxicity) at and above the proposed application rates.

    • To compare the efficacy of the new herbicide against commercial standard herbicides and an untreated control.

  • Secondary Objectives:

    • To evaluate the influence of environmental conditions on herbicide performance.

    • To assess the potential for residual weed control.

    • To determine the effect on crop yield.

Site Selection: The Environmental Canvas

The choice of trial location is critical for limiting data bias.[5] A poorly chosen site can introduce variability that masks treatment effects. Trials should be conducted across multiple locations and seasons to capture a range of environmental and soil conditions.[3]

Key Site Selection Criteria:

CriteriaRationale & Key Considerations
Field History Avoid areas with a history of herbicide resistance to the ALS inhibitor class (WSSA Group 2).[6] The site should have a known history of uniform cropping and management to reduce variability.[5]
Weed Population The site must have a uniform and sufficiently dense population of the target weed species. A lack of uniform weed pressure is a common reason for trial failure.
Soil Characteristics Soil type, pH, organic matter content, and texture should be uniform across the trial area and representative of the target use region. These factors can significantly influence herbicide bioavailability and persistence.
Topography Select a site with a uniform, gentle slope to avoid variations in water and nutrient distribution. Avoid low-lying areas prone to waterlogging.[7]
Accessibility & Size The site must be accessible throughout the trial period and large enough to accommodate all plots, replicates, and necessary buffer zones to prevent spray drift.[7]
Experimental Design: Structuring for Statistical Power

The experimental design provides the statistical framework for separating treatment effects from random field variation.[8] For herbicide field trials, the Randomized Complete Block Design (RCBD) is the most widely recommended and utilized design.[9][10]

Causality behind RCBD: This design is statistically powerful because it groups experimental plots into "blocks."[9] Each block contains a complete set of the treatments, which are then randomly assigned to the plots within that block.[9] This arrangement is highly effective at accounting for predictable environmental gradients in one direction, such as a slope or a change in soil type.[9]

Protocol 1: Implementing a Randomized Complete Block Design

  • Assess Field Heterogeneity: Identify the primary source of variation in the field (e.g., slope, soil texture gradient).

  • Orient Blocks: Lay out the blocks so that the plots within each block are as uniform as possible, and the majority of the variation occurs between the blocks.

  • Define Treatments: Establish a clear list of treatments. For a new pyrimidinyloxybenzoic acid herbicide, this should include:

    • An untreated control (UTC).

    • The new herbicide at several rates (e.g., 0.5X, 1X, and 2X the anticipated label rate). The 2X rate is crucial for assessing crop tolerance.[10][11]

    • A relevant commercial standard herbicide.

  • Determine Replication: A minimum of four replicates (blocks) is generally required to achieve sufficient statistical power.[7][10] For registration purposes, trials should be repeated over at least two seasons.[3]

  • Randomize Treatments: Within each block, assign the treatments to plots randomly. This is a critical step to prevent systematic bias. A separate randomization should be performed for each block.[9]

  • Plot Dimensions: Plot size should be large enough to minimize edge effects and allow for accurate application and assessment. A common size for herbicide trials is between 10 to 20 square meters.[7]

  • Buffer Zones: Include buffer zones around the entire trial area and between plots if necessary to prevent spray drift contamination.[7]

RCBD_Diagram cluster_field Field with Environmental Gradient (e.g., Slope) cluster_block1 Block 1 (Replicate 1) cluster_block2 Block 2 (Replicate 2) cluster_block3 Block 3 (Replicate 3) cluster_block4 Block 4 (Replicate 4) p11 Trt 3 p12 Trt 1 p13 Trt 4 p14 Trt 2 p21 Trt 2 p22 Trt 4 p23 Trt 1 p24 Trt 3 p31 Trt 4 p32 Trt 1 p33 Trt 2 p34 Trt 3 p41 Trt 1 p42 Trt 3 p43 Trt 4 p44 Trt 2 cluster_block1 cluster_block1 cluster_block2 cluster_block2 cluster_block3 cluster_block3 cluster_block4 cluster_block4 caption Randomized Complete Block Design (RCBD)

Caption: RCBD minimizes error by grouping treatments into blocks.

Section 2: Field Trial Execution

Precise execution is essential to maintain the integrity of the experimental design.[3] Any deviation can introduce error and compromise the validity of the results.

Herbicide Application

As pyrimidinyloxybenzoic acid herbicides are typically applied post-emergence, the timing and method of application are critical.[12]

Protocol 2: Herbicide Application Procedure

  • Equipment Calibration: Calibrate the sprayer (e.g., CO2-pressurized backpack sprayer) before application to ensure the precise delivery of the intended herbicide rate. Record the nozzle type, pressure, spray volume, and travel speed.[13]

  • Timing of Application: Apply the herbicide when the target weeds are at the growth stage specified in the protocol (e.g., 2-4 leaf stage). Record the growth stage of both the crop and the weeds at the time of application.[13]

  • Environmental Conditions: Record meteorological data at the time of application, including air temperature, relative humidity, wind speed, and cloud cover. Avoid application during high winds to prevent drift or during periods of plant stress (drought, heat).

  • Spray Mixture Preparation: Prepare the spray solution for each treatment immediately before application. If adjuvants (e.g., surfactants, crop oil concentrates) are required, they should be added to the tank mix according to the protocol.[14] The use of adjuvants can significantly enhance the efficacy of post-emergence herbicides.[14][15]

  • Application Technique: Apply the herbicide uniformly across each plot. Use shields to prevent drift onto adjacent plots.

  • Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, coveralls, and eye protection, when handling and applying herbicides.[6]

Section 3: Data Collection and Management

Systematic and unbiased data collection is the core of the trial. Assessments should be conducted by the same individual where possible to reduce subjective variability, especially for visual ratings.[5]

Efficacy Assessment

Efficacy is typically assessed visually as a percentage of weed control relative to the untreated control plots.[5]

  • Visual Ratings: Use a scale of 0% (no effect) to 100% (complete weed death).

  • Weed Counts: Count the number of individual weed species per unit area (e.g., a 0.25 m² quadrat) in each plot.

  • Biomass: In some cases, harvesting the above-ground weed biomass, drying it, and recording the dry weight can provide a quantitative measure of control.

Crop Tolerance (Phytotoxicity) Assessment

Crop safety is equally important. Phytotoxicity is assessed visually as a percentage of crop injury.

  • Visual Injury Ratings: Use a scale of 0% (no injury) to 100% (complete crop death). Symptoms to look for include chlorosis, necrosis, and stunting.

  • Stand Counts: Count the number of crop plants per meter of row to assess any effects on plant population.

  • Crop Height: Measure the height of a representative number of crop plants in each plot.

Data Collection Schedule

Assessments should be made at multiple time points after application to capture the dynamics of herbicide activity.

Table 1: Sample Assessment Schedule

Assessment Timing (Days After Treatment - DAT)Efficacy Assessment (Weed Control %)Crop Tolerance Assessment (Phytotoxicity %)Rationale
7 DATYesYesCapture initial herbicide effects and any rapid burn-down symptoms.
14 DATYesYesTypically the peak activity period for many systemic herbicides.[5]
28 DATYesYesAssess the level of control after weeds have had time to recover or die.
56 DATYesNoEvaluate residual control and any late-emerging weeds.
Pre-HarvestYes (Weed Biomass)Yes (Yield)Determine the final impact on weed pressure and crop yield.
Yield Data

Harvest the central rows of each plot to avoid edge effects. Measure the harvested area precisely and determine the grain yield, adjusting for moisture content to a standard percentage.

Section 4: Statistical Analysis and Interpretation

Statistical analysis is used to determine if the observed differences between treatments are real or simply due to random chance.[8][16]

  • Analysis of Variance (ANOVA): ANOVA is the appropriate statistical method for analyzing data from a randomized complete block design. It partitions the total variation in the data into components attributable to the treatments, the blocks, and random error.

  • Mean Separation: If the ANOVA shows a significant treatment effect (typically at a p-value ≤ 0.05), a mean separation test (e.g., Fisher's Least Significant Difference - LSD) is used to determine which specific treatment means are significantly different from one another.[5]

  • Interpreting Results: A p-value of 0.05 indicates that there is a 95% confidence that the observed differences are due to the treatments and not random variation.[5][16] The results will validate the efficacy at different rates and establish the margin of crop safety.

Section 5: The Overall Field Trial Workflow

Field_Trial_Workflow A 1. Define Objectives (Efficacy, Crop Safety, Yield) B 2. Site Selection (Field History, Weed Pressure, Soil Type) A->B C 3. Experimental Design (RCBD, Treatments, Replicates) B->C D 4. Protocol Development (SOPs for Application & Assessment) C->D E 5. Field Layout & Preparation (Marking Plots, Baseline Data) D->E F 6. Herbicide Application (Calibration, Timing, Safety) E->F G 7. Data Collection (Visual Ratings, Counts, Yield) F->G H 8. Data Management & Cleaning (Entry, Verification) G->H I 9. Statistical Analysis (ANOVA, Mean Separation) H->I J 10. Interpretation & Conclusion (Summarize Findings) I->J K 11. Final Report Generation (Regulatory Submission) J->K

Caption: A systematic workflow for herbicide field trials.

References

  • EPPO. (2012). Design and analysis of efficacy evaluation trials. Bulletin OEPP/EPPO Bulletin, 42(3), 367–381. [Link]

  • SGS. (2025). Focus on Field Trials 2025. SGS.com. [Link]

  • Exacto Inc. (2022, July 27). The Value of Field Trials. Exacto Inc. [Link]

  • South African Sugarcane Research Institute. (2018). Guidelines for preparing Agrochemical field trials in sugarcane. SASRI. [Link]

  • PI Industries Ltd. (2019). Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas.
  • Whitmore, A., et al. (2026). Chemical Weed Control for Field Crops, Pastures, Rangeland, and Noncropland. KSRE Bookstore. [Link]

  • Agriculture Canada. (1993). Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada. [Link]

  • Department of Agriculture. Guidelines for Herbicide Registration Trials. Department of Agriculture. [Link]

  • Agriculture and Agri-Food Canada. (1995). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Government of Canada. [Link]

  • AERU. Benzoic acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)6-hydroxy, sodium salt. University of Hertfordshire. [Link]

  • FAO. (2013). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO Knowledge Repository. [Link]

  • National Center for Biotechnology Information. Bispyribac. PubChem. [Link]

  • AgriGold. (n.d.). 6 Steps for Successful On-Farm Trials. AgriGold. [Link]

  • Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network. [Link]

  • Hartzler, R. (n.d.). Role of spray adjuvants with postemergence herbicides. Iowa State University Extension. [Link]

  • Miller, D. (2022, January 13). How to analyze on-farm trial results. Farm Progress. [Link]

  • EPPO. (2022). Conduct and reporting of efficacy evaluation trials, including good experimental practice. Bulletin OEPP/EPPO Bulletin. [Link]

  • Plant and Soil Sciences eLibrary. Branched Chain Amino Acid Biosynthesis Inhibitors. University of Nebraska-Lincoln. [Link]

  • WUR eDepot. (n.d.). TRIAL SETUP AND STATISTICAL ANALYSIS. Wageningen University & Research. [Link]

Sources

Method

Soil sample preparation for bispyribac-sodium residue analysis

An authoritative guide to the robust preparation and analysis of bispyribac-sodium residues in complex soil matrices. APPLICATION NOTE & PROTOCOL Topic: Soil Sample Preparation for Bispyribac-Sodium Residue Analysis Foun...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the robust preparation and analysis of bispyribac-sodium residues in complex soil matrices.

APPLICATION NOTE & PROTOCOL

Topic: Soil Sample Preparation for Bispyribac-Sodium Residue Analysis

Foundational Principles: Overcoming the Soil Matrix Challenge

Bispyribac-sodium, a pyrimidinylthiobenzoate herbicide, is a critical tool in modern agriculture for post-emergence weed control, particularly in rice cultivation.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a mechanism common to Group B herbicides.[1] However, its application necessitates rigorous environmental monitoring to understand its fate, persistence, and potential for carry-over to subsequent crops. The analysis of bispyribac-sodium in soil is an intricate task due to the inherent complexity and variability of the soil matrix, which is rich in organic matter, minerals, and potential interferents that can compromise analytical accuracy.[2]

This document provides a comprehensive, validated protocol for the extraction and cleanup of bispyribac-sodium from soil samples, leveraging the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[3] The protocol is optimized to ensure high recovery rates and minimize matrix effects, paving the way for precise quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). We will delve into the causality behind each step, providing the technical insights necessary for adaptation and troubleshooting.

Physicochemical Properties of Bispyribac-Sodium Relevant to Extraction:

PropertyValueImplication for Sample Preparation
Chemical Family Pyrimidinyloxybenzoic acidAcidic nature (pKa ≈ 3.05) influences its solubility and interaction with sorbents.[4]
Water Solubility 73.3 g/L (at 25°C)High water solubility necessitates a salting-out step to partition it effectively into an organic solvent.[4]
Vapor Pressure < 1 x 10⁻⁵ Pa (at 25°C)Non-volatile, meaning analyte loss during sample drying or solvent evaporation is minimal.[5]
Soil Half-Life (DT₅₀) 8.9 - 23.16 daysModerately persistent, requiring a sensitive analytical method to detect residues over time.[1][6]

Essential Apparatus and Reagents

The quality of the final data is directly dependent on the purity of the reagents and the calibration of the equipment used.

Category Item Specification
Standards & Solvents Bispyribac-sodium analytical standardPurity ≥ 98%
Acetonitrile (ACN)HPLC or LC-MS grade
WaterType 1 Ultrapure (18.2 MΩ·cm)
Formic AcidLC-MS grade (≥ 99%)
Extraction & Cleanup Anhydrous Magnesium Sulfate (MgSO₄)ACS grade, pre-baked at 400°C for 4 hours
Sodium Chloride (NaCl)ACS grade, pre-baked at 400°C for 4 hours
Primary Secondary Amine (PSA) sorbent40 µm particle size
C18 (Octadecyl) sorbent40 µm particle size
Apparatus High-speed refrigerated centrifugeCapable of holding 50 mL and 15 mL tubes
Multi-tube vortex mixer
Nitrogen evaporation systemWith temperature control
Analytical balance4-decimal place
Polypropylene centrifuge tubes50 mL and 15 mL
Syringe filters0.22 µm, PTFE or Nylon

The Comprehensive Protocol: From Field to Final Analysis

This protocol is segmented into four critical stages: sample collection and homogenization, QuEChERS extraction, dispersive solid-phase extraction (d-SPE) cleanup, and instrumental analysis.

Stage 1: Sample Collection and Homogenization

The goal of this stage is to obtain a manageable laboratory sample that is truly representative of the field conditions. Inaccurate sampling is an irrecoverable error.

  • Field Sampling: Collect at least 15-20 soil cores (0-15 cm depth) from across the target area using a zig-zag or 'W' pattern. Combine these cores in a clean polyethylene bucket to form a single composite sample.[7][8]

  • Initial Preparation: Transport samples to the lab in a cooler. If not processed immediately, store at -20°C.[4][7] Before use, allow the soil to air-dry at ambient temperature in a well-ventilated area away from direct sunlight.[9]

  • Homogenization: Once dry, gently crush any soil aggregates and pass the entire sample through a 2 mm stainless-steel sieve to remove stones and large debris.[4][9] Thoroughly mix the sieved soil to ensure homogeneity. This is now the analytical sample.

Stage 2: QuEChERS-Based Extraction

This stage uses an acetonitrile-based extraction coupled with a salting-out effect to efficiently move the polar bispyribac-sodium from the aqueous soil environment into the organic phase.

  • Weighing and Hydration: Accurately weigh 10.0 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of ultrapure water to the tube. Cap and vortex for 30 seconds. This step rehydrates the soil, which is crucial for ensuring consistent extraction efficiency, especially for aged residues.

  • Solvent Addition: Add 10 mL of acetonitrile.

  • Salting-Out: Add a pre-weighed mixture of 4 g anhydrous MgSO₄ and 1 g NaCl. The MgSO₄ absorbs excess water, while both salts enhance the partitioning of the analyte into the acetonitrile layer.

  • Extraction: Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker is preferred for consistency.

  • Phase Separation: Centrifuge the tube at ≥4000 RCF for 5 minutes. Three distinct layers should be visible: a solid soil pellet at the bottom, a small aqueous layer, and the top acetonitrile layer containing the analyte.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Final Analysis A 1. Homogenized Soil (10g) B 2. Add H₂O & ACN (10mL each) A->B C 3. Add MgSO₄ & NaCl Salts B->C D 4. Vortex (1 min) & Centrifuge (5 min) C->D E 5. Transfer ACN Supernatant D->E F 6. Add d-SPE Sorbents (PSA, C18, MgSO₄) E->F G 7. Vortex & Centrifuge F->G H 8. Evaporate & Reconstitute G->H I 9. Filter (0.22 µm) H->I J 10. HPLC-MS/MS Analysis I->J

Caption: The streamlined QuEChERS workflow for bispyribac-sodium analysis.

Stage 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The acetonitrile extract is not yet clean enough for sensitive instrumental analysis. This d-SPE step uses a combination of sorbents to selectively remove matrix interferences.

  • Aliquot Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube.

  • Sorbent Addition: The d-SPE tube should contain a pre-weighed mixture of:

    • 900 mg anhydrous MgSO₄: To remove any remaining water, which can interfere with chromatographic separation.

    • 150 mg PSA: This weak anion exchanger effectively removes organic acids (like fulvic and humic acids) and some sugars, which are common interferences in soil.

    • 150 mg C18: This reversed-phase sorbent removes non-polar interferences such as lipids and oils.

  • Cleanup: Cap the d-SPE tube and vortex for 1 minute to ensure intimate contact between the extract and the sorbents.

  • Clarification: Centrifuge at ≥4000 RCF for 5 minutes to pellet the sorbents and any co-precipitated matrix components.

dSPE_Mechanism cluster_sorbents d-SPE Sorbents cluster_interferences Removed Interferences Extract Crude ACN Extract (Analyte + Interferences) PSA PSA Extract->PSA Anion Exchange C18 C18 Extract->C18 Hydrophobic Interaction MgSO4 MgSO₄ Extract->MgSO4 Desiccation CleanExtract Purified Extract for Analysis Extract->CleanExtract Purification OrganicAcids Humic/Fulvic Acids PSA->OrganicAcids Lipids Lipids & Oils C18->Lipids Water Residual Water MgSO4->Water

Caption: Selective removal of interferences by d-SPE sorbents.

Stage 4: Final Preparation and Instrumental Analysis
  • Solvent Exchange: Transfer 2 mL of the cleaned supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds. This step ensures the sample solvent is compatible with the LC system, preventing peak distortion.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS/MS Conditions:

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Analysis Mode Multiple Reaction Monitoring (MRM)
Example MRM Transitions Specific transitions must be optimized in-house

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the following quality control measures are mandatory.

  • Method Blank: An analyte-free soil sample (or clean sand) must be processed with every batch of samples to monitor for background contamination.

  • Matrix-Matched Calibration: Calibration standards must be prepared in the final extract of a blank soil sample to accurately compensate for any signal suppression or enhancement caused by the matrix.

  • Recovery Studies: For method validation, blank soil should be fortified with bispyribac-sodium standard at a minimum of three concentration levels (e.g., the Limit of Quantification (LOQ), 10x LOQ, and 100x LOQ). Acceptable recovery is typically within 70-120% with a relative standard deviation (RSD) of ≤20%.[3] Studies have shown average recoveries for bispyribac-sodium using QuEChERS are often in the 74.7% to 108% range.[3]

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Bispyribac-sodium.
  • Balasubramanian, A., et al. (2015). Determination of Bispyribac Sodium 10% SC (Herbicide) Residue Level in Straw, Grain and Soil Using HPLC Method. International Journal of ChemTech Research.
  • Ramprakash, T., et al. (2015). Bispyribac Sodium Persistence in Soil, Plant and Grain in Direct Seeded Rice and its Effect on Soil Properties. Nature Environment and Pollution Technology.
  • Wu, S., & Mei, J. (2011). Analysis of the Herbicide Bispyribac-sodium in Rice by Solid Phase Extraction and High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2011). Public Release Summary on the evaluation of the new active Bispyribac Sodium in the product Nominee® Herbicide.
  • Kurz, M. H. S., et al. (2009). RAPID AND ACCURATE HPLC-DAD METHOD FOR THE DETERMINATION OF THE HERBICIDE BISPYRIBAC. SciELO.
  • Pérez-Mayán, L., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Retrieved from [Link]

  • Kurz, M. H. S., et al. (2009). Rapid and accurate hplc-dad method for the determination of the herbicide bispyribac-sodium in surface water, and its validation. SciELO. Retrieved from [Link]

  • Ying, Y., et al. (2015). Dissipation and residues of bispyribac-sodium in rice and environment. ResearchGate. Retrieved from [Link]

  • Henderson, T. (2018). Testing for and Deactivating Herbicide Residues. PennState Extension.
  • Lewis, K.A., Tzilivakis, J., Warner, D. & Green, A. (2016). An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064. Retrieved from [Link]

  • Stachler, J., & Kells, J. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications.
  • Shelton, B. (2019). Check your soil for herbicide residue. Grainews. Retrieved from [Link]

  • Henderson, T. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Aquatic Toxicity Assessment of Bispyribac-Sodium

Introduction: Understanding the Ecotoxicological Profile of Bispyribac-Sodium Bispyribac-sodium, a selective, systemic post-emergence herbicide, is widely used for the control of grasses, sedges, and broadleaf weeds in r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Ecotoxicological Profile of Bispyribac-Sodium

Bispyribac-sodium, a selective, systemic post-emergence herbicide, is widely used for the control of grasses, sedges, and broadleaf weeds in rice paddies and aquatic environments.[1] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants.[2] While effective in targeting undesirable vegetation, its introduction into aquatic ecosystems necessitates a thorough evaluation of its potential risks to non-target organisms. This guide provides a comprehensive overview of the principles and detailed protocols for conducting aquatic toxicity testing of bispyribac-sodium, designed for researchers, environmental scientists, and regulatory professionals.

The primary concern with any herbicide introduced into aquatic environments is its potential to cause unintended harm to the delicate balance of the ecosystem. While bispyribac-sodium is designed to be toxic to plants, its effects on aquatic fauna such as fish and invertebrates, as well as non-target aquatic flora like algae, must be rigorously assessed. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) have established standardized guidelines for these assessments to ensure data consistency and reliability.

This document will delve into the specific testing methodologies for key trophic levels: primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish). We will explore not only the acute lethal and effective concentrations (LC50/EC50) but also touch upon the sublethal effects that can indicate potential long-term impacts on aquatic populations.

Mechanism of Action and Ecotoxicological Significance

Bispyribac-sodium's primary mode of action is the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2] This targeted enzymatic inhibition leads to the cessation of cell division and, ultimately, the death of susceptible plants.

While this mechanism is specific to plants, the potential for non-target effects in aquatic organisms remains a key area of investigation. Although bispyribac-sodium generally exhibits low acute toxicity to fish and aquatic invertebrates, some studies have indicated the potential for sublethal effects.[3] For instance, research on fish species has pointed towards possible neurotoxic and hepatorenal impacts upon exposure.[3] Furthermore, genotoxic potential has been observed, highlighting the importance of assessing a range of toxicological endpoints beyond acute mortality.[4]

For primary producers, such as green algae, bispyribac-sodium can exhibit moderate to high toxicity, which is expected given its herbicidal nature.[5] Understanding the concentration at which algal growth is inhibited is critical for assessing the potential disruption to the base of the aquatic food web.

Summary of Aquatic Toxicity Data for Bispyribac-Sodium

The following table summarizes publicly available acute toxicity data for bispyribac-sodium across different trophic levels. It is crucial to note that toxicity values can vary based on the specific test species, environmental conditions, and the formulation of the product being tested.

Trophic LevelTest OrganismEndpointDurationValue (mg/L)ClassificationReference
Fish Oncorhynchus mykiss (Rainbow Trout)LC5096 hours>100Practically Non-toxic[5]
Lepomis macrochirus (Bluegill Sunfish)LC5096 hours>100Practically Non-toxic[5]
Danio rerio (Zebrafish)LC5024 hours3.0Moderately Toxic[6]
Oreochromis niloticus (Nile Tilapia)LC5096 hours0.064Highly Toxic[7]
Invertebrates Daphnia magna (Water Flea)EC50 (Immobilisation)48 hours>100Practically Non-toxic[5]
Daphnia magna (Water Flea)NOEC (Chronic)21 days110Practically Non-toxic[5]
Algae Green AlgaeEC50 (Growth Inhibition)96 hours0.28Moderately to Highly Toxic[5]
Green AlgaeErC5024-48 hours2.2Moderately Toxic[5]

Experimental Protocols for Acute Aquatic Toxicity Testing

The following sections provide detailed, step-by-step protocols for conducting acute toxicity tests with bispyribac-sodium on fish, aquatic invertebrates, and algae, based on internationally recognized guidelines from the OECD and the U.S. EPA.

Fish Acute Toxicity Test (Based on OECD TG 203 & EPA OCSPP 850.1075)

This test determines the median lethal concentration (LC50) of bispyribac-sodium to fish over a 96-hour exposure period.

Causality Behind Experimental Choices:

  • Test Duration (96 hours): This duration is considered sufficient to observe acute lethal effects for most chemical substances.[8]

  • Test Species: Commonly used species like Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio) are selected for their sensitivity and extensive historical database.[8]

  • Semi-Static Renewal: This approach is often preferred for substances that may degrade or be adsorbed over time, ensuring a more constant exposure concentration.

  • Loading Rate: Limiting the biomass of fish per volume of test solution prevents depletion of dissolved oxygen and accumulation of waste products.[9]

Experimental Workflow Diagram:

Fish_Toxicity_Test cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis acclimation Acclimate Test Fish (min. 12 days) range_finding Range-Finding Test (optional but recommended) acclimation->range_finding test_solutions Prepare Test Solutions (min. 5 concentrations + control) range_finding->test_solutions introduce_fish Introduce Fish to Test Chambers (randomized) test_solutions->introduce_fish monitor_24h Monitor at 24h (mortality, behavior) introduce_fish->monitor_24h water_quality Monitor Water Quality Daily (pH, DO, Temp) introduce_fish->water_quality monitor_48h Monitor at 48h (mortality, behavior) monitor_24h->monitor_48h monitor_72h Monitor at 72h (mortality, behavior) monitor_48h->monitor_72h monitor_96h Monitor at 96h (mortality, behavior) monitor_72h->monitor_96h calculate_lc50 Calculate 96-h LC50 (e.g., Probit analysis) monitor_96h->calculate_lc50 report Generate Final Report calculate_lc50->report

Caption: Workflow for the Fish Acute Toxicity Test (OECD TG 203).

Step-by-Step Protocol:

  • Test Organism Acclimation: Acclimate healthy, juvenile fish of a recommended species (e.g., Danio rerio) to the test water and temperature (e.g., 22 ± 2°C) for at least 12 days.[9]

  • Range-Finding Test: Conduct a preliminary range-finding test with a wide range of bispyribac-sodium concentrations to determine the appropriate concentration range for the definitive test.

  • Preparation of Test Solutions: Prepare a stock solution of bispyribac-sodium. From this, create a geometric series of at least five test concentrations and a control (dilution water only).[8]

  • Test Initiation: Randomly distribute the test fish into the test chambers, with a recommended loading rate not exceeding 1.0 g of fish per liter of test solution.[9]

  • Exposure and Observation: The exposure period is 96 hours.[8] Inspect the fish at 24, 48, 72, and 96 hours, recording mortalities and any abnormal behavioral or physical signs.[8]

  • Water Quality Monitoring: Measure and record the pH, dissolved oxygen, and temperature of the test solutions daily.

  • Data Analysis: Determine the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Aquatic Invertebrate Acute Immobilisation Test (Based on OECD TG 202 & EPA OCSPP 850.1010)

This test evaluates the concentration of bispyribac-sodium that causes immobilization in 50% of the exposed Daphnia magna (EC50) over a 48-hour period.

Causality Behind Experimental Choices:

  • Test Organism (Daphnia magna): Daphnia are ecologically important as a primary food source for fish and are sensitive to a wide range of toxicants, making them an excellent indicator species.[10]

  • Endpoint (Immobilisation): Immobilisation is a clear and easily observable sublethal endpoint that is a precursor to mortality.

  • Test Duration (48 hours): This duration is sufficient to observe acute effects in the relatively short lifespan of Daphnia.

  • Neonates (<24 hours old): Using young daphnids ensures a uniform test population and captures a sensitive life stage.

Experimental Workflow Diagram:

Daphnia_Toxicity_Test cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_analysis Data Analysis culture_daphnia Culture Daphnia magna select_neonates Select Neonates (<24 hours old) culture_daphnia->select_neonates prepare_solutions Prepare Test Solutions (min. 5 concentrations + control) select_neonates->prepare_solutions introduce_daphnia Introduce Daphnids to Test Vessels prepare_solutions->introduce_daphnia observe_24h Observe at 24h (immobilisation) introduce_daphnia->observe_24h observe_48h Observe at 48h (immobilisation) observe_24h->observe_48h calculate_ec50 Calculate 48-h EC50 (e.g., Binomial method) observe_48h->calculate_ec50 report Generate Final Report calculate_ec50->report

Caption: Workflow for the Daphnia sp. Acute Immobilisation Test (OECD TG 202).

Step-by-Step Protocol:

  • Test Organism: Use first instar Daphnia magna, less than 24 hours old at the start of the test.

  • Test Solutions: Prepare a geometric series of at least five concentrations of bispyribac-sodium in a suitable medium, along with a control.

  • Test Setup: Introduce a set number of daphnids (e.g., 20) into each test concentration and control, with replicates.

  • Incubation: Incubate the test vessels for 48 hours at a constant temperature (e.g., 20 ± 2°C) with a defined light-dark cycle.

  • Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours.

  • Data Analysis: Calculate the 48-hour EC50 for immobilization with 95% confidence limits.

Algal Growth Inhibition Test (Based on OECD TG 201 & EPA OCSPP 850.5400)

This test determines the effect of bispyribac-sodium on the growth of a selected species of freshwater algae, typically over 72 hours.

Causality Behind Experimental Choices:

  • Test Organism: Species like Pseudokirchneriella subcapitata are used due to their rapid growth rate and sensitivity to herbicides.[5]

  • Endpoint (Growth Inhibition): Measuring the reduction in algal growth provides a direct assessment of the substance's phytotoxicity.

  • Test Duration (72 hours): This allows for multiple algal generations, providing a robust measure of growth inhibition.[5]

  • Continuous Illumination: Constant light ensures that light is not a limiting factor for algal growth during the test.[5]

Experimental Workflow Diagram:

Algae_Toxicity_Test cluster_prep Preparation Phase cluster_exposure Exposure Phase (72 hours) cluster_analysis Data Analysis prepare_culture Prepare Exponentially Growing Algal Culture prepare_solutions Prepare Test Solutions (min. 5 concentrations + control) prepare_culture->prepare_solutions inoculate Inoculate Test Flasks prepare_solutions->inoculate incubate Incubate under Continuous Light inoculate->incubate measure_growth Measure Algal Biomass (e.g., cell counts) at 24, 48, 72h incubate->measure_growth calculate_ec50 Calculate 72-h EC50 (Growth Rate & Yield) measure_growth->calculate_ec50 report Generate Final Report calculate_ec50->report

Caption: Workflow for the Algal Growth Inhibition Test (OECD TG 201).

Step-by-Step Protocol:

  • Test Organism: Use an exponentially growing culture of a recommended algal species (e.g., Pseudokirchneriella subcapitata).[5]

  • Test Solutions: Prepare a series of at least five concentrations of bispyribac-sodium in a nutrient-rich algal growth medium, plus a control.

  • Test Initiation: Inoculate the test flasks with a known concentration of algal cells.

  • Incubation: Incubate the flasks for 72 hours under continuous, uniform illumination and constant temperature (e.g., 21-24°C).[5]

  • Growth Measurement: Determine the algal biomass (e.g., by cell counts) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the 72-hour EC50 values for both growth rate inhibition and yield, along with their 95% confidence limits.

Conclusion and Broader Implications

The aquatic toxicity testing of bispyribac-sodium is a multi-faceted process that requires adherence to standardized protocols to generate reliable and comparable data. The information presented in this guide provides a framework for assessing the potential risks of this herbicide to key aquatic organisms. While acute toxicity data are fundamental, a comprehensive environmental risk assessment should also consider chronic exposure scenarios and sublethal endpoints, such as the observed neurotoxic, hepatorenal, and genotoxic effects in fish.[3][4] By employing these rigorous testing strategies, researchers and regulatory agencies can make informed decisions to protect the health and integrity of our vital aquatic ecosystems.

References

  • Fathy, S. A., et al. (2025). Single and joint toxicity of ethoprophos and bispyribac-sodium to Oreochromis niloticus: biochemical and genotoxic responses. Environmental Science and Pollution Research, 32(23), 34835-34849. Available at: [Link]

  • Joginapally, V. R., et al. (2025). Toxicological and Biochemical Study of Bispyribac Sodium (Herbicide) on Zebra Fish (Danio Rerio). International Journal of Research in Pharmaceutical Sciences, 16(4), 44-51. Available at: [Link]

  • Pradhan, D., et al. (2020). Genotoxic Potential Assessment of the Herbicide Bispyribac-Sodium in a Fresh Water Fish Clarias batrachus (Linn.). Bulletin of Environmental Contamination and Toxicology, 105(5), 715-720. Available at: [Link]

  • Gettys, L. A., & Haller, W. T. (2021). Evaluation of two ALS inhibiting herbicides on nontarget native aquatic and wetland plants. Journal of Aquatic Plant Management, 59, 94-98. Available at: [Link]

  • Saleh, E. S., et al. (2021). Genotoxic Potential Assessment of the Herbicide Bispyribac-Sodium in a Fresh Water Fish Clarias batrachus (Linn.). Bulletin of Environmental Contamination and Toxicology, 105(5), 715-720. Available at: [Link]

  • Agriculture and Environment Research Unit (AERU). (2025). Bispyribac-sodium (Ref: KIH-2023). University of Hertfordshire. Available at: [Link]

  • Scymaris. (n.d.). OECD 201: Our Technical Approach. Available at: [Link]

  • ResearchGate. (n.d.). Representation of the OECD 202 "Daphnia sp. acute immobilisation test"... Available at: [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Available at: [Link]

  • ChemSafetyPro. (2016). Aquatic Toxicity. Available at: [Link]

  • Zantiks. (n.d.). OECD Acute immobilisation test. Available at: [Link]

  • ResearchGate. (2025). Single and joint toxicity of ethoprophos and bispyribac-sodium to Oreochromis niloticus: biochemical and genotoxic responses. Available at: [Link]

  • Pesticide Properties Database. (n.d.). Bispyribac-sodium (Ref: KIH-2023). Available at: [Link]

  • Testing Laboratory. (2026). OECD 203 Fish Acute Toxicity Test. Available at: [Link]

  • Defense Technical Information Center. (2009). Effect of Submersed Applications of Bispyribac-sodium on Non-target Emergent Vegetation. Available at: [Link]

  • Scymaris. (n.d.). OECD 202: Daphnia sp. Acute Immobilisation Test. Available at: [Link]

  • Shan, J., et al. (2017). Non-target-site resistance to ALS-inhibiting herbicides in a Sagittaria trifolia L. population. Pesticide Biochemistry and Physiology, 143, 224-230. Available at: [Link]

  • Regulations.gov. (2018). Bispyribac-sodium. Draft Human Health Risk Assessment for Registration Review. Available at: [Link]

  • Hund-Rinke, K., et al. (2022). Testing particles using the algal growth inhibition test (OECD 201): the suitability of in vivo chlorophyll fluorescence measurements. Environmental Sciences Europe, 34(1), 41. Available at: [Link]

  • Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of interactions between the acetolactate synthase (ALS). Available at: [Link]

  • Regulations.gov. (n.d.). Daphnia magna Acute immobilization test. Available at: [Link]

  • MDPI. (2023). Acute Toxicity, Neurotoxic, Immunotoxic, and Behavioral Effects of Deltamethrin and Sulfamethoxazole in Adult Zebrafish: Insights into Chemical Interactions and Environmental Implications. Available at: [Link]

  • Regulations.gov. (n.d.). Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. Available at: [Link]

  • Eurofins. (n.d.). OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. Available at: [Link]

  • Netherland, M. D., et al. (2009). Potential for Selective Activity of the ALS Inhibitors Penoxsulam, Bispyribac-sodium, and Imazamox on Algae Responsible for Harmful Blooms. Journal of Aquatic Plant Management, 47, 147-150. Available at: [Link]

  • Eurofins. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Available at: [Link]

  • American Cleaning Institute. (2005). Alga, Growth lnhibition Test. Available at: [Link]

  • protocols.io. (2020). Acute toxicity of injected drugs and substances in fish. Available at: [Link]

  • Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Available at: [Link]

  • GeneDireX, Inc. (n.d.). OnePCR OECD 203 FINAL REPORT. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid

Welcome to the technical support center for the synthesis of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize your synthetic outcomes.

Introduction

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a key chemical intermediate, belonging to the class of pyrimidinyl carboxy compounds.[1] Its synthesis is of significant interest for various applications, including as a herbicide.[1] The primary synthetic route involves a two-step process: a nucleophilic aromatic substitution to form the methyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This guide will provide detailed protocols and troubleshooting advice for each of these critical steps to help you achieve high yields and purity.

Synthetic Pathway Overview

The synthesis of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid is typically achieved through the following two-stage process:

  • Step 1: Synthesis of Methyl 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. This step involves the nucleophilic aromatic substitution of a 2-substituted-4,6-dimethoxypyrimidine with methyl 3-hydroxybenzoate. The reaction is a variation of the Williamson ether synthesis.

  • Step 2: Hydrolysis of Methyl 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. The methyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Ester Synthesis cluster_2 Step 2: Hydrolysis Methyl_3-hydroxybenzoate Methyl 3-hydroxybenzoate Intermediate Methyl 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate Methyl_3-hydroxybenzoate->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) 2-Chloro-4,6-dimethoxypyrimidine 2-Chloro-4,6-dimethoxypyrimidine 2-Chloro-4,6-dimethoxypyrimidine->Intermediate Final_Product 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid Intermediate->Final_Product Base (e.g., NaOH) Water/Methanol Troubleshooting_Workflow Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials & Solvents Low_Yield->Check_Purity Review_Conditions Review Reaction Conditions (Base, Temp, Time) Low_Yield->Review_Conditions Consider_Side_Reactions Consider Side Reactions (e.g., Hydrolysis) Low_Yield->Consider_Side_Reactions Incomplete_Reaction Incomplete Reaction? Review_Conditions->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Optimize_Base Optimize Base Stoichiometry Incomplete_Reaction->Optimize_Base Yes Purification_Issues Purification Issues? Incomplete_Reaction->Purification_Issues No Recrystallization Optimize Recrystallization Solvent System Purification_Issues->Recrystallization Yes Column_Chromatography Consider Column Chromatography Purification_Issues->Column_Chromatography If Recrystallization Fails

Sources

Optimization

Technical Support Center: Purification of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Welcome to the technical support center for the purification of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. By understanding the underlying chemical principles, you can effectively troubleshoot issues and achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals. Its purification can be challenging due to the presence of structurally similar impurities, potential for degradation, and the physicochemical properties of the molecule itself. This guide provides a structured approach to identifying and resolving these purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.

Q1: My final product shows a broad melting point and multiple spots on the TLC. What are the likely impurities?

A1: A broad melting point and multiple TLC spots are indicative of impurities. The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted 3-hydroxybenzoic acid and 2-substituted-4,6-dimethoxypyrimidine (e.g., 2-chloro- or 2-methylsulfonyl-4,6-dimethoxypyrimidine).

  • Positional Isomers: If the synthesis starts from a dihydroxybenzoic acid, you may have positional isomers where the pyrimidine group is attached to a different hydroxyl group of the benzoic acid.

  • Degradation Products: Hydrolysis or demethylation of the ether linkage or methoxy groups can occur under harsh purification conditions (e.g., high temperatures or extreme pH). A potential degradation product is 3-hydroxybenzoic acid.

  • By-products: Depending on the synthetic route, other by-products may be present.

Troubleshooting Steps:

  • TLC Analysis: Co-spot your crude product with the starting materials on a TLC plate to confirm their presence.

  • HPLC Analysis: A high-performance liquid chromatography (HPLC) analysis will provide a more quantitative assessment of the impurity profile.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by subjecting a small sample of your pure compound to acidic, basic, oxidative, and thermal stress.[1][2][3][4][5] This will help in identifying the degradation products that might be forming during your purification process.

Q2: I am having difficulty removing a persistent impurity with a similar Rf value to my product on the TLC plate. What should I do?

A2: Impurities with similar polarity to the desired product can be challenging to separate by normal-phase chromatography. Here are some strategies:

  • Optimize TLC System: Experiment with different solvent systems for your TLC. A slight change in the solvent polarity or composition can sometimes significantly improve separation. For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve the spot shape and resolution.

  • Column Chromatography with a Shallow Gradient: If you are using column chromatography, employ a very shallow gradient of the eluting solvent. This can enhance the separation of closely eluting compounds.

  • Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography: If the impurity has a different hydrophobicity, reverse-phase column chromatography might provide better separation.

    • Acid/Base Extraction: Utilize the acidic nature of your product. Dissolve the crude material in an organic solvent and extract it with a mild aqueous base (e.g., sodium bicarbonate solution). Your product will move to the aqueous phase, leaving non-acidic impurities in the organic layer. You can then acidify the aqueous layer to precipitate your purified product.

Q3: My product seems to be degrading during column chromatography on silica gel. What is causing this and how can I prevent it?

A3: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. The ether linkage in your molecule might be susceptible to hydrolysis under these conditions.

Preventive Measures:

  • Deactivate Silica Gel: You can neutralize the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine (1-3%) before packing the column.[6]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound is in contact with the silica gel.

  • Recrystallization: If possible, recrystallization is a milder purification technique that avoids the use of acidic stationary phases.

Purification Protocols

Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids. The choice of solvent is critical.

Protocol for Recrystallization from Ethyl Acetate:

This protocol is adapted from a method used for a structurally similar compound.[7][8]

  • Dissolution: In a flask, dissolve the crude 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool down slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystallization has started, cool the flask in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold ethyl acetate.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling Out The compound is not sufficiently soluble in the hot solvent, or the cooling is too rapid.Add more hot solvent until the oil dissolves, then allow for slower cooling.
No Crystals Form The solution is not supersaturated, or nucleation is slow.Evaporate some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal.
Low Recovery The compound is too soluble in the cold solvent, or too much solvent was used.Use a minimal amount of hot solvent. Consider using a solvent system (a mixture of a good solvent and a poor solvent).
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Protocol for Column Chromatography on Silica Gel:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate. The exact ratio will need to be determined by TLC analysis. For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow:

Caption: General purification workflow for 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.

Purity Assessment

Accurate assessment of purity is crucial. The following methods are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the purity and to monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with acetic acid or a phosphate buffer) is a good starting point.[10][11][12]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical shifts.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help in identifying impurities.

Logical Relationship of Impurities and Purification:

impurity_logic cluster_impurities Potential Impurities cluster_techniques Separation Techniques Crude Crude Product Starting Materials Positional Isomers Degradation Products Purification Purification Methods Recrystallization Column Chromatography Acid/Base Extraction Crude->Purification Apply Pure Pure Product Purification->Pure Yields SM Starting Materials Rec Recrystallization SM->Rec Different solubility PI Positional Isomers CC Column Chromatography PI->CC Different polarity DP Degradation Products Ext Acid/Base Extraction DP->Ext Different pKa

Caption: Relationship between impurity types and effective purification techniques.

References

  • U.S. Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Štěpánek, F., & Rohlíček, J. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxypybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5304. Retrieved from [Link]

  • Waghmare, S., Raut, S., Gokhale, L., & Sahu, P. K. (2013). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Oriental Journal of Chemistry, 29(3), 1197-1198. Retrieved from [Link]

  • Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 7(18), 7593-7601. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bispyribac. PubChem. Retrieved from [Link]

  • Waghmare, S., Raut, S., Gokhale, L., & Sahu, P. K. (2013). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. ResearchGate. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5), 1-5. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]

  • Alabyadh, M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Bispyribac-sodium (Ref: KIH-2023). Retrieved from [Link]

  • Chopra, D., Mohan, T. P., Vishalakshi, B., & Guru Row, T. N. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3281-o3282. Retrieved from [Link]

  • Google Patents. (2014). Processes for the preparation of bispyribac sodium and intermediates thereof.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation studies: a review. Journal of pharmaceutical analysis, 4(3), 159-165. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

  • Google Patents. (2015). Method for preparing bispyribac sodium and its intermediates.
  • Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques, 12(11), 1-7. Retrieved from [Link]

  • Paw, B., & Misztal, G. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO [3,4-c] PYRIDINE. Acta Poloniae Pharmaceutica, 61(5), 337-343. Retrieved from [Link]

  • Sharma, G., & Saini, S. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 11(3), 564-569. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Brehmer, D., et al. (2020). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 199, 112384. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Separation Science and Technology (Vol. 10, pp. 1-46). Academic Press. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt. Retrieved from [Link]

  • ChemBK. (n.d.). 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Bispyribac-Sodium

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of bispyribac-sodium. It provides in-depth troubleshooting advice and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of bispyribac-sodium. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of byproducts during the synthesis process. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of impurities, thereby enhancing the yield and purity of your target compound.

Introduction to Bispyribac-Sodium Synthesis

The synthesis of bispyribac-sodium is primarily achieved through a nucleophilic aromatic substitution reaction, which shares mechanistic principles with the Williamson ether synthesis. The core reaction involves the condensation of 2,6-dihydroxybenzoic acid with a substituted pyrimidine, typically 2-(alkylsulfonyl)-4,6-dialkoxypyrimidine or 2-chloro-4,6-dimethoxypyrimidine, in the presence of a base and a suitable solvent.[1] While this method is effective, the formation of various byproducts can complicate the purification process and reduce the overall yield. Understanding the origin of these impurities is the first step toward optimizing the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of byproducts I should be aware of during bispyribac-sodium synthesis?

A1: Byproducts in bispyribac-sodium synthesis can be broadly classified into three main categories:

  • Starting Material-Related Impurities: These are impurities that are either unreacted starting materials or are derived from impurities present in the starting materials themselves.

  • Side-Reaction Products: These are compounds formed from alternative reaction pathways that compete with the desired main reaction.

  • Degradation Products: These may arise from the degradation of either the starting materials, intermediates, or the final product under the reaction conditions.

Q2: My final product shows a significant peak corresponding to an isomer of bispyribac-sodium. What is the likely source of this impurity?

A2: The most probable source of an isomeric byproduct is the presence of 2,4-dihydroxybenzoic acid in your 2,6-dihydroxybenzoic acid starting material. The commercial synthesis of 2,6-dihydroxybenzoic acid can sometimes lead to the co-production of its 2,4-isomer. If present, this isomer will react in a similar manner to the desired starting material, leading to the formation of sodium 2,4-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate.

Q3: I am observing a byproduct with a mass corresponding to the mono-substituted product. How can I minimize its formation?

A3: The formation of the mono-substituted byproduct, sodium 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-hydroxybenzoate, is a classic indicator of an incomplete reaction. To drive the reaction to completion and favor the di-substituted product, you should consider the following:

  • Stoichiometry: Ensure that at least two equivalents of the pyrimidine reactant and the base are used for every equivalent of 2,6-dihydroxybenzoic acid.

  • Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to ensure both hydroxyl groups on the benzoic acid have reacted. Careful optimization is key, as excessive temperature can lead to degradation.

  • Mixing: Ensure efficient mixing to maintain a homogenous reaction mixture, especially if dealing with slurries.

Q4: Can byproducts arise from the pyrimidine starting material?

A4: Yes, impurities in the 2-(alkylsulfonyl)-4,6-dialkoxypyrimidine or 2-chloro-4,6-dimethoxypyrimidine can be carried through the synthesis. For instance, the synthesis of 2-amino-4,6-dichloropyrimidine, a precursor to some pyrimidine starting materials, can result in impurities like 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride. It is crucial to use highly pure starting materials to avoid the introduction of these upstream impurities into your final product.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common byproduct-related issues encountered during the synthesis of bispyribac-sodium.

Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptom Potential Cause Troubleshooting Steps & Rationale
HPLC analysis shows significant peaks corresponding to 2,6-dihydroxybenzoic acid and/or the substituted pyrimidine.1. Insufficient equivalents of reactants or base.2. Reaction time is too short.3. Reaction temperature is too low.4. Inefficient mixing.1. Verify Stoichiometry: Carefully re-calculate and measure the molar equivalents of all reactants. A slight excess of the pyrimidine reactant and base can help drive the reaction to completion.2. Extend Reaction Time: Monitor the reaction progress using in-process controls (e.g., TLC or HPLC). Continue the reaction until the starting materials are consumed.3. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as higher temperatures can also promote side reactions.4. Improve Agitation: Ensure the stirring mechanism is adequate for the scale of your reaction to maintain a homogenous mixture.
Issue 2: Formation of the Isomeric Byproduct
Symptom Potential Cause Troubleshooting Steps & Rationale
A significant impurity peak is identified as sodium 2,4-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate.The 2,6-dihydroxybenzoic acid starting material is contaminated with 2,4-dihydroxybenzoic acid.1. Analyze Starting Material: Perform an HPLC analysis of your 2,6-dihydroxybenzoic acid to quantify the level of the 2,4-isomer.2. Source High-Purity Starting Material: Procure 2,6-dihydroxybenzoic acid from a reputable supplier with a guaranteed high purity.3. Purification of Starting Material: If necessary, recrystallize the 2,6-dihydroxybenzoic acid to remove the isomeric impurity before use.
Issue 3: High Levels of the Mono-substituted Byproduct
Symptom Potential Cause Troubleshooting Steps & Rationale
The primary impurity is identified as sodium 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-hydroxybenzoate.Incomplete reaction where only one of the hydroxyl groups has reacted.1. Staged Addition of Base/Pyrimidine: Consider a staged addition of the base and the pyrimidine reactant. This can sometimes improve the reaction kinetics for the second substitution.2. Choice of Base: The strength of the base can influence the deprotonation of the second hydroxyl group. Experiment with different bases (e.g., sodium hydride, potassium carbonate) to find the optimal conditions for your specific substrates.[1]
Issue 4: Presence of Degradation Products
Symptom Potential Cause Troubleshooting Steps & Rationale
Impurities corresponding to hydrolysis products, such as sodium 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-(4-hydroxy-6-methoxypyrimidin-2-yl)benzoate, are detected.1. Harsh reaction conditions (e.g., excessive temperature or prolonged reaction times).2. Presence of water in the reaction mixture.1. Temperature Control: Maintain the reaction temperature within the optimal range and avoid localized overheating.2. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use to minimize water content. The use of a drying tube or an inert atmosphere can be beneficial.

Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate the main synthetic route to bispyribac-sodium and the formation of key byproducts.

Bispyribac_Synthesis DHBA 2,6-Dihydroxybenzoic Acid Bispyribac Bispyribac-sodium DHBA->Bispyribac MonoSub Mono-substituted Byproduct DHBA->MonoSub Incomplete Reaction Pyrimidine 2-(Alkylsulfonyl)- 4,6-dialkoxypyrimidine Pyrimidine->Bispyribac Pyrimidine->MonoSub Isomer Isomeric Byproduct Pyrimidine->Isomer Base Base Base->Bispyribac Catalyst DHBA_isomer 2,4-Dihydroxybenzoic Acid (Impurity) DHBA_isomer->Isomer

Caption: Main synthesis pathway of bispyribac-sodium and key byproduct origins.

Experimental Protocols

Protocol 1: HPLC Analysis of Bispyribac-Sodium and Its Impurities

This protocol provides a general method for the analysis of bispyribac-sodium and its common byproducts. Method optimization may be required based on the specific impurities present and the HPLC system used.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is typically employed to achieve good separation of the main component and its impurities.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • A starting gradient could be 70% A / 30% B, ramping to 30% A / 70% B over 20 minutes, followed by a re-equilibration step.

3. Detection:

  • The DAD can be set to monitor a range of wavelengths (e.g., 210-400 nm) to detect all components. A specific wavelength, such as 254 nm, can be used for quantification.

4. Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture or final product and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify the peaks based on their retention times compared to known standards of bispyribac-sodium and any available impurity standards.

  • Quantify the impurities using their peak areas relative to the main peak, assuming similar response factors as a preliminary estimation. For accurate quantification, calibration curves with certified standards are necessary.

Protocol 2: Purification of 2,6-Dihydroxybenzoic Acid by Recrystallization

This protocol is for the purification of 2,6-dihydroxybenzoic acid to remove the 2,4-dihydroxybenzoic acid isomer.

1. Materials:

  • Crude 2,6-dihydroxybenzoic acid.

  • Deionized water.

  • Activated carbon (optional).

2. Procedure:

  • In a suitable flask, add the crude 2,6-dihydroxybenzoic acid to a minimal amount of hot deionized water to achieve complete dissolution.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

3. Quality Control:

  • Analyze the purified 2,6-dihydroxybenzoic acid by HPLC to confirm the removal of the 2,4-isomer.

Summary of Key Byproducts and Mitigation Strategies

ByproductOriginMitigation Strategy
Sodium 2,4-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate Isomeric impurity (2,4-dihydroxybenzoic acid) in the starting material.Use high-purity 2,6-dihydroxybenzoic acid or purify the starting material before use.
Sodium 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-hydroxybenzoate Incomplete reaction (mono-substitution).Optimize reaction conditions: ensure correct stoichiometry, sufficient reaction time, and adequate temperature.
Unreacted Starting Materials Incomplete reaction.Drive the reaction to completion by optimizing stoichiometry, time, and temperature.
Sodium 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-(4-hydroxy-6-methoxypyrimidin-2-yl)benzoate Degradation/hydrolysis.Use anhydrous conditions and maintain careful temperature control.

Conclusion

The successful synthesis of high-purity bispyribac-sodium is contingent on a thorough understanding of the potential side reactions and sources of impurities. By implementing rigorous quality control of starting materials, optimizing reaction parameters, and utilizing appropriate analytical techniques for in-process monitoring, researchers can significantly minimize the formation of byproducts. This guide provides a foundational framework for troubleshooting common issues, but it is important to remember that each specific reaction setup may require its own fine-tuning to achieve the best results.

References

  • AERU. (2025). Bispyribac-sodium (Ref: KIH-2023). University of Hertfordshire. Available at: [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of Bispyribac-Sodium in Soil and Water

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development studying the environmental fate of bispyribac-sodium. It is designed to offer practical, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development studying the environmental fate of bispyribac-sodium. It is designed to offer practical, field-proven insights into its degradation pathways in soil and water, complete with troubleshooting guides for common experimental challenges and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What is bispyribac-sodium and why is its environmental degradation important?

Bispyribac-sodium is a selective, systemic, post-emergence herbicide used to control a variety of weeds in rice paddies and other agricultural settings.[1][2] It functions by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is crucial for the biosynthesis of branched-chain amino acids, ultimately leading to plant death.[1] Given its application in agriculture, understanding its degradation pathways in soil and water is critical for assessing its environmental persistence, potential for groundwater contamination, and overall ecological impact.

Q2: What are the primary degradation pathways for bispyribac-sodium in the environment?

The primary degradation pathways for bispyribac-sodium are microbial degradation in soil and photolysis (degradation by sunlight) in water.[3][4] Hydrolysis can also contribute to its degradation, particularly in acidic conditions.

Q3: How persistent is bispyribac-sodium in soil and water?

Bispyribac-sodium is generally considered to be non-persistent to moderately persistent in soil, with its half-life varying depending on environmental conditions.[2] In water, its persistence is influenced by factors such as pH and exposure to sunlight. It is stable to hydrolysis at neutral to alkaline pH but degrades more rapidly in acidic water.[5]

Q4: What are the major metabolites of bispyribac-sodium?

Several metabolites of bispyribac-sodium have been identified in soil and water. In soil, major degradation products include benzoic acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)6-hydroxy, sodium salt.[2] Photodegradation in water can produce a range of metabolites, including phenol, 2,6-dihydroxy benzoic acid, and others resulting from hydrolysis, cleavage, and other reactions.

Degradation Pathways Overview

The degradation of bispyribac-sodium is a multifaceted process involving biotic and abiotic mechanisms. The following diagrams illustrate the proposed degradation pathways in soil and water.

Microbial Degradation in Soil

Microbial activity is a key factor in the breakdown of bispyribac-sodium in soil.[3] The rate of degradation is influenced by soil temperature, moisture, pH, and organic matter content.[4][6]

G BS Bispyribac-sodium M1 Metabolite 1 (Hydroxylated intermediate) BS->M1 Microbial Hydroxylation M2 Metabolite 2 (Cleaved pyrimidine ring) M1->M2 Ether Cleavage M3 Benzoic acid derivatives M2->M3 Further Degradation CO2 CO2 + H2O (Mineralization) M3->CO2

Caption: Proposed microbial degradation pathway of bispyribac-sodium in soil.

Photodegradation in Water

In aqueous environments, bispyribac-sodium is susceptible to photodegradation, especially in the presence of sunlight. The pH of the water can significantly affect the rate of this process.

G BS Bispyribac-sodium P1 Photoproduct 1 (Hydrolysis of ether linkage) BS->P1 Sunlight (UV) pH dependent P2 Photoproduct 2 (Decarboxylation) P1->P2 P4 Phenolic compounds P1->P4 P3 Smaller organic acids P2->P3

Caption: Simplified photodegradation pathway of bispyribac-sodium in water.

Quantitative Data Summary

The degradation rate of bispyribac-sodium is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

MatrixConditionHalf-life (DT50)Reference
SoilAerobic62 days[3]
SoilAnaerobic88-109 days[3]
SoilNon-sterilized paddy soil9.02-26.91 days[3]
SoilSterilized soil43.3-61.9 days[3]
WaterAcidic (pH 4.0), direct sunlight~5 days
WaterNeutral (pH 7.0), direct sunlightUp to 160 days
WaterBasic (pH 9.0), direct sunlight>375 days
WaterAcidic (pH 4.0), with ZnO catalyst5.50 hours

Experimental Protocols

Protocol 1: Determination of Bispyribac-Sodium Half-life in Soil

This protocol outlines a laboratory-based experiment to determine the aerobic soil metabolism of bispyribac-sodium.

1. Soil Collection and Preparation:

  • Collect fresh topsoil (0-20 cm depth) from a site with no recent pesticide application.

  • Sieve the soil (2 mm mesh) to remove stones and plant debris.

  • Adjust the soil moisture to 50-60% of its maximum water-holding capacity.

2. Experimental Setup:

  • Weigh 100 g of the prepared soil into multiple glass flasks.

  • Prepare a stock solution of bispyribac-sodium in a suitable solvent (e.g., acetonitrile/water).

  • Fortify the soil samples with the bispyribac-sodium stock solution to achieve the desired concentration.

  • Thoroughly mix the soil to ensure uniform distribution.

  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Extraction:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect triplicate soil samples.

  • Extract bispyribac-sodium from the soil using an appropriate solvent mixture (e.g., acetonitrile and 0.1% phosphoric acid).

  • Use a mechanical shaker for efficient extraction.

4. Sample Cleanup and Analysis:

  • Centrifuge the extracts and filter the supernatant.

  • Concentrate the extract using a rotary evaporator.

  • Analyze the concentration of bispyribac-sodium using a validated HPLC method.

5. Data Analysis:

  • Plot the concentration of bispyribac-sodium against time.

  • Calculate the half-life (DT50) using first-order kinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Collection & Sieving moisture_adj Moisture Adjustment soil_prep->moisture_adj fortification Fortification with Bispyribac-sodium moisture_adj->fortification incubation Incubation fortification->incubation sampling Time-point Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc data Half-life Calculation hplc->data

Caption: Workflow for determining the half-life of bispyribac-sodium in soil.

Troubleshooting Guides

HPLC Analysis of Bispyribac-Sodium

Q: My chromatogram shows poor peak shape (fronting or tailing) for bispyribac-sodium. What could be the cause?

A: Poor peak shape is a common issue in HPLC analysis.

  • Causality:

    • Peak Tailing: This can be caused by strong interactions between the analyte and active sites on the column packing material, or by issues with the mobile phase pH. For an acidic compound like bispyribac-sodium, a mobile phase with a pH that is too high can lead to peak tailing.

    • Peak Fronting: This is often a sign of column overload, where too much sample has been injected onto the column.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for bispyribac-sodium. A mobile phase containing 0.1% phosphoric acid is often used to ensure good peak shape.

    • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

    • Inspect the Column: If the problem persists, the column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.

Q: I am observing a high background signal or matrix effects in my soil/water samples. How can I resolve this?

A: Matrix effects can significantly impact the accuracy and sensitivity of your analysis.

  • Causality:

    • Co-eluting compounds from the sample matrix (e.g., organic matter from soil, dissolved salts from water) can interfere with the detection of bispyribac-sodium.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol. For water samples, a C18 cartridge can be effective for cleanup.

    • Optimize HPLC Gradient: Adjust the mobile phase gradient to better separate bispyribac-sodium from interfering compounds.

    • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

Q: My recovery of bispyribac-sodium from fortified samples is consistently low. What should I check?

A: Low recovery indicates a loss of the analyte during sample preparation or analysis.

  • Causality:

    • Incomplete extraction from the sample matrix.

    • Degradation of the analyte during sample processing (e.g., due to high temperatures during solvent evaporation).

    • Adsorption of the analyte to glassware or filter materials.

  • Troubleshooting Steps:

    • Optimize Extraction: Ensure your extraction solvent is appropriate for bispyribac-sodium and that the extraction time and technique (e.g., shaking, sonication) are sufficient.

    • Control Temperature: When using a rotary evaporator, maintain a moderate temperature (e.g., 40°C) to prevent degradation.

    • Check for Adsorption: Use silanized glassware and test different types of syringe filters to minimize adsorptive losses.

Degradation Studies

Q: The degradation rate of bispyribac-sodium in my soil experiment is much slower than expected. What could be the reason?

A: Slower than expected degradation can be due to suboptimal conditions for microbial activity.

  • Causality:

    • Low Microbial Activity: The soil may have a low microbial population, or the conditions may be inhibiting their activity.

    • Inappropriate Environmental Conditions: Factors like low temperature, incorrect soil moisture, or extreme pH can slow down microbial degradation.[6]

  • Troubleshooting Steps:

    • Verify Soil Viability: Ensure the soil used has not been sterilized or stored in a way that would kill the microbial population.

    • Check Incubation Conditions: Confirm that the temperature, moisture, and aeration of your incubation setup are within the optimal range for microbial activity.

    • Measure Soil Properties: Analyze the pH and organic matter content of your soil, as these can significantly influence degradation rates.

References

  • Wisconsin Department of Natural Resources. bispyribac-sodium chemical fact sheet. Retrieved from [Link]

  • Kumar, A., et al. (2018). Photocatalysis of Bispyribac sodium in Water under Direct Sun Light Using ZnO Nano Particles. International Journal of Current Microbiology and Applied Sciences, 7(1), 246-256.
  • Chirukuri, S., & Atmakuru, R. (2015). Bispyribac Sodium Persistence in Soil, Plant and Grain in Direct Seeded Rice and its Effect on Soil Properties. Nature Environment and Pollution Technology, 14(3), 605-609.
  • Ahmad, F., et al. (2020). Biodegradation of bispyribac sodium by a novel bacterial consortium BDAM: Optimization of degradation conditions using response surface methodology.
  • Pesticide Properties Database. Bispyribac-sodium (Ref: KIH-2023). Retrieved from [Link]

  • Wu, S., & Mei, J. (2011). Analysis of the herbicide bispyribac-sodium in rice by solid phase extraction and high performance liquid chromatography.
  • Mehta, R. S., et al. (2014). Determination of Bispyribac Sodium 10% SC (Herbicide) Residue Level in Straw, Grain and Soil Using HPLC Method.
  • Agriculture & Environment Research Unit (AERU). Bispyribac-sodium (Ref: KIH-2023). Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2011). Public Release Summary on the evaluation of the new active Bispyribac Sodium in the product Nominee® Herbicide.
  • Ali, I., et al. (2023). Degradation of Bentazone, Bispyribac-Sodium, Dinotefuran, and Imidacloprid in Different Types of Agricultural Soils under Laboratory Conditions. Agronomy, 13(10), 2535.
  • Kurz, M. H. S., et al. (2008). Rapid and accurate hplc-dad method for the determination of the herbicide bispyribac-sodium in surface water, and its validation. Journal of the Brazilian Chemical Society, 19(7), 1345-1351.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 443031, Bispyribac. Retrieved from [Link]

  • Shoup, D. E., & Al-Khatib, K. (2004). Residual Herbicides, Degradation, and Recropping Intervals.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 443031, Bispyribac. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Welcome to the technical support center for the HPLC analysis of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development and troubleshooting.

Understanding the Analyte: 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Before troubleshooting, it is crucial to understand the physicochemical properties of your analyte. 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, also known as bispyribac, is an acidic compound belonging to the pyrimidinyl carboxy and benzoic acid chemical classes[1][2]. Its structure contains a carboxylic acid group, making it ionizable. The predicted pKa of a similar isomer is around 2.85, indicating it is a relatively strong acid[3]. This acidic nature is a key factor in its chromatographic behavior, particularly in reversed-phase HPLC.

PropertyValue/InformationSource
Chemical Name 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid[1]
Common Name Bispyribac[1]
Chemical Class Pyrimidinyl carboxy compound; Benzoic acid herbicide[1][4]
Key Functional Group Carboxylic acid[5]
Predicted pKa ~2.85 (for 2-oxy isomer)[3]
Solubility The sodium salt form is highly soluble in water.[2][4]

Troubleshooting Peak Tailing: A Symptom-Based Approach

Peak tailing is one of the most common issues in HPLC and can significantly impact resolution and quantification accuracy[6][7]. It is often a sign of undesirable secondary interactions between the analyte and the stationary phase[8][9]. The following Q&A guide will walk you through the most common causes of peak tailing for 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid and provide systematic solutions.

Q1: My peak for 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid is tailing. Could the mobile phase pH be the problem?

A1: Yes, mobile phase pH is a critical factor for ionizable compounds like your analyte.

The "Why": Peak tailing for acidic compounds is frequently caused by interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns[7][9]. At a mobile phase pH above the pKa of the silanol groups (typically > 3), these groups become ionized (Si-O⁻)[8][9]. If your analyte is also ionized (COO⁻), it can lead to multiple retention mechanisms, causing the peak to tail[7]. The goal is to have a single, consistent interaction between the analyte and the stationary phase. By lowering the mobile phase pH, you can suppress the ionization of both the silanol groups and your acidic analyte, minimizing these secondary interactions and improving peak shape[8][10][11][12].

Troubleshooting Protocol:

  • Determine the pKa of your analyte: As a benzoic acid derivative, the pKa is expected to be low (around 2.85 for a similar isomer)[3].

  • Adjust the mobile phase pH: Lower the pH of your mobile phase to at least 1.5-2 pH units below the analyte's pKa. A pH of around 2.5 is often a good starting point[10].

  • Use a suitable buffer: To maintain a stable pH, use a buffer. Phosphate buffers are effective at low pH, but be mindful of their potential to precipitate in high concentrations of acetonitrile[10]. Formic acid or trifluoroacetic acid (TFA) are also common choices.

  • Observe the peak shape: Inject your sample with the pH-adjusted mobile phase and assess the peak symmetry.

Expected Outcome: A significant reduction in peak tailing and a more symmetrical, Gaussian peak shape.

Q2: I've adjusted the pH, but the peak is still tailing. What else could be causing this?

A2: If pH adjustment isn't enough, consider secondary silanol interactions that are not pH-mediated, or the need for an ion-pairing agent.

The "Why": Even at low pH, some residual silanol groups can still interact with polar functional groups on your analyte through hydrogen bonding[9]. This is particularly true for older or lower-quality (Type A) silica columns which have more active silanol sites[10][13]. In some cases, using an ion-pairing agent can improve peak shape for ionic or highly polar analytes by creating a neutral ion pair that interacts more uniformly with the stationary phase[14][15][16][17]. However, for an acidic analyte, a more common approach is to use a "silanol suppressor" or a highly deactivated column.

Troubleshooting Protocol:

  • Use a highly deactivated (end-capped) column: Modern, high-purity silica columns (Type B) are extensively end-capped to minimize the number of accessible silanol groups[7]. If you are using an older column, consider replacing it.

  • Add a competing agent to the mobile phase: Small amounts of a competitive acidic modifier like TFA can help to mask the residual silanol groups and improve peak shape[18].

  • Consider an ion-pairing agent (less common for acids): While more common for basic analytes, an ion-pairing agent could be used. For an acidic analyte, a reagent like tetra-n-butylammonium hydrogen sulfate could be added to the mobile phase. This forms an ion pair with the analyte, increasing its hydrophobicity and retention in a more controlled manner[15][16][17].

  • Evaluate different organic modifiers: Acetonitrile and methanol can have different effects on peak shape. Try switching your organic modifier to see if it improves symmetry.

Q3: The peak tailing appeared suddenly after many successful injections. What should I check first?

A3: Sudden peak tailing often points to a problem with the column or the HPLC system itself.

The "Why": Over time, columns can degrade. The stationary phase can be stripped at high pH, or the packed bed can settle, creating a void at the column inlet[8]. Contaminants from the sample or mobile phase can also accumulate on the column frit or the head of the column, leading to a distorted flow path and peak tailing[19].

Troubleshooting Workflow:

A troubleshooting workflow for sudden peak tailing.

Detailed Protocol:

  • Inspect the column: Check for any visible signs of a void at the inlet of the column. A low backpressure can also be an indicator of a column void[8].

  • Flush the column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds[8]. Be sure to check the column's manual for solvent compatibility.

  • Reverse the column: If a blocked frit is the issue, disconnecting the column from the detector and flushing it in the reverse direction can dislodge particulates[8]. Always check the manufacturer's instructions to see if reverse flushing is recommended for your specific column.

  • Use a guard column: To protect your analytical column from contamination and extend its lifetime, always use a guard column, especially when analyzing complex samples.

  • Replace the column: If the above steps do not resolve the issue, the column may be irreversibly damaged and will need to be replaced.

Q4: Could my sample preparation or injection solvent be the cause of peak tailing?

A4: Absolutely. The composition of your sample solvent can have a significant impact on peak shape.

The "Why": Injecting your sample in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase can cause peak distortion, including tailing and splitting[19]. This is because the strong solvent carries the analyte band through the top of the column too quickly, leading to a non-uniform distribution before the separation begins.

Troubleshooting Protocol:

  • Match the sample solvent to the mobile phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or the isocratic mobile phase.

  • Reduce the injection volume: If you must use a stronger solvent, try reducing the injection volume. This minimizes the volume of strong solvent introduced onto the column.

  • Perform a solvent exchange: If your sample is not soluble in the mobile phase, you can perform a solvent exchange after extraction by evaporating the initial solvent and reconstituting the residue in the mobile phase.

  • Ensure sample is fully dissolved: Incomplete dissolution of the sample can also lead to peak tailing. Ensure your sample is fully dissolved before injection.

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: According to the USP, a tailing factor between 0.9 and 1.2 is generally considered ideal, indicating good peak symmetry. Values above 1.5 suggest significant tailing that should be addressed[6].

Q: Can extra-column volume cause peak tailing? A: Yes, excessive volume in the tubing between the injector, column, and detector can lead to band broadening and peak tailing, especially for early eluting peaks[20]. It is important to use tubing with a narrow internal diameter and to keep the length as short as possible[6].

Q: How does temperature affect peak tailing? A: Increasing the column temperature can sometimes improve peak shape by increasing the efficiency of mass transfer and reducing the viscosity of the mobile phase. However, be aware that high temperatures can accelerate the degradation of silica-based columns, especially at high pH.

Q: What is the difference between peak tailing and peak fronting? A: Peak tailing is when the back half of the peak is wider than the front half. Peak fronting is the opposite, where the front half of the peak is wider. Fronting can be caused by column overload or poor sample solubility[7].

Visualizing Analyte-Silanol Interactions

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for an acidic analyte and how pH adjustment can mitigate this.

Effect of mobile phase pH on analyte-silanol interactions.

References

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt. (n.d.). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. (2024, April 9). ChemBK. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. (2025, August 10). ResearchGate. Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Bispyribac-sodium (Ref: KIH-2023). (2025, August 22). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Separation Science. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Chromatography Online. Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu. Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). Chromatography Online. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Etherification of Dihydroxybenzoic Acids

Welcome to the technical support center for the etherification of dihydroxybenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the etherification of dihydroxybenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively alkylating hydroxyl groups on these multifunctional aromatic scaffolds. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and offer validated protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis reaction is not proceeding. TLC analysis shows only starting material. What are the likely causes?

A: A stalled Williamson ether synthesis is a common issue. The primary culprits are often insufficient deprotonation of the phenolic hydroxyl group, inactive alkylating agent, or the presence of moisture. Ensure your base is strong enough (e.g., NaH, K₂CO₃) and used in sufficient molar excess to deprotonate the phenol. Verify the purity and reactivity of your alkyl halide. Crucially, the reaction must be conducted under strictly anhydrous conditions, as water will quench the base and hydrolyze the phenoxide.[1]

Q2: I'm observing multiple products in my reaction mixture. What are the most common side reactions?

A: When etherifying dihydroxybenzoic acids, you are likely encountering one or more of the following side reactions:

  • Di-alkylation: Alkylation of both hydroxyl groups.

  • C-alkylation: The alkylating agent reacts with the electron-rich aromatic ring instead of the oxygen atom of the phenoxide.[2][3]

  • Esterification: The alkylating agent reacts with the carboxylic acid group.

  • Decarboxylation: Loss of the -COOH group, often promoted by high temperatures and basic conditions, particularly with salicylic acid derivatives (2-hydroxybenzoic acids).[4][5]

Q3: How do I control selectivity between the two different hydroxyl groups?

A: Achieving regioselectivity is dependent on the relative acidity of the two hydroxyl groups and steric hindrance. The hydroxyl group with the lower pKa will be deprotonated preferentially by a stoichiometric amount of a suitable base. For example, in 2,5-dihydroxybenzoic acid, the C5-hydroxyl is generally more acidic than the C2-hydroxyl due to resonance stabilization. Careful control of stoichiometry (using slightly more than 1 equivalent of base) and lower reaction temperatures can favor mono-alkylation at the more acidic site.

Q4: My desired ether product seems to be degrading during workup. What could be happening?

A: If your workup involves strongly acidic or basic conditions, you may be causing hydrolysis of the newly formed ether or ester functionalities. Additionally, some dihydroxybenzoic acid derivatives are sensitive to air oxidation, especially under basic conditions, which can lead to colored impurities. A carefully planned, mild aqueous workup and purification strategy is essential.

Troubleshooting Guides for Specific Side Reactions

Issue 1: Predominant C-Alkylation Observed

The phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen and the aromatic ring carbons (ortho and para positions).[3][6] While O-alkylation is typically favored, certain conditions can promote competitive C-alkylation.

Root Cause Analysis & Solutions
FactorInfluence on C-AlkylationRecommended Action
Solvent Polar aprotic solvents (DMF, DMSO) solvate the cation, leaving a "naked" and highly reactive phenoxide oxygen, favoring O-alkylation .[3][7] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thereby increasing the relative rate of C-alkylation .Switch to a polar aprotic solvent like anhydrous DMF or acetonitrile.
Base/Counter-ion "Hard" cations like Li⁺ associate strongly with the "hard" phenoxide oxygen, leaving the "softer" ring carbons to react. "Softer" cations like K⁺ or Cs⁺ lead to a more dissociated phenoxide, favoring O-alkylation .Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of sodium or lithium bases.
Alkylating Agent According to Hard-Soft Acid-Base (HSAB) theory, "softer" electrophiles (e.g., alkyl iodides) tend to react at the softer carbon sites, while "harder" electrophiles (e.g., alkyl chlorides, sulfates) favor the hard oxygen site.If C-alkylation is a major issue, consider using an alkyl sulfate (e.g., dimethyl sulfate) instead of an alkyl iodide.
Temperature Higher temperatures can provide the necessary activation energy for the less favorable C-alkylation pathway.[3]Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature and gently warm if necessary).
Issue 2: Decarboxylation of the Benzoic Acid Moiety

Decarboxylation is a significant side reaction, particularly for isomers with a hydroxyl group ortho to the carboxylic acid (salicylic acid-type structures), as they can form a stable six-membered transition state upon heating.[4][8]

Root Cause Analysis & Solutions
FactorInfluence on DecarboxylationRecommended Action
Temperature High reaction temperatures are the primary driver for decarboxylation.[4][9]Maintain the lowest possible reaction temperature. Monitor the reaction closely by TLC or HPLC to avoid unnecessarily long heating times.
Substrate Structure Ortho-hydroxybenzoic acids are highly prone to decarboxylation. Meta- and para-hydroxy isomers are more stable.Be aware of the inherent reactivity of your starting isomer. For ortho-isomers, temperature control is critical.
Reaction Medium Certain high-boiling point solvents or the presence of specific catalysts can facilitate this side reaction.[4][9]Choose a solvent with a boiling point that allows for adequate temperature control well below the decarboxylation threshold of your substrate.
Protecting Group Strategy The carboxylic acid is the source of the issue. Protecting it can circumvent the problem entirely.If conditions cannot be optimized, protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) before performing the etherification.[10][11] The protecting group can be removed in a subsequent step.

Visualized Reaction Pathways & Troubleshooting

General Etherification Scheme & Potential Side Products

The following diagram illustrates the desired reaction pathway versus the common side reactions discussed.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products SM Dihydroxybenzoic Acid + Alkyl Halide (R-X) Conds Base (e.g., K₂CO₃) Solvent (e.g., DMF) Temperature (T) P1 Desired Product: Mono-O-Alkylated Ether Conds->P1 Desired Pathway (O-Alkylation) SP1 Side Product 1: Di-O-Alkylated Ether Conds->SP1 Excess Base/ R-X SP2 Side Product 2: C-Alkylated Byproduct Conds->SP2 Unfavorable Solvent/Temp SP3 Side Product 3: Decarboxylated Byproduct Conds->SP3 High Temp SP4 Side Product 4: Ester Byproduct Conds->SP4 Reaction at -COOH G Start Low Yield of Desired Product Q1 TLC/HPLC Analysis: What is the major species? Start->Q1 A1 Starting Material Q1->A1 A2 Multiple Spots/ Byproducts Q1->A2 A3 Baseline/Polar Smear Q1->A3 Sol1 1. Check Base Strength/Amount 2. Verify Alkyl Halide Activity 3. Ensure Anhydrous Conditions A1->Sol1 Sol2 Identify Byproducts (MS/NMR). Consult Specific Troubleshooting Guides: - C-Alkylation - Di-alkylation - Decarboxylation A2->Sol2 Sol3 Possible Degradation/Polymerization. - Lower Reaction Temperature - Use Inert Atmosphere (N₂/Ar) - Check Workup pH A3->Sol3

Caption: Diagnostic workflow for low-yield etherification reactions.

Key Experimental Protocols

Protocol 1: Selective Mono-O-Alkylation of 2,5-Dihydroxybenzoic Acid

This protocol provides a general starting point for the selective etherification at the more acidic C5-hydroxyl position.

Materials:

  • 2,5-Dihydroxybenzoic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely ground and dried (1.1 - 1.5 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.0 - 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dihydroxybenzoic acid and anhydrous DMF (approx. 0.2 M concentration).

  • Stir the solution until the acid is fully dissolved.

  • Add potassium carbonate to the solution. Stir the resulting suspension vigorously for 30 minutes at room temperature.

  • Add the alkyl halide dropwise to the suspension.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexanes/ethyl acetate gradient) or recrystallization.

Protocol 2: HPLC Analysis for Reaction Monitoring

Monitoring the reaction is crucial for maximizing yield and minimizing byproducts. Reversed-phase HPLC is an excellent tool for this. [12][13] Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm. [13]* Sample Preparation: Dilute a small aliquot of the reaction mixture in mobile phase (e.g., 1:1 water/acetonitrile). Filter through a 0.22 µm syringe filter before injection.

Expected Elution Order: Dihydroxybenzoic acid (most polar, earliest elution) -> Mono-ether product -> Di-ether product (least polar, latest elution).

References

  • Vertex AI Search, retrieved January 25, 2026.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). masterorganicchemistry.com.
  • Reddit. Decarboxylation of Salicylic Acid Mechanism. (2025). reddit.com.
  • Organic Chemistry Portal. Benzyl Esters. organic-chemistry.org.
  • HELIX Chromatography. HPLC Analysis of Dihydroxybenzoic Acids on Amaze TR Mixed-Mode Column. (2025). helixchrom.com.
  • PharmaXChange.info.
  • EMD Millipore. 2,5-dihydroxybenzoic acid, 490-79-9.
  • BenchChem. troubleshooting low yield in Williamson ether synthesis of crown ethers. (2025). benchchem.com.
  • ACS Publications. Synergizing Catalyst and H-Donor Design for Selective H2-Free Reductive Catalytic Fractionation Using Glycerol-Derived Ethers. (2026). pubs.acs.org.
  • Carey & Sundberg. PROTECTING GROUPS.
  • Journal of the American Chemical Society. Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol and Phenoxide Ion by the 1-(4-Methoxyphenyl)
  • PubMed. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. (2001). pubmed.ncbi.nlm.nih.gov.
  • PubChem. 2,5-Dihydroxybenzoic acid. pubchem.ncbi.nlm.nih.gov.
  • BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). benchchem.com.
  • BenchChem. Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. (2025). benchchem.com.
  • Google Patents.
  • ResearchGate. Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. (2025).
  • Chemistry Stack Exchange. Decarboxylation of Salicylic acid. (2017). chemistry.stackexchange.com.
  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. (2020). reddit.com.
  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023). chem.libretexts.org.
  • ACS Publications. Oxidation of Aromatic Acids. IV.
  • Reddit.
  • SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. (2025). sielc.com.
  • ResearchGate.
  • Google Patents.
  • Wikipedia. Gentisic acid. en.wikipedia.org.
  • CEM Corporation. Protection and Deprotection. cem.com.
  • IIT Bombay. Protecting Groups. (2020). chem.iitb.ac.in.
  • PMC - NIH. Synthesis and Antiviral Activity of Substituted Quercetins.
  • unit (9) carboxylic acids, esters, amines, and amides.
  • Lumen Learning. 9.5. Williamson ether synthesis. courses.lumenlearning.com.
  • PLOS ONE.
  • Perflavory. 2,5-dihydroxybenzoic acid, 490-79-9. perflavory.com.
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  • YouTube. C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. (2018). youtube.com.
  • PubMed. Alkylation of phenol: a mechanistic view. (2006). pubmed.ncbi.nlm.nih.gov.
  • Master Organic Chemistry. Decarboxylation. (2022). masterorganicchemistry.com.
  • Study.com. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons.
  • Chromatography Online. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022).
  • ChemTalk. Williamson Ether Synthesis. (2022). chemtalk.org.
  • Grokipedia. Eudesmic acid.
  • PMC - PubMed Central. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers. (2012). ncbi.nlm.nih.gov.
  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. organic-chemistry.org.

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Troubleshooting

Stability issues of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid in solution

Technical Support Center: 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid Welcome to the technical support resource for 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Welcome to the technical support resource for 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Our goal is to help you anticipate and troubleshoot potential challenges, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical properties of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid that are critical to its stability in experimental settings.

Q1: What are the primary factors influencing the stability of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid in solution?

The stability of this molecule is primarily dictated by four key factors: pH, solvent composition, light exposure, and temperature. The molecule's structure contains two critical moieties: an ether linkage connecting the pyrimidine and benzoic acid rings, and a carboxylic acid group on the benzoic acid ring. The ether linkage is susceptible to hydrolysis, while the carboxylic acid's ionization state (and thus solubility) is pH-dependent.

Q2: How does the pH of the solution affect the compound's stability and solubility?

The pH of your solvent or buffer is the most critical factor to control.

  • Chemical Stability (Hydrolysis): The ether linkage is prone to acid-catalyzed hydrolysis. Under acidic conditions (pH < 7), the rate of degradation increases significantly. A structurally related herbicidal compound, Bispyribac, which features two pyrimidinyloxy-ether linkages, demonstrates this vulnerability clearly. Its hydrolysis half-life (DT50) is only 88 days at pH 4, but extends to over a year at pH 7 and pH 9.[1] This suggests that maintaining a neutral to slightly alkaline pH is crucial for preventing the cleavage of the molecule into 3-hydroxybenzoic acid and 4,6-dimethoxy-2-hydroxypyrimidine.

  • Physical Stability (Solubility): The benzoic acid moiety has a pKa value that is typically in the range of 4-5. At pH values below its pKa, the carboxylic acid is predominantly in its neutral, protonated form (-COOH), which is less soluble in aqueous solutions.[2] As the pH increases above the pKa, the group deprotonates to form the more soluble carboxylate salt (-COO⁻).[2][3] Therefore, in acidic buffers, you may encounter precipitation not due to degradation, but due to the low intrinsic solubility of the unionized form.

Q3: Is 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid sensitive to light?

Yes, caution is warranted. The pyrimidine ring is a known chromophore that can absorb UV light. Upon absorption of UV radiation, pyrimidine and its derivatives can undergo photolytic decomposition.[4] While some synthetic derivatives are engineered for exceptional photostability[5], it is best practice to assume photosensitivity unless empirically proven otherwise. To ensure the integrity of your experiments, solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Q4: What are the most probable degradation products I might observe?

The primary degradation pathway in an aqueous solution is the hydrolysis of the ether bond. This cleavage would result in two smaller molecules:

  • 3-Hydroxybenzoic acid

  • 2-Hydroxy-4,6-dimethoxypyrimidine

Monitoring the appearance of these species using analytical techniques like HPLC or LC-MS is a direct way to assess the stability of the parent compound in your experimental matrix.

Q5: What are the recommended storage conditions for stock solutions?

Based on the chemical principles discussed, the following conditions are recommended for maximizing the shelf-life of your solutions:

ParameterRecommendationRationale
pH 7.0 - 8.0Minimizes acid-catalyzed hydrolysis of the ether linkage and ensures the carboxylate group is ionized for better aqueous solubility.[1][3]
Temperature -20°C or -80°CReduces the rate of all chemical reactions, including hydrolysis.
Solvent DMSO for initial stock, then aqueous bufferDMSO is a suitable aprotic solvent for initial high-concentration stocks. For aqueous buffers, ensure the final DMSO concentration is low and compatible with your assay.
Light Store in the dark (amber vials)Prevents potential photodegradation of the pyrimidine ring.[4]
Atmosphere Store under an inert atmosphere (N₂ or Ar)While less critical than pH or light, this can prevent long-term oxidative degradation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.

Problem: I am observing precipitation or cloudiness in my aqueous working solution.

  • Possible Cause 1: Low Solubility due to pH.

    • Why it happens: You may be using an acidic buffer (pH < 5). In this range, the carboxylic acid is protonated, making the molecule significantly less water-soluble.[2]

    • Solution: Check the pH of your solution. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH (>7.0) to form the more soluble carboxylate salt. If your experiment requires an acidic pH, you may need to incorporate a small percentage of an organic co-solvent like ethanol or acetonitrile.

  • Possible Cause 2: Compound Degradation.

    • Why it happens: If the solution was prepared in a highly acidic buffer and left at room temperature, the compound may have hydrolyzed. The degradation products may have different solubility profiles than the parent compound.

    • Solution: Analyze the solution and any precipitate by HPLC or LC-MS to check for the presence of degradation products. Always prepare solutions fresh in a pH-appropriate buffer immediately before use.

Problem: My experimental results are inconsistent and not reproducible over time.

  • Possible Cause: On-Bench Degradation.

    • Why it happens: The compound is likely degrading in your experimental buffer over the course of the assay. This is common in cell culture media or assay buffers held at 25°C or 37°C for several hours, especially if the pH is not optimal.

    • Solution: Implement the "Basic Stability Assessment" protocol described below. The data will tell you the stability window for your compound in your specific experimental conditions. Based on the results, you may need to prepare fresh compound dilutions for each time point or shorten the experiment's duration.

Problem: My HPLC/LC-MS analysis shows new, unexpected peaks appearing in my samples.

  • Possible Cause: Hydrolysis or Photodegradation.

    • Why it happens: These new peaks are almost certainly degradation products. If you see two new major peaks, they are likely the hydrolysis products: 3-hydroxybenzoic acid and 2-hydroxy-4,6-dimethoxypyrimidine.

    • Solution:

      • Confirm the identity of the peaks by running standards of the suspected degradation products if available.

      • Review your solution preparation and handling procedures. Ensure you are using a buffer with the correct pH and protecting your solutions from light.

      • The workflow diagram below illustrates the logical process for diagnosing this issue.

Logical Diagram: Troubleshooting Unexpected HPLC Peaks

G start Unexpected Peaks in HPLC/LC-MS check_ph Is solution pH < 6.5? start->check_ph check_light Was solution exposed to light? check_ph->check_light No hydrolysis Hypothesis: Acid-catalyzed Hydrolysis check_ph->hydrolysis Yes photodegradation Hypothesis: Photodegradation check_light->photodegradation Yes reanalyze Re-analyze Sample check_light->reanalyze No / Unsure action_ph Action: Re-prepare solution in neutral/alkaline buffer (pH 7-8) hydrolysis->action_ph action_light Action: Store and handle solution in the dark photodegradation->action_light action_ph->reanalyze action_light->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for identifying the cause of degradation.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

This protocol provides a validated method for preparing a stable, high-concentration stock solution.

  • Weighing: Accurately weigh the required amount of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid powder in a fume hood.

  • Initial Dissolution: Add anhydrous, analytical grade Dimethyl Sulfoxide (DMSO) to dissolve the powder to a final concentration of 10-50 mM. Ensure complete dissolution using a vortex mixer. Causality: DMSO is an aprotic solvent that is excellent for solubilizing many organic molecules and will not contribute to hydrolysis.

  • Storage: Aliquot the stock solution into single-use volumes in amber, screw-cap vials.

  • Inert Atmosphere (Optional but Recommended): Gently flush the headspace of each vial with an inert gas like nitrogen or argon before sealing.

  • Long-Term Storage: Store the aliquots at -80°C. Under these conditions, the stock solution should be stable for several months. Avoid repeated freeze-thaw cycles.

Protocol 2: Basic Stability Assessment in an Aqueous Buffer

Use this workflow to determine the stability of the compound in your specific experimental buffer.

  • Preparation: Prepare your experimental buffer (e.g., PBS, pH 7.4).

  • Spiking: Dilute your DMSO stock solution into the pre-warmed (e.g., 37°C) experimental buffer to achieve your final working concentration. The final DMSO concentration should be low (<0.5%) to minimize its effect.

  • Time Zero (T=0) Sample: Immediately after mixing, take an aliquot of the solution, and either analyze it immediately by a validated HPLC method or quench it by snap-freezing in liquid nitrogen and storing at -80°C.

  • Incubation: Place the remaining solution under your standard experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them identically to the T=0 sample.

  • Analysis: Analyze all samples from the time course in a single HPLC run.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10% typically indicates meaningful instability for most applications.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Experimental Buffer prep_stock Thaw DMSO Stock prep_buffer->prep_stock spike Spike Stock into Buffer (Final Concentration) prep_stock->spike t0 Collect T=0 Sample (Analyze or Freeze) spike->t0 incubate Incubate at Experimental Conditions (e.g., 37°C) t0->incubate tx Collect Samples at Time = 1, 2, 4, 8, 24h incubate->tx hplc Analyze All Samples by HPLC tx->hplc calc Calculate % Remaining vs. T=0 hplc->calc interpret Determine Stability Window calc->interpret

Caption: Step-by-step workflow for assessing compound stability in a buffer.

References

  • MDPI. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. [Link]

  • PubChem. Bispyribac. [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • ResearchGate. 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. [Link]

  • AERU. Bispyribac-sodium (Ref: KIH-2023). [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Google Patents. Novel process for preparing 2,6-di(4,6-dimethoxypyrimidin-2-yl)
  • National Institutes of Health. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. [Link]

  • ResearchGate. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • National Institutes of Health. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

  • ACS Publications. Insight into the Photodynamics of Photostabilizer Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. [Link]

  • National Institutes of Health. The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. [Link]

  • Shivaji College. pyrimidine bases. [Link]

  • ACS Publications. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]

  • IJSRP. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • Physics Forums. Understanding the Effect of pH on Benzoic Acid Solubility. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]

  • ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

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Optimization

Technical Support Center: Enantioselective Synthesis of Pyrimidinyloxybenzoic Acid Analogs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the enantioselective synthesis of pyrimidinyloxybenzoic acid analogs. This guide is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantioselective synthesis of pyrimidinyloxybenzoic acid analogs. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of chiral molecules within this important class of compounds. Our goal is to provide practical, in-depth solutions to common challenges encountered during synthesis, purification, and analysis, moving beyond simple protocols to explain the fundamental principles behind each experimental choice.

Section 1: Core Synthetic Strategies: A Decision Framework

The initial and most critical decision in any chiral synthesis is the overall strategy. The choice between direct asymmetric synthesis and the resolution of a racemic mixture has profound implications for yield, cost, scalability, and timeline.

FAQ 1: What are the primary strategies for obtaining enantiomerically pure pyrimidinyloxybenzoic acid analogs, and how do I choose the best approach?

Answer:

There are two primary pathways to obtain a single enantiomer of a pyrimidinyloxybenzoic acid analog:

  • Asymmetric Synthesis: This "chiral-by-design" approach aims to create the desired stereocenter selectively. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents that favor the formation of one enantiomer over the other.[1][2] A common route for this class of molecules involves a nucleophilic aromatic substitution (SNAr) reaction between a dihalopyrimidine and a chiral hydroxy-functionalized benzoic acid derivative, or vice-versa, often mediated by a chiral catalyst system.[3]

  • Chiral Resolution: This approach begins with the non-selective synthesis of a racemic mixture (a 50:50 mixture of both enantiomers).[4] The mixture is then separated into its constituent enantiomers.[5] Common methods include diastereomeric salt crystallization and chiral chromatography.[5][6]

Which path to choose? The decision is multifactorial. Asymmetric synthesis is generally preferred to avoid discarding at least 50% of the material, a significant drawback of resolution.[5] However, developing a novel asymmetric route can be time-consuming and resource-intensive.

Use the following decision framework to guide your choice:

G start Project Goal: Obtain Enantiopure Pyrimidinyloxybenzoic Acid q1 Is a validated asymmetric synthesis protocol available for a similar substrate? start->q1 asym_dev Pursue Asymmetric Synthesis Development q1->asym_dev Yes q2 Is the racemic synthesis high-yielding and low-cost? q1->q2 No final_asym Optimize Asymmetric Synthesis: - Catalyst Screening - Ligand Modification - Condition Optimization asym_dev->final_asym res_path Pursue Chiral Resolution final_res Optimize Chiral Resolution: - Diastereomeric Crystallization - Preparative Chiral HPLC/SFC res_path->final_res q2->asym_dev No (High value target) q2->res_path Yes

Caption: Decision workflow for choosing a synthetic strategy.

Section 2: Troubleshooting Asymmetric Synthesis

Achieving high enantioselectivity and chemical yield is the ultimate goal. The following FAQs address common pitfalls in this endeavor.

FAQ 2: My enantioselective reaction shows low enantiomeric excess (e.e.). What are the common causes and how can I improve it?

Answer:

Low enantiomeric excess is a frequent challenge indicating that the transition states leading to the two enantiomers are not sufficiently different in energy. Here are the primary factors to investigate:

  • Catalyst/Ligand Integrity and Purity: The heart of most asymmetric syntheses is the chiral catalyst or ligand.

    • Causality: Impurities, including residual metals from a ligand synthesis or partial racemization of the ligand itself, can interfere with the formation of the active catalytic species or provide a non-selective background reaction pathway.

    • Solution: Ensure the highest possible purity of your catalyst and ligand. Re-purify if necessary. For phosphine-based ligands, which are common in cross-coupling reactions, be mindful of oxidation to the phosphine oxide, which is catalytically inactive.[2]

  • Reaction Temperature: Temperature has a direct impact on the energy difference (ΔΔG‡) between the two diastereomeric transition states.

    • Causality: Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomer, leading to a loss of selectivity.

    • Solution: Lowering the reaction temperature is one of the most effective strategies for improving e.e. A systematic screen from room temperature down to -78 °C is recommended.

  • Solvent Effects: The solvent can influence the conformation and solvation of the catalyst-substrate complex.

    • Causality: A solvent that coordinates too strongly with the catalyst can inhibit substrate binding or alter the chiral environment. The polarity of the solvent can also stabilize or destabilize the transition states differently.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF vs. Toluene vs. Dichloromethane vs. Acetonitrile).

  • Substrate-Catalyst Mismatch: Not every chiral catalyst is effective for every substrate.

    • Causality: Steric and electronic properties of your specific pyrimidine or benzoic acid analog may not be an ideal fit for the chiral pocket of the catalyst. For instance, a bulky substituent on your substrate may clash with a bulky group on the chiral ligand.[7]

    • Solution: If optimizing conditions fails, screen a library of different chiral ligands. For N-aryl atropisomers, for example, different BINAP derivatives might be necessary depending on the steric hindrance around the N-C axis.[8]

Troubleshooting Flowchart for Low Enantiomeric Excess (e.e.)

G start Low e.e. Observed check_purity Verify Purity of Catalyst, Ligand, and Reagents start->check_purity lower_temp Screen Lower Reaction Temperatures (e.g., 0°C, -20°C, -78°C) check_purity->lower_temp Purity Confirmed solvent_screen Screen Solvents (Varying Polarity & Coordinating Ability) lower_temp->solvent_screen No Improvement success High e.e. Achieved lower_temp->success Success ligand_screen Screen Different Chiral Ligands/Catalysts solvent_screen->ligand_screen No Improvement solvent_screen->success Success ligand_screen->success Success

Caption: A systematic approach to troubleshooting low enantioselectivity.

FAQ 3: The overall yield of my reaction is low, but the e.e. of the product I do get is high. What should I investigate?

Answer:

This scenario suggests your chiral catalyst is performing selectively, but the overall reaction efficiency is poor. The problem lies with reaction kinetics or competing side reactions.

Problem AreaPotential CauseSuggested Action
Reaction Conditions Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, especially if you lowered it to improve e.e.[7]Find a balance between temperature, reaction time, and e.e. You may need to run the reaction for a longer period (24-48h) at a lower temperature. Monitor progress by TLC or LC-MS.
Insufficient Catalyst Loading: The catalyst turnover may be slow or the catalyst may be deactivating over time.Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). For some systems, catalyst deactivation is a known issue that requires specific additives or conditions to mitigate.[9]
Reagent Issues Purity of Starting Materials: Impurities in your pyrimidine or benzoic acid starting materials can inhibit the catalyst or lead to side reactions.Ensure high purity of all reagents. Recrystallize or chromatograph starting materials if their purity is questionable.[7]
Base/Additive Incompatibility: The choice of base is critical. An overly strong or weak base can lead to side reactions or incomplete deprotonation of the nucleophile.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, organic bases like DBU). The base can influence both the reaction rate and selectivity.
Side Reactions Competing Pathways: For pyrimidine substrates, competing reactions like homocoupling or decomposition can occur.[10][11]Analyze the crude reaction mixture by LC-MS to identify major byproducts. This can provide clues about the undesired reaction pathway and help you adjust conditions (e.g., by changing the solvent or using an additive) to suppress it.
Section 3: Troubleshooting Chiral Resolution

When asymmetric synthesis is not viable, efficient resolution is key.

FAQ 4: I'm struggling to resolve my racemic pyrimidinyloxybenzoic acid using diastereomeric salt crystallization. What factors should I optimize?

Answer:

Successful resolution by crystallization hinges on the differential solubility of the two diastereomeric salts formed.[5] If both salts crash out of solution or neither crystallizes, optimization is needed.

  • The Resolving Agent: This is the most critical choice. For a carboxylic acid, you must use a chiral base.

    • Causality: The interaction between your acid and the chiral base must form a stable salt with a well-defined crystal lattice. The structural and electronic complementarity between the acid and base is key.

    • Solution: Screen a variety of commercially available chiral bases. Readily available, naturally occurring alkaloids like brucine, strychnine, and quinine are classic choices.[4] Synthetic amines like (R/S)-1-phenylethanamine are also common.

  • Solvent System: The solvent determines the solubility of the diastereomeric salts.

    • Causality: The ideal solvent will dissolve the racemic salt mixture at an elevated temperature but will allow only the less soluble diastereomer to crystallize upon cooling, leaving the more soluble one in the mother liquor.

    • Solution: Systematically screen solvents. Start with common choices like ethanol, methanol, isopropanol, or acetone. If a single solvent fails, try binary mixtures (e.g., ethanol/water, acetone/hexane) to fine-tune the polarity and solvating power.

  • Stoichiometry and Temperature Profile:

    • Causality: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the crystallized salt. The cooling rate also dramatically affects crystal formation; rapid cooling can trap impurities and the undesired diastereomer.

    • Solution: Experiment with using 0.5 to 1.0 equivalents of the resolving agent. Employ a slow, controlled cooling profile. Seeding the solution with a tiny crystal of the desired diastereomer (if available) can also promote selective crystallization.

G racemate Racemic Acid (R-COOH + S-COOH) mixture Diastereomeric Salt Mixture (R-COO⁻)(R'-NH₃⁺) (S-COO⁻)(R'-NH₃⁺) racemate->mixture base Chiral Base (R'-NH2) base->mixture crystallization Fractional Crystallization mixture->crystallization separation Solid (R-COO⁻)(R'-NH₃⁺) (Less Soluble) Mother Liquor (S-COO⁻)(R'-NH₃⁺) (More Soluble) crystallization->separation acidification1 Acidify separation:f0->acidification1 acidification2 Acidify separation:f1->acidification2 enantiomer1 Pure Enantiomer 1 (R-COOH) acidification1->enantiomer1 enantiomer2 Pure Enantiomer 2 (S-COOH) acidification2->enantiomer2

Caption: Principle of chiral resolution via diastereomeric salt formation.

FAQ 5: My chiral HPLC/SFC separation is poor. How can I improve the resolution?

Answer:

Poor resolution in chiral chromatography means the chiral stationary phase (CSP) is not discriminating effectively between the enantiomers under the current conditions.

  • Chiral Stationary Phase (CSP) Selection: This is the most important factor. No single CSP is universal.[12]

    • Causality: Separation relies on differential interactions (hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole interactions) between the enantiomers and the chiral selector bonded to the silica.[13]

    • Solution: Screen different types of CSPs. For acidic compounds like pyrimidinyloxybenzoic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) and protein-based columns (e.g., α1-acid glycoprotein, AGP) are excellent starting points.[6][14] Macrocyclic glycopeptide-based columns (e.g., Vancomycin, Teicoplanin) are also very versatile.[13]

  • Mobile Phase Composition: The mobile phase modulates the interactions between the analyte and the CSP.

    • Causality: In normal phase, the mobile phase is typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The alcohol competes with the analyte for polar interaction sites on the CSP. In reversed-phase, a buffered aqueous solution with an organic modifier is used. Additives are often crucial.

    • Solution:

      • Optimize Modifier Percentage: Systematically vary the alcohol percentage in the normal phase. Lower alcohol content generally increases retention and can improve resolution, but peaks will be broader.

      • Use Additives: For acidic analytes, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is critical.[15] The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks and better-defined interactions with the CSP.

Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a generalized approach for the synthesis of a chiral pyrimidinyloxybenzoic acid analog using a palladium-catalyzed SNAr reaction. This is a representative protocol and must be optimized for specific substrates.

  • Catalyst Pre-formation (if required): In a glovebox, to a dry vial, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the chiral ligand (e.g., a BINAP derivative, 2.2 mol%). Add anhydrous, degassed solvent (e.g., Toluene) and stir for 30 minutes at room temperature.

  • Reaction Assembly: To a separate oven-dried reaction vessel, add the substituted dihalopyrimidine (1.0 eq), the chiral hydroxy-benzoic acid ester (1.1 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Add additional solvent to reach the desired concentration (typically 0.1 M).

  • Reaction: Stir the mixture at the desired temperature (start with room temperature and adjust as needed based on scouting experiments) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired product.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This protocol provides a starting point for developing a chiral HPLC method to determine the e.e. of your product.

  • Sample Preparation: Prepare a stock solution of your racemic product (~1 mg/mL) in the mobile phase or a compatible solvent. Prepare a similar solution for your enantiomerically enriched sample.

  • Column Selection: Select an appropriate chiral column. A good starting point for pyrimidinyloxybenzoic acids would be a polysaccharide-based column (e.g., CHIRALPAK® series).

  • Method Development - Initial Conditions:

    • Mobile Phase: Start with a typical normal phase eluent, such as 90:10 Hexane/Isopropanol, with 0.1% Trifluoroacetic Acid (TFA).[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Temperature: 25 °C.

  • Injection and Analysis:

    • Inject the racemic sample first to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the enantiomerically enriched sample to identify the major and minor peaks.

  • Optimization: If resolution is poor (Resolution factor < 1.5), adjust the mobile phase composition. Decrease the percentage of isopropanol in 1-2% increments to increase retention and improve separation.

  • Calculation of e.e.: Once baseline separation is achieved, calculate the enantiomeric excess using the peak areas from the chromatogram of your synthesized sample:

    • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

References
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • Chiral resolution. Wikipedia.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Arom
  • Enantiomer separation of acidic compounds. Chiral Technologies.
  • Purification of enantiomers with chiral puriFlash® columns. Interchim – Blog.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Enantioselective Synthesis, Enantiomeric Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. eScholarship.
  • Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantiomeric Purific
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • CHIRAL HPLC COLUMNS. Sigma-Aldrich.
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
  • Development of a scalable enantioselective synthesis of JAK inhibitor upadacitinib.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances (RSC Publishing).
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC, NIH.
  • Catalytic Asymmetric Synthesis of Atropisomers Fe

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Reference Data & Comparative Studies

Validation

A Senior Scientist's Comparative Guide to Pyrimidinyloxybenzoic Acid Herbicides: Ecotoxicological Profiles and Testing Protocols

This guide offers an in-depth ecotoxicological comparison of three prominent pyrimidinyloxybenzoic acid herbicides: Bispyribac-sodium, Pyribenzoxim, and Pyriminobac-methyl. Designed for researchers, environmental scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth ecotoxicological comparison of three prominent pyrimidinyloxybenzoic acid herbicides: Bispyribac-sodium, Pyribenzoxim, and Pyriminobac-methyl. Designed for researchers, environmental scientists, and regulatory professionals, this document moves beyond a simple data sheet to provide a synthesized analysis of their comparative risks to non-target aquatic organisms. We will delve into the mechanistic underpinnings of their toxicity, present a comprehensive summary of experimental data, and provide detailed, field-proven protocols for key ecotoxicological assays.

Introduction: A Shared Mechanism of Action with Divergent Environmental Fates

Bispyribac-sodium, Pyribenzoxim, and Pyriminobac-methyl belong to the pyrimidinyloxybenzoic acid class of herbicides. Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1] By blocking this pathway, these herbicides effectively starve susceptible plants of vital amino acids, leading to growth cessation and eventual death.

While they share a common molecular target, their distinct chemical structures influence their environmental fate, bioavailability, and ultimately, their ecotoxicological profiles. Factors such as water solubility, soil adsorption-desorption characteristics, and metabolism in both target and non-target organisms dictate their potential impact on aquatic ecosystems. For instance, bispyribac-sodium's high water solubility suggests a potential for mobility in aquatic environments, whereas the environmental behavior of pyriminobac-methyl can be significantly influenced by soil organic matter content.[2][3] Understanding these nuances is critical for a comprehensive risk assessment.

Comparative Ecotoxicological Data

The following table summarizes the acute and chronic toxicity of Bispyribac-sodium, Pyribenzoxim, and Pyriminobac-methyl to a range of non-target aquatic organisms. The data, presented as LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population), have been compiled from various regulatory and research sources. It is important to note that direct comparison should be made with caution, as test conditions and species can vary.

HerbicideTest OrganismEndpointDurationValue (mg/L)Reference
Bispyribac-sodium Oncorhynchus mykiss (Rainbow Trout)LC5096 h>100[4][5][6]
Lepomis macrochirus (Bluegill Sunfish)LC5096 h>100[4][5][6]
Daphnia magna (Water Flea)EC5048 h>100[4][5][6]
Pseudokirchneriella subcapitata (Green Algae)EC5072 h>100[4]
Pyribenzoxim Oryzias latipes (Japanese Rice Fish)LC5096 hModerately Toxic[7]
Daphnia magna (Water Flea)EC5048 hLow Toxicity[7]
Apis mellifera (Honeybee)LD50-Moderately Toxic[7]
Pyriminobac-methyl FishLC5096 hModerately Toxic[1]
Daphnia sp. (Water Flea)EC5048 hModerately Toxic[1]

Analysis of Comparative Toxicity:

The presented data indicates that Bispyribac-sodium generally exhibits low acute toxicity to fish and aquatic invertebrates, with LC50 and EC50 values consistently exceeding 100 mg/L.[4][5][6] In contrast, both Pyribenzoxim and Pyriminobac-methyl are categorized as having moderate acute toxicity to fish and daphnids.[1][7] This suggests that, under conditions of acute exposure, Bispyribac-sodium may pose a lower immediate risk to these trophic levels compared to the other two compounds. The differences in toxicity can be attributed to variations in their chemical structure, which affect their uptake, metabolism, and interaction with non-target organisms.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of pyrimidinyloxybenzoic acids stems from their ability to inhibit the acetolactate synthase (ALS) enzyme. This targeted action is highly effective against a broad spectrum of weeds. The following diagram illustrates the central role of ALS in the biosynthesis of branched-chain amino acids and the inhibitory effect of these herbicides.

ALS_Inhibition sub Pyruvate als Acetolactate Synthase (ALS) sub->als acetolactate α-Acetolactate als->acetolactate herbicide Pyrimidinyloxybenzoic Acid Herbicides herbicide->als pathway Biosynthesis Pathway acetolactate->pathway amino_acids Valine, Leucine, Isoleucine pathway->amino_acids protein Protein Synthesis & Plant Growth amino_acids->protein inhibition Inhibition OECD202_Workflow start Start: Prepare Test Solutions (5 concentrations + control) culture Culture Daphnia magna (<24h old neonates) start->culture exposure Introduce 10 Daphnids per replicate vessel culture->exposure incubation Incubate for 48h (20±2°C, 16h light/8h dark) exposure->incubation obs24 Observe and record immobilisation at 24h incubation->obs24 obs48 Observe and record immobilisation at 48h obs24->obs48 analysis Calculate 48h EC50 (Probit analysis) obs48->analysis end End: Report Results analysis->end

Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.

Step-by-Step Protocol:

  • Test Substance Preparation: Prepare a stock solution of the herbicide in a suitable solvent. A geometric series of at least five test concentrations and a control (and a solvent control if applicable) are prepared by diluting the stock solution with reconstituted water.

  • Test Organisms: Use Daphnia magna neonates less than 24 hours old, obtained from healthy, unstressed cultures.

  • Exposure: Introduce at least 20 daphnids, divided among at least four replicate vessels, for each test concentration and control. Ensure a volume of at least 2 mL of test solution per daphnid.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C under a 16-hour light/8-hour dark photoperiod. Do not feed the daphnids during the test.

  • Observations: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods, such as probit analysis.

OECD 203: Fish Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish. The primary endpoint is the 96-hour LC50.

Step-by-Step Protocol:

  • Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio). Fish should be healthy and acclimated to the test conditions.

  • Test Substance Preparation: Prepare a series of at least five test concentrations and a control in a geometric progression. A solvent control is required if a solvent is used to dissolve the herbicide.

  • Exposure: Introduce a group of fish (typically 7-10) into each test chamber containing the respective test solution. The loading rate should not be excessive to avoid oxygen depletion.

  • Test Conditions: The test is conducted for 96 hours. The test can be static, semi-static (with renewal of test solutions), or flow-through. Water temperature, pH, and dissolved oxygen are monitored regularly.

  • Observations: Record the number of dead and moribund fish in each test chamber at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the 96-hour LC50 and its confidence intervals using statistical methods like probit analysis.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater green algae. The endpoint is the 72-hour EC50 for growth rate inhibition.

Step-by-Step Protocol:

  • Test Organism: Use an exponentially growing culture of a green alga, such as Pseudokirchneriella subcapitata.

  • Test Substance Preparation: Prepare a range of at least five concentrations of the herbicide in the algal growth medium.

  • Inoculation and Exposure: Inoculate flasks containing the different test concentrations and controls with a low density of algal cells.

  • Incubation: Incubate the flasks for 72 hours under constant illumination and temperature (21-24°C). The flasks should be continuously shaken to keep the algae in suspension.

  • Growth Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at least daily thereafter.

  • Data Analysis: Calculate the average specific growth rate for each concentration. Determine the 72-hour EC50 for growth rate inhibition by regression analysis.

Environmental Fate and Metabolism: Explaining Ecotoxicological Differences

The observed variations in the ecotoxicity of these herbicides can be largely explained by their differing environmental fate and metabolism.

  • Bispyribac-sodium: As a salt, it is highly soluble in water, which increases its potential for transport in aquatic systems. [2]However, it is also subject to microbial degradation in soil and water. Its low octanol-water partition coefficient suggests a low potential for bioaccumulation in aquatic organisms. [8]The rapid excretion observed in metabolism studies further supports its lower chronic toxicity potential. [8]

  • Pyribenzoxim: Information on the environmental fate of pyribenzoxim is less abundant in publicly available literature. However, its structure suggests it may be more lipophilic than bispyribac-sodium, potentially leading to greater uptake and bioconcentration in aquatic organisms. Studies on its metabolism in rice have shown that it is metabolized to 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M1), and the rate of this metabolism can influence its selectivity and potential impact on non-target species. [9]

  • Pyriminobac-methyl: The environmental behavior of pyriminobac-methyl is influenced by soil properties, with adsorption increasing with organic matter content. [3]It undergoes degradation in soil, with a half-life ranging from approximately 37 to 66 days. [3]Its moderate mobility and potential for persistence under certain conditions could lead to prolonged exposure for aquatic organisms, contributing to its observed moderate toxicity. [1][3]

Conclusion and Future Perspectives

This guide provides a comparative ecotoxicological overview of three key pyrimidinyloxybenzoic acid herbicides. While all three share the same mode of action, their ecotoxicological profiles are distinct, with Bispyribac-sodium generally demonstrating a lower acute toxicity to standard aquatic test organisms compared to Pyribenzoxim and Pyriminobac-methyl. These differences are intrinsically linked to their chemical structures, which dictate their environmental fate, metabolism, and bioavailability.

For researchers and environmental risk assessors, it is imperative to consider not only the acute toxicity data but also the broader environmental behavior of these compounds. The provided standardized protocols offer a framework for generating robust and comparable data to support informed decision-making. Future research should focus on the chronic and sub-lethal effects of these herbicides, particularly on sensitive life stages of non-target organisms, and on the ecotoxicology of their environmental metabolites to build a more complete picture of their environmental risk.

References

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  • Pyribenzoxim (Ref: LGC 40863). (2025, October 31). Pesticide Properties DataBase, University of Hertfordshire. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2022). Behaviour of bispyribac sodium in soil and its impact on biochemical constituents of rice. International Journal of Environmental Science and Technology. Retrieved from [Link]

  • Queens Lake. (2015, May 14). Safety Data Sheet. Retrieved from [Link]

  • ChemSafetyPro. (2016, March 23). Aquatic Toxicity. Retrieved from [Link]

  • Eurofins. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Retrieved from [Link]

  • ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 211: Daphnia Magna Reproduction Test. Retrieved from [Link]

  • Kim, J. H., et al. (2011). Metabolism of a new herbicide, [(14)c]pyribenzoxim, in rice. PubMed. Retrieved from [Link]

  • Greenbook.net. (2011, January 31). Material Safety Data Sheet. Retrieved from [Link]

  • Villaverde, J., et al. (2022). Efficiency and environmental fate of bispyribac-sodium in rice soils under conventional and alternative production systems. Environmental Pollution. Retrieved from [Link]

  • Regulations.gov. (2018, August). Fish Acute Toxicity Test (OECD 203). Retrieved from [Link]

  • ResearchGate. (n.d.). LC50 (EC50) for all tests and ratios of reference species: indigenous... Retrieved from [Link]

  • Liu, X., et al. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. ResearchGate. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2011, July 19). Public Release Summary on the evaluation of the new active Bispyribac Sodium in the product Nominee® Herbicide. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Short-term toxicity to aquatic invertebrates. Registration Dossier. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fate of Pyriproxyfen. Retrieved from [Link]

  • Pillai, K.S. (2020, August 6). Classifying chemicals into toxicity categories based on LC50 values- Pros and cons. Ecotoxicology & Environmental Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, June 4). Bispyribac-sodium. Human-Health Assessment. Regulations.gov. Retrieved from [Link]

  • Regulations.gov. (n.d.). FINAL REPORT 72-H GROWTH INHIBITION TEST OF USING PSEUDOKIRCHNERIELLA SUBCAPITATA (OECD GUIDELINE 201). Retrieved from [Link]

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  • Fera Science Ltd. (n.d.). Daphnia magna Reproduction Test. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (2007). Intelligent Testing Strategies in Ecotoxicology: Mode of Action Approach for Specifically Acting Chemicals. ECETOC. Retrieved from [Link]

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Comparative

A Comparative Guide to Bispyribac-Sodium and Pendimethalin for Weed Management in Rice

Effective weed control is a cornerstone of profitable rice cultivation. Unchecked weed proliferation can lead to yield losses of up to 75.2%, severely impacting food security and farm profitability[1].

Author: BenchChem Technical Support Team. Date: February 2026

Effective weed control is a cornerstone of profitable rice cultivation. Unchecked weed proliferation can lead to yield losses of up to 75.2%, severely impacting food security and farm profitability[1]. Among the chemical control options available to rice growers, bispyribac-sodium and pendimethalin represent two distinct yet crucial herbicides. This guide provides an in-depth, evidence-based comparison of these two active ingredients to inform strategic weed management decisions for researchers and agricultural scientists.

At a Glance: Key Differences and Applications

Bispyribac-sodium and pendimethalin differ fundamentally in their mode of action and application timing, which dictates their respective roles in a comprehensive weed management program.

FeatureBispyribac-SodiumPendimethalin
Herbicide Type Selective, Systemic, Post-emergenceSelective, Pre-emergence
Primary Application Applied after weed emergenceApplied before weed emergence
Mobility in Plant Moves throughout the plant tissue[2]Absorbed by roots and coleoptiles of germinating weeds[3]
Weed Spectrum Broad-spectrum: grasses, sedges, and broadleaf weeds[2][4]Primarily annual grasses and small-seeded broadleaf weeds[3][5]
WSSA Group 2 (ALS inhibitor)3 (Mitosis inhibitor)[6]

Mechanism of Action: A Tale of Two Pathways

The efficacy of any herbicide is rooted in its ability to disrupt critical biological processes within the target weed. Bispyribac-sodium and pendimethalin employ entirely different biochemical strategies.

Bispyribac-Sodium: Inhibiting Amino Acid Synthesis

Bispyribac-sodium is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[4][7]. This enzyme is a critical component in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth[4][7]. By blocking the ALS enzyme, bispyribac-sodium effectively halts the production of these vital amino acids, leading to the cessation of cell division and eventual death of the weed. Its systemic nature ensures that the active ingredient is translocated throughout the plant, providing comprehensive control[2].

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_herbicide Herbicide Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS Substrate Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Protein Protein Synthesis & Cell Growth AminoAcids->Protein Bispyribac Bispyribac-Sodium Bispyribac->ALS Mitosis_Inhibition cluster_process Normal Cell Division (Mitosis) cluster_herbicide Herbicide Action Tubulin Tubulin Proteins Microtubules Microtubule Assembly Tubulin->Microtubules Spindle Spindle Fiber Formation Microtubules->Spindle Division Cell Division & Seedling Growth Spindle->Division Pendimethalin Pendimethalin Pendimethalin->Microtubules

Figure 2: Mechanism of Action of Pendimethalin.

Comparative Efficacy and Weed Control Spectrum

Field studies have consistently demonstrated the effectiveness of both herbicides, though their target weed spectrums and optimal application scenarios differ.

A study conducted in direct-planted rice on a sandy loam soil found that the post-emergence application of bispyribac-sodium was the most effective treatment in reducing total weed density and dry weight compared to both a weedy check and pendimethalin.[1] This resulted in a significant increase in the number of productive tillers, 1000-grain weight, and overall grain yield.[1]

Table 1: Weed Control Spectrum

Weed SpeciesCommon NameBispyribac-Sodium EfficacyPendimethalin Efficacy
Echinochloa crus-galliBarnyardgrassExcellent [2][4]Good to Excellent [6]
Echinochloa colonaJungle RiceExcellent [2]Good [6]
Cyperus difformisSmallflower Umbrella SedgeExcellent [2][4]Suppression [8]
Cyperus iriaRice FlatsedgeExcellent [2]Suppression [8]
Fimbristylis miliaceaHoorahgrassExcellent [2]No significant control
Monochoria vaginalisPickerelweedExcellent [2][4]No significant control
Leptochloa spp.SprangletopNot a primary targetGood [6]

Application Timing and Crop Safety

The correct application timing is critical for maximizing efficacy and ensuring crop safety.

Bispyribac-Sodium: As a post-emergence herbicide, bispyribac-sodium is applied after the weeds have emerged, typically when they are at the 3-4 leaf stage.[4][9] This provides flexibility, as the application can be timed to the weed growth stage. In transplanted rice, the ideal application window is 10-14 days after transplanting.[9] For direct-seeded rice, application is recommended between 15-25 days after sowing.[9] Bispyribac-sodium is known for its excellent selectivity and safety in rice crops, degrading rapidly within the plant system.[9]

Pendimethalin: Being a pre-emergence herbicide, pendimethalin must be applied before the weeds germinate to be effective.[5] It is absorbed by the roots and shoots of emerging seedlings.[3] In drill-seeded rice, application is recommended 3 to 7 days after planting, with a planting depth of at least 3.2 cm to minimize crop injury.[3] In some cases, it can be applied early post-emergence in dry-seeded rice, but not in standing water.[6] For transplanted rice, application should occur within 1-2 days of transplanting.[5] Crop injury can be a concern with pendimethalin, particularly in water-seeded rice, if not applied correctly.[3][10] However, recent studies have explored its use in water-seeded systems with modified application timings and formulations to enhance safety.[10][11]

Herbicide Resistance Management

The repeated use of herbicides with the same mode of action can lead to the development of resistant weed populations. Bispyribac-sodium, being an ALS inhibitor (WSSA Group 2), belongs to a class of herbicides prone to resistance development.[12] Pendimethalin, as a mitosis inhibitor (WSSA Group 3), offers a different mode of action that is crucial for resistance management programs.[6] Rotating between herbicides with different modes of action, such as bispyribac-sodium and pendimethalin, is a key strategy to delay the onset of resistance and maintain long-term weed control efficacy.[6]

Experimental Protocol: Field Efficacy Trial

To empirically evaluate the performance of bispyribac-sodium versus pendimethalin under specific local conditions, a robust field trial is essential. The following protocol outlines a standard methodology.

Objective: To compare the efficacy of bispyribac-sodium and pendimethalin for the control of the local weed spectrum in direct-seeded rice and to assess their impact on crop growth and yield.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 5m x 4m.

  • Treatments:

    • Weedy check (no herbicide application).

    • Weed-free check (manual weeding as needed).

    • Pendimethalin (pre-emergence application at recommended rate).

    • Bispyribac-sodium (post-emergence application at recommended rate).

Experimental_Workflow cluster_setup Phase 1: Trial Setup cluster_application Phase 2: Herbicide Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis A Land Preparation B Plot Demarcation (5m x 4m) A->B C Randomization of Treatments (RCBD) B->C D Direct Seeding of Rice C->D E Pre-emergence Application of Pendimethalin (T3) D->E F Post-emergence Application of Bispyribac-Sodium (T4) at 3-4 weed leaf stage D->F G Weed Density & Biomass (30 & 60 DAS) F->G H Crop Phytotoxicity (Visual Rating) F->H I Yield Attributes at Harvest (Tillers, Panicle Length, etc.) G->I J Grain Yield Measurement I->J K Statistical Analysis (ANOVA) J->K L Mean Comparison (e.g., Tukey's HSD) K->L M Conclusion & Reporting L->M

Figure 3: Experimental Workflow for Herbicide Efficacy Trial.

Methodology:

  • Field Preparation: Prepare the land to a fine tilth suitable for direct-seeded rice.

  • Sowing: Sow a certified rice variety at the recommended seed rate.

  • Treatment Application:

    • Apply pendimethalin within 3 days after sowing (DAS) using a calibrated sprayer.

    • Apply bispyribac-sodium at 15-25 DAS, ensuring weeds are at the 3-4 leaf stage.

  • Data Collection:

    • Weed Data: At 30 and 60 DAS, place a 0.25m² quadrat randomly in two spots per plot. Identify, count, and record the number of each weed species. Harvest the weeds, dry them in an oven at 70°C for 72 hours, and record the dry weight.

    • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 21 days after each herbicide application using a 0-10 scale (0 = no injury, 10 = complete kill).

    • Yield and Yield Components: At harvest, record the number of productive tillers per meter row, panicle length, number of grains per panicle, and 1000-grain weight from ten randomly selected plants in each plot. Harvest the net plot area to determine the grain yield.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) at a 5% level of significance.

Conclusion

Both bispyribac-sodium and pendimethalin are highly effective herbicides for weed management in rice, but they are not interchangeable. Bispyribac-sodium offers broad-spectrum post-emergence control of grasses, sedges, and broadleaf weeds with excellent crop safety.[1][4][9] Pendimethalin provides pre-emergence control primarily of annual grasses and some broadleaf weeds and serves as a valuable tool for herbicide resistance management due to its unique mode of action.[3][6] The choice between or the sequential use of these herbicides will depend on the specific weed flora, the rice cultivation system (direct-seeded, transplanted, or water-seeded), and the overarching goal of a sustainable and effective weed management program.

References

Sources

Validation

A Senior Application Scientist's Guide to Weed Management in Direct-Seeded Rice: Bispyribac-sodium vs. Butachlor

Introduction: The Shifting Landscape of Rice Cultivation and the Weed Control Imperative The cultivation of rice, a staple for over half the world's population, is undergoing a significant transformation. Driven by escal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shifting Landscape of Rice Cultivation and the Weed Control Imperative

The cultivation of rice, a staple for over half the world's population, is undergoing a significant transformation. Driven by escalating labor costs and water scarcity, direct-seeded rice (DSR) is rapidly emerging as a viable and resource-efficient alternative to traditional puddled transplanting. However, this shift presents a formidable agronomic challenge: the proliferation of weeds. In DSR systems, rice seeds and weed seeds germinate simultaneously, leading to intense early-season competition that can cause devastating yield losses, sometimes as high as 75%.[1]

Effective weed management is, therefore, not merely beneficial but absolutely critical to the success of DSR. Among the chemical control options available, two herbicides have become cornerstones of modern rice farming: the pre-emergence herbicide Butachlor and the post-emergence herbicide Bispyribac-sodium. This guide provides an in-depth, evidence-based comparison of these two active ingredients, designed for researchers and agricultural scientists. We will dissect their mechanisms, evaluate their performance based on field data, and provide the technical insights necessary for designing robust and effective weed management protocols in direct-seeded rice.

Section 1: Unraveling the Mechanisms of Herbicidal Action

Understanding the biochemical pathways targeted by these herbicides is fundamental to their effective and strategic deployment. Their modes of action are distinct, dictating their application timing and weed control spectrum.

Bispyribac-sodium: A Post-Emergence Systemic Inhibitor

Bispyribac-sodium is a selective, systemic herbicide applied post-emergence, meaning it is effective against weeds that have already germinated and emerged.[2] It belongs to the pyrimidinyl thiobenzoate chemical family and functions as an Acetolactate Synthase (ALS) inhibitor.[2]

The Causality of Action: The ALS enzyme is a critical component in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine).[3] These amino acids are the essential building blocks for proteins. By inhibiting ALS, bispyribac-sodium effectively halts protein synthesis and cell growth in susceptible weeds, leading to their eventual death.[3] Its systemic nature ensures that once absorbed by the foliage, it is translocated throughout the plant, killing the entire weed.[2][4] Rice plants, however, can rapidly metabolize bispyribac-sodium into non-toxic compounds, which accounts for its selectivity.[2]

Bispyribac_Sodium_MoA cluster_0 Weed Cell cluster_1 Herbicide Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Substrate BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Protein Protein Synthesis & Cell Growth BCAA->Protein Bispyribac Bispyribac-sodium Bispyribac->ALS INHIBITS

Caption: Mechanism of Bispyribac-sodium action via ALS enzyme inhibition.

Butachlor: A Pre-Emergence Inhibitor of Cell Division

In contrast, Butachlor is a selective, pre-emergence herbicide from the chloroacetamide family.[5] It is applied to the soil before weed seedlings emerge, creating a chemical barrier that targets germinating weeds.[6]

The Causality of Action: Butachlor's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This, in turn, disrupts several crucial cellular processes. It is primarily absorbed by the emerging shoots (coleoptiles) of grasses and the roots of broadleaf weeds. The inhibition of VLCFA synthesis leads to a cessation of cell division and elongation. Consequently, susceptible weeds fail to emerge from the soil or die shortly after emergence. Its selectivity in rice is due to the rice plant's ability to quickly metabolize the herbicide.

Butachlor_MoA cluster_0 Weed Seedling Development cluster_1 Herbicide Action Germination Weed Seed Germination VLCFA Very-Long-Chain Fatty Acid Synthesis Germination->VLCFA CellDivision Cell Division & Elongation VLCFA->CellDivision Emergence Seedling Emergence CellDivision->Emergence Butachlor Butachlor Butachlor->VLCFA INHIBITS

Caption: Mechanism of Butachlor action via inhibition of cell division.

Section 2: Comparative Performance Analysis in Field Conditions

The true measure of a herbicide's utility lies in its field performance. This section synthesizes data from various studies to provide a quantitative comparison of Bispyribac-sodium and Butachlor.

Application Timing and Spectrum of Control

The fundamental difference in their mode of action dictates their application window.

  • Butachlor (Pre-emergence): Must be applied before weeds emerge, typically within 3 days before or after seeding.[5] It is effective against many annual grasses and some sedges and broadleaved weeds as they germinate.[5][6]

  • Bispyribac-sodium (Post-emergence): Applied after weeds have emerged, usually when they are at the 2-5 leaf stage for optimal results.[2][4] It provides broad-spectrum control over established annual and perennial grasses, sedges, and broadleaf weeds.[3]

Table 1: Comparative Weed Control Spectrum

Weed TypeCommon SpeciesBispyribac-sodium EfficacyButachlor Efficacy
Grasses Echinochloa crus-galli (Barnyard grass)Excellent[2]Good to Excellent[7]
Echinochloa colona (Jungle rice)Excellent[8]Good
Leptochloa chinensis (Chinese sprangletop)Moderate to Good[9]Good[7]
Digitaria sanguinalis (Large crabgrass)Excellent[10]Moderate
Sedges Cyperus difformis (Smallflower umbrella sedge)Excellent[2]Good[7]
Cyperus iria (Rice flat sedge)Excellent[10]Good
Fimbristylis miliaceaGood to Excellent[11]Good
Broadleaf Weeds Monochoria vaginalis (Pickerel weed)Excellent[2]Good[7]
Ludwigia octovalvis (Long-fruited primrose-willow)Good[4]Good[7]
Ammannia bacciferaGood[11]Moderate

Note: Efficacy can vary based on application rate, timing, environmental conditions, and weed biotype.

Efficacy, Crop Safety, and Yield Impact: The Experimental Evidence

Numerous field trials have evaluated the performance of these herbicides, providing a wealth of comparative data.

Bispyribac-sodium, when applied post-emergence, has consistently demonstrated high efficacy in controlling a wide range of weeds that have escaped pre-emergence treatments. Studies have shown it to be highly effective in reducing total weed density and dry weight, leading to significant increases in rice grain yield compared to unweeded controls.[1] For instance, research has found that bispyribac-sodium at 25 g/ha was significantly superior to butachlor in reducing weed dry weight and increasing grain yield in transplanted rice.[12] In direct-seeded rice, bispyribac-sodium at 30 g/ha resulted in the highest weed control efficiency (85.7%) and a 7.9% higher grain yield over farmers' standard practices.[10]

Butachlor provides effective initial control, which is crucial during the critical early stages of crop-weed competition.[7] However, its efficacy can diminish over time, and it may not control weeds that germinate in later flushes. Studies have shown that while butachlor is effective, sequential applications of a pre-emergence herbicide followed by a post-emergence herbicide like bispyribac-sodium often provide the most robust, season-long weed control and the highest yields.[8]

Table 2: Summary of Experimental Data from Field Trials

ParameterBispyribac-sodiumButachlorKey Findings & Citations
Weed Control Efficiency (WCE) High (often >85%)Moderate to HighBispyribac-sodium at 30 g a.i./ha showed higher WCE than other herbicides.[13] Sequential application of Pendimethalin (pre) fb Bispyribac-sodium (post) gave the highest WCE.[8]
Weed Dry Weight Reduction Significant reductionSignificant reductionBispyribac-sodium application resulted in a significant reduction in total weed dry weight compared to butachlor.[12]
Rice Grain Yield Significantly higher than weedy check; often superior to single pre-emergence applications.Significantly higher than weedy check.Bispyribac-sodium at 25 g/ha resulted in significantly superior grain yield compared to butachlor application.[12] Uncontrolled weeds can reduce yield by over 75%; bispyribac-sodium application significantly increased yield.[1]
Crop Phytotoxicity Generally safe for rice; no phytotoxicity observed in several studies.[11][13]Generally safe for rice; no phytotoxicity effects observed at effective doses.[7]Both herbicides are considered selective and safe for rice when applied according to recommendations.

Section 3: Standardized Protocol for Herbicide Efficacy Field Trials

To ensure the trustworthiness and reproducibility of herbicide performance data, a robust experimental protocol is essential.

Objective: To evaluate and compare the bio-efficacy of Bispyribac-sodium and Butachlor on weed control and the yield of direct-seeded rice.

Methodology:

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with at least three replications.

    • Plot size should be standardized (e.g., 5m x 4m) with buffer zones between plots to prevent spray drift.

  • Treatments:

    • T1: Butachlor (Standard pre-emergence rate, e.g., 1.25 kg a.i./ha)

    • T2: Bispyribac-sodium (Standard post-emergence rate, e.g., 25 g a.i./ha)

    • T3: Sequential Application (e.g., Butachlor PRE fb Bispyribac-sodium POST)

    • T4: Weed-Free Control (manual weeding at regular intervals)

    • T5: Weedy/Untreated Control

  • Application Procedure:

    • Calibrate spray equipment (e.g., knapsack sprayer with a flat-fan nozzle) before application to ensure uniform coverage.

    • Apply Butachlor (T1, T3) within 1-3 days of seeding onto moist soil.

    • Apply Bispyribac-sodium (T2, T3) at the 2-4 leaf stage of dominant weeds (approx. 15-25 days after sowing). Ensure proper moisture in the field for optimal herbicide absorption.

  • Data Collection:

    • Weed Data: At 30 and 60 days after sowing (DAS), place a 0.5m x 0.5m quadrat randomly in each plot. Count the number of weeds (by species) and collect all weed biomass within the quadrat. Dry the biomass in an oven at 70°C until a constant weight is achieved.

    • Crop Phytotoxicity: Visually assess crop injury at 7 and 14 days after each herbicide application using a 0-10 rating scale (0 = no injury, 10 = complete kill).

    • Yield and Yield Components: At harvest, record the number of panicles per square meter, number of grains per panicle, 1000-grain weight, and the final grain yield from a net harvested area within each plot.

  • Data Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA).

    • Use an appropriate post-hoc test (e.g., Tukey's HSD) to compare treatment means at a specified significance level (P≤0.05).

    • Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.

Section 4: Strategic Integration for Optimal Weed Management

Neither Bispyribac-sodium nor Butachlor is a standalone solution for all scenarios. The most effective strategy often involves their integrated use, leveraging the strengths of both pre- and post-emergence control.

A sequential application program is widely recognized as a superior approach.[8] This strategy involves using a pre-emergence herbicide like Butachlor to manage the first flush of weeds, followed by a post-emergence application of Bispyribac-sodium to control weeds that escaped the initial treatment or emerged later. This dual-action approach provides a broader spectrum of control and extends the duration of weed management, protecting the crop during its critical growth phases.

Integrated_Weed_Management Start Direct Seeding of Rice Pre_Emergence Apply Butachlor (0-3 DAS) Start->Pre_Emergence Assessment Monitor for Weed Escapes (15-20 DAS) Pre_Emergence->Assessment Post_Emergence Apply Bispyribac-sodium (2-4 Weed Leaf Stage) Assessment->Post_Emergence Weeds Present Clean_Field Season-Long Weed Control Assessment->Clean_Field No/Few Weeds Manual_Weed Spot/Manual Weeding (If Necessary) Post_Emergence->Manual_Weed Manual_Weed->Clean_Field

Caption: Workflow for an integrated weed management strategy in DSR.

Conclusion

Bispyribac-sodium and Butachlor are both highly effective herbicides, but they serve different strategic purposes in the management of weeds in direct-seeded rice.

  • Butachlor is a reliable pre-emergence herbicide, offering crucial early-season control of germinating annual grasses and some broadleaf weeds. Its value lies in preventing weed establishment from the outset.

  • Bispyribac-sodium is a powerful post-emergence tool with a broad spectrum of activity against established grasses, sedges, and broadleaf weeds. It is indispensable for controlling weeds that escape pre-emergence treatments and for managing complex weed flora.

The choice between them is not a matter of which is "better," but which is appropriate for the situation. For a robust, season-long weed management program in DSR, a sequential strategy that incorporates a pre-emergence application (like Butachlor) followed by a post-emergence application (like Bispyribac-sodium) is scientifically validated to provide superior control, protect crop yield potential, and ultimately enhance the profitability and sustainability of direct-seeded rice cultivation.

References

  • Indian Journal of Agronomy. (2016).
  • IRRI Rice Knowledge Bank. Weed control.
  • YouTube. (2024). Effective Weed Control in Rice Cultivation with Bispyribac Sodium | Uses, Mode of Action, & Dosage.
  • Scimplify. Bispyribac Sodium 10 SC Uses & Benefits | Effective Rice Herbicide.
  • International Journal of Current Microbiology and Applied Sciences. (2015). Weed Management in Transplanted Rice through Bispyribac Sodium 10% SC and its Effect on Soil Microflora and Succeeding Crop.
  • ResearchGate. (2015). Application of bispyribac-sodium provides effective weed control in direct-planted rice on a sandy loam soil.
  • MDPI. (2018). Crop Establishment and Weed Control Options for Sustaining Dry Direct Seeded Rice Production in Eastern India.
  • E3S Web of Conferences. (2021).
  • ResearchGate. (2013). Bioefficacy of Bispyricbac-sodium for Weed Control in Direct Seeded Rice.
  • Journal of Crop and Weed. (2017). Bio-efficacy and phytotoxicity studies of Bispyribac Sodium 10% SC in direct seeded rice.
  • Indian Journal of Weed Science. (2012). Evaluation of bispyribac-sodium in transplanted rice.
  • LinkedIn. (2024). Why Bispyribac-Sodium is a Key Herbicide for Effective Rice Weed Management.
  • Indian Society of Weed Science. (2010). Evaluation of Bispyribac-sodium for Weed Control in Transplanted Rice.
  • Knowledge Sourcing Intelligence. (2024). Top 5 Benefits of Using Butachlor for Weed Management.

Sources

Comparative

Definitive Structural Confirmation of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of regulatory approval and intellectual property protection. For researchers and sci...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of regulatory approval and intellectual property protection. For researchers and scientists engaged in the synthesis and characterization of new pharmacologically active compounds, a robust and multifaceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for structural elucidation, alongside complementary spectroscopic techniques, using 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid as a case study. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Significance of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a molecule of significant interest, belonging to a class of compounds with potential applications in medicinal chemistry. Its structure, featuring a benzoic acid moiety linked via an ether bond to a dimethoxypyrimidine ring, presents a unique three-dimensional conformation that dictates its biological activity. Accurate determination of its atomic connectivity, stereochemistry, and intermolecular interactions is paramount for understanding its structure-activity relationship (SAR) and for rational drug design.

While a variety of analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for determining the absolute three-dimensional structure of a crystalline solid. This guide will first detail the process of confirming the structure of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid by X-ray crystallography, from synthesis to final structural refinement. Subsequently, we will explore the utility and limitations of orthogonal spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—in the context of providing corroborative structural evidence.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

X-ray crystallography provides an unparalleled level of structural detail, revealing the precise spatial arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles. This information is critical for understanding the molecule's conformation and its potential interactions with biological targets.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands careful execution at each step.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

1. Synthesis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid

The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution reaction. A plausible synthetic route is adapted from the synthesis of a similar compound, 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid.

  • Reactants: 3-Hydroxybenzoic acid and 2-chloro-4,6-dimethoxypyrimidine.

  • Procedure:

    • To a solution of 3-hydroxybenzoic acid in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

    • Add 2-chloro-4,6-dimethoxypyrimidine to the reaction mixture.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the product.

    • Collect the crude product by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

2. Crystallization

The growth of high-quality single crystals is often the most challenging step. Slow evaporation and vapor diffusion are common and effective methods for small organic molecules.

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) in a clean vial.

    • Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment. Crystals should form over a period of several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., DMF or DMSO).

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

3. X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For small molecules, the crystal is typically affixed to a glass fiber or a loop with a small amount of inert oil or grease.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset consists of thousands of diffraction spots at different crystal orientations.[1]

4. Structure Solution and Refinement

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

  • Structural Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[2]

Anticipated Crystallographic Data and Molecular Structure

While a specific crystal structure for 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid is not publicly available, we can infer its likely structural features from related compounds. For instance, the crystal structure of benzoic acid derivatives often reveals the formation of hydrogen-bonded dimers through the carboxylic acid groups.[3] In the case of the title compound, it is plausible that the carboxylic acid moieties will form centrosymmetric dimers via O-H···O hydrogen bonds. The overall packing will be influenced by weaker C-H···O and C-H···N interactions involving the methoxy and pyrimidine groups, as well as potential π-π stacking interactions between the aromatic rings.

A closely related compound, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, also exhibits a dimeric structure through O-H···N hydrogen bonds between the carboxylic acid and a nitrogen atom of the pyrimidine ring.[4] This suggests that in the title compound, intermolecular hydrogen bonding involving the pyrimidine nitrogens is a strong possibility, potentially competing with or complementing the carboxylic acid dimer formation.

Table 1: Representative Crystallographic Data for a Related Compound

Parameter3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid[4]
Chemical FormulaC₁₇H₁₃N₃O₂S
Formula Weight323.36
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.4130 (9)
b (Å)10.458 (2)
c (Å)16.432 (3)
α (°)87.79 (3)
β (°)89.90 (3)
γ (°)80.48 (3)
Volume (ų)747.4 (3)
Z2
R-factor (%)7.1

Part 2: Corroborative Evidence from Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, a suite of spectroscopic techniques is essential for confirming the molecular structure in solution and for routine characterization.

Caption: Interplay of different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. 1H and 13C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for more complex structures or to confirm assignments.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the 1H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

Based on the structure of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid and data from analogous compounds such as 3-phenoxybenzoic acid, the following spectral features are anticipated:[5]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Carboxylic Acid Proton: A broad singlet above δ 12 ppm.

    • Benzoic Acid Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzoic acid ring.

    • Pyrimidine Proton: A singlet around δ 6.0-6.5 ppm for the proton at the 5-position of the pyrimidine ring.

    • Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to six protons, corresponding to the two methoxy groups.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Carbonyl Carbon: A signal around δ 165-170 ppm.

    • Aromatic and Pyrimidine Carbons: Multiple signals in the range of δ 90-170 ppm. The carbons attached to oxygen will be downfield.

    • Methoxy Carbons: A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine their mass-to-charge ratio (m/z).

  • Fragmentation (MS/MS): Induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain further structural insights.

  • Molecular Ion: The calculated exact mass of C₁₃H₁₂N₂O₅ is 276.0746 g/mol . In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 277.0824. In ESI negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 275.0668.

  • Fragmentation Pattern: The fragmentation of aromatic carboxylic acids often involves the loss of water (-18 Da) and/or the carboxyl group (-45 Da).[6] Fragmentation of the pyrimidine ring and cleavage of the ether linkage are also expected. Common fragments could include ions corresponding to the benzoic acid and dimethoxypyrimidine moieties. For instance, a characteristic fragmentation in carboxylic acids is the loss of the carboxyl group, which would result in a fragment ion.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution.

  • Data Acquisition: Record the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the region of 1300-1000 cm⁻¹.

  • C=N and C=C Stretches (Aromatic and Pyrimidine Rings): Multiple absorptions in the 1600-1450 cm⁻¹ region.

  • C-H Stretches (Aromatic and Methoxy): Absorptions around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

Comparison of Techniques

Table 2: Comparison of Analytical Techniques for Structural Confirmation

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, packingAtomic connectivity, solution conformation, stereochemistryMolecular weight, elemental formula, fragmentationPresence of functional groups
Sample State Single crystalSolutionSolution or solidSolid, liquid, or gas
Strengths Unambiguous structure determinationExcellent for solution-state structure and dynamicsHigh sensitivity, accurate mass determinationFast, non-destructive, good for functional group identification
Limitations Requires high-quality single crystals, not suitable for amorphous solids or liquidsLower sensitivity, can be complex for large moleculesProvides limited stereochemical informationProvides limited information on overall molecular structure
Trustworthiness Gold standard for absolute structureHighly reliable for connectivityHigh-resolution data is very trustworthy for formulaGood for corroboration, not definitive alone

Conclusion

The structural confirmation of a novel compound like 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid requires a synergistic approach that leverages the strengths of multiple analytical techniques. While single-crystal X-ray diffraction stands as the ultimate arbiter of the solid-state structure, providing an irrefutable three-dimensional map of the molecule, it is imperative to complement this with data from spectroscopic methods.

NMR spectroscopy provides the crucial link between the solid-state and solution-state structures, confirming the atomic connectivity and providing insights into the molecule's behavior in a biologically relevant medium. Mass spectrometry offers unequivocal proof of the molecular weight and elemental composition, while its fragmentation patterns can corroborate the proposed structure. Finally, FTIR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups.

By integrating the data from these orthogonal techniques, researchers can build a comprehensive and self-validating structural dossier for 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. This rigorous approach not only ensures scientific integrity but also provides the solid foundation necessary for advancing the compound through the drug development pipeline.

References

  • Bruker. (2014). APEX2, SAINT and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Chopra, D., Mohan, T. P., Vishalakshi, B., & Guru Row, T. N. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3281–o3282.
  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved January 25, 2026, from [Link]

  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(5), 849–854.
  • Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (2008). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Han, Y., et al. (2008). Acta Crystallographica Section E, 64, o1348.
  • IUPAC. (2014). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 86(9), 1417-1441.
  • LibreTexts Chemistry. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 25, 2026, from [Link]

  • Oriental Journal of Chemistry. (2013). Synthesis of Potassium 2,4 and 2,6-bis[(4,6- dimethoxypyrimidin-2-yl)oxy]benzoate. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved January 25, 2026, from [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
  • Single-crystal X-ray Diffraction. (2007). In Teaching Mineralogy. SERC. Retrieved from [Link]

  • Xing, J. (2009). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1239.
  • Waghmore, S., Raut, S., Gokhale, L., & Sahu, P. K. (2013). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Oriental Journal of Chemistry, 29(3), 1197-1198.
  • Wikipedia. (2024). X-ray crystallography. Retrieved January 25, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Impurity Profiling of Commercial Bispyribac-Sodium

For researchers, scientists, and professionals in drug and agrochemical development, ensuring the purity and safety of active ingredients is paramount. This guide provides an in-depth technical comparison of analytical m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug and agrochemical development, ensuring the purity and safety of active ingredients is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of commercial bispyribac-sodium, a widely used post-emergence herbicide. By understanding the potential impurities and the strengths of various analytical techniques, you can develop robust, self-validating systems for quality control and regulatory compliance.

The Critical Role of Impurity Profiling for Bispyribac-Sodium

Bispyribac-sodium, with the IUPAC name sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, is a selective, systemic herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme in plants.[1] Its efficacy is well-established, but like any synthetically produced chemical, impurities can arise during manufacturing and degradation. These impurities, even at trace levels, can impact the product's efficacy, stability, and, most importantly, its toxicological profile.

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have stringent requirements for the identification and control of impurities in pesticides.[2][3] The EPA, under 40 CFR § 158.340, requires a discussion of all impurities present at or above 0.1% in the technical grade active ingredient.[2] Similarly, the EFSA mandates a thorough risk assessment of active substances, including their impurity profiles, before they can be approved for use in the European Union.[3] Therefore, a comprehensive understanding of potential impurities and robust analytical methods for their detection and quantification are not just good science—they are a regulatory necessity.

Understanding the Impurity Landscape of Bispyribac-Sodium

Impurities in commercial bispyribac-sodium can be broadly categorized into two main types: synthesis-related impurities and degradation products.

Synthesis-Related Impurities

The most common synthesis route for bispyribac-sodium involves the condensation reaction between 2,6-dihydroxybenzoic acid and 2-(alkylsulfonyl)-4,6-dialkoxypyrimidine (typically 2-(methylsulfonyl)-4,6-dimethoxypyrimidine) in the presence of a base and a solvent.[4] Based on this process, several potential impurities can be anticipated:

  • Unreacted Starting Materials: Residual amounts of 2,6-dihydroxybenzoic acid and 2-(methylsulfonyl)-4,6-dimethoxypyrimidine may be present in the final product if the reaction does not go to completion.

  • Mono-substituted Intermediate: An intermediate where only one of the hydroxyl groups on 2,6-dihydroxybenzoic acid has reacted with the pyrimidine moiety is a likely by-product.

  • Isomeric By-products: Although the commercial form is typically a single, well-defined isomer, positional isomers can theoretically form during synthesis.[4]

  • By-products from Side Reactions: The starting materials and intermediates can undergo various side reactions, leading to a range of other related substances.

Degradation Products

Bispyribac-sodium can degrade under various environmental conditions, including hydrolysis, photolysis, and thermal stress. A primary degradation product that has been identified is sodium 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-(4-hydroxy-6-methoxypyrimidin-2-yl)benzoate .[5] This product results from the demethylation of one of the methoxy groups on a pyrimidine ring. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to identify other potential degradation products and to establish the stability-indicating nature of the analytical methods.

A Comparative Guide to Analytical Methodologies

The choice of analytical technique is critical for effective impurity profiling. The ideal method should offer high selectivity to separate the active ingredient from a complex mixture of structurally similar impurities, and sufficient sensitivity to detect and quantify these impurities at trace levels.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV or DAD detector measures the absorbance of the eluting compounds at specific wavelengths.

Causality Behind Experimental Choices:

  • Column: A reversed-phase C18 column is the workhorse for analyzing moderately polar compounds like bispyribac-sodium and its potential impurities. The nonpolar stationary phase interacts with the analytes, and their retention is modulated by the polarity of the mobile phase.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (often with a pH modifier like phosphoric acid to ensure consistent ionization of acidic analytes) and an organic solvent like acetonitrile.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute both the more polar and less polar impurities within a reasonable timeframe.

  • Detection: A DAD detector is preferable to a simple UV detector as it acquires the entire UV-visible spectrum for each peak, providing information about peak purity and aiding in the tentative identification of compounds based on their spectral characteristics.

Performance and Limitations: HPLC-UV/DAD is a robust and widely available technique suitable for routine quality control.[7][8] It can effectively quantify known impurities when reference standards are available. However, its sensitivity may be insufficient for detecting trace-level impurities, and it cannot provide structural information for unknown compounds. Co-elution of impurities with the main peak or with each other can also be a challenge.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by HPLC, the analytes are ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer selects a specific precursor ion, fragments it, and detects the resulting product ions.

Causality Behind Experimental Choices:

  • Ionization: ESI is a soft ionization technique well-suited for polar and thermally labile molecules like bispyribac-sodium, minimizing in-source fragmentation and preserving the molecular ion.

  • Multiple Reaction Monitoring (MRM): This is the gold standard for quantification in LC-MS/MS. By monitoring a specific precursor-to-product ion transition for each analyte, MRM provides exceptional selectivity and sensitivity, filtering out background noise and matrix interferences.[10]

Performance and Limitations: LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV/DAD, making it ideal for trace-level impurity analysis.[9][10] It is the preferred method for quantitative analysis in complex matrices. However, it is a targeted technique, meaning you need to know the mass transitions of the impurities you are looking for. It is less suited for the discovery of completely unknown impurities.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Principle: UPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. A QTOF mass spectrometer provides high-resolution, accurate mass measurements for both precursor and product ions, enabling the determination of elemental compositions for unknown compounds.

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): The ability to measure mass with high accuracy (typically <5 ppm error) allows for the confident determination of the elemental formula of an unknown impurity. This is a powerful tool for structural elucidation.

  • MS/MS Fragmentation Analysis: By analyzing the fragmentation patterns of an impurity in MS/MS mode, it is possible to deduce its structure, often by comparing the fragments to those of the parent compound.

Performance and Limitations: UPLC-QTOF-MS is the most powerful technique for comprehensive impurity profiling. It combines the high separation efficiency of UPLC with the ability to detect and identify both expected and unexpected impurities. It is the ideal tool for method development, forced degradation studies, and the characterization of novel impurities. The main limitation is the higher cost and complexity of the instrumentation compared to HPLC-UV or even triple quadrupole LC-MS/MS systems.

Data Presentation: A Comparative Overview

FeatureHPLC-UV/DADLC-MS/MS (Triple Quadrupole)UPLC-QTOF-MS
Primary Application Routine QC, Quantification of known impuritiesTargeted quantification, Trace analysisImpurity identification, Characterization of unknowns, Comprehensive profiling
Sensitivity ModerateHigh to Very HighVery High
Selectivity Moderate (Chromatographic)Very High (Chromatographic & Mass Filtering)Excellent (High Resolution Mass & Chromatography)
Identification Capability Limited (Retention time matching, UV spectra)Targeted (Requires known mass transitions)Excellent (Accurate mass, Isotopic pattern, Fragmentation)
Cost LowModerateHigh
Throughput ModerateHighVery High

Experimental Protocols

Workflow for Impurity Profiling

Caption: A comprehensive workflow for bispyribac-sodium impurity profiling.

Step-by-Step Methodology: UPLC-QTOF-MS for Impurity Identification
  • Standard and Sample Preparation:

    • Prepare a stock solution of bispyribac-sodium reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Accurately weigh and dissolve the commercial bispyribac-sodium sample in the same solvent to achieve a similar concentration.

    • For forced degradation, subject the stock solution to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, exposure to UV light). Neutralize the acidic and basic samples before analysis.

  • UPLC-QTOF-MS Analysis:

    • Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A QTOF instrument operating in positive or negative electrospray ionization mode.

    • Acquisition Mode: Full scan MS and data-dependent MS/MS (or similar acquisition strategy for fragmentation data).

  • Data Analysis:

    • Process the data using software capable of peak detection, background subtraction, and formula generation from accurate mass data.

    • Compare the chromatograms of the unstressed and stressed samples to identify degradation products.

    • For each detected impurity, determine its accurate mass and propose an elemental formula.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity, often by comparing it to the fragmentation of the bispyribac-sodium parent molecule.

Logical Relationship of Analytical Techniques

AnalyticalTechniques cluster_0 Qualitative Analysis (Identification) cluster_1 Quantitative Analysis QTOF UPLC-QTOF-MS Structure Structural Elucidation QTOF->Structure Unknowns Unknown Impurities Unknowns->QTOF LCMSMS LC-MS/MS Structure->LCMSMS Provides Target Masses HPLCUV HPLC-UV/DAD Structure->HPLCUV Provides Reference Standards TraceAnalysis Trace Analysis LCMSMS->TraceAnalysis RoutineQC Routine QC HPLCUV->RoutineQC

Caption: Relationship between qualitative and quantitative analytical techniques.

Conclusion and Recommendations

The impurity profiling of commercial bispyribac-sodium requires a multi-faceted analytical approach. While HPLC-UV/DAD remains a valuable tool for routine quality control of known impurities, its limitations in sensitivity and identification capabilities necessitate the use of more advanced techniques for comprehensive characterization.

For a thorough understanding of the impurity profile, UPLC-QTOF-MS is the recommended starting point . Its ability to separate complex mixtures with high resolution and provide accurate mass information is invaluable for identifying both synthesis-related by-products and degradation products.

Once impurities are identified and characterized, a more routine and cost-effective method can be developed and validated for batch release and stability testing. For trace-level quantification, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

By strategically employing these techniques, researchers and drug development professionals can establish a robust, self-validating system for the impurity profiling of bispyribac-sodium, ensuring product quality, safety, and regulatory compliance.

References

  • Abdel-Ghany, M. F., Shaheen, Y. M., & El-Sayed, I. E. (2020). Rapid and Accurate Validated Potentiometric Method for Bispyribac Herbicide Assessment in Rice and Agricultural Wastewater. Molecules, 25(15), 3538. [Link]

  • Wu, S., & Mei, J. (2011). Analysis of the herbicide bispyribac-sodium in rice by solid phase extraction and high performance liquid chromatography. Bulletin of environmental contamination and toxicology, 86(3), 314–318. [Link]

  • ResearchGate. (n.d.). Analysis of the Herbicide Bispyribac-sodium in Rice by Solid Phase Extraction and High Performance Liquid Chromatography. Retrieved January 24, 2026, from [Link]

  • Tamilselvan, C., Joseph, S. J., & Angayarkanni, V. (2014). Determination of Bispyribac Sodium 10% SC (Herbicide) Residue Level in Straw, Grain and Soil Using HPLC Method. International Letters of Natural Sciences, 17, 30-40. [Link]

  • Google Patents. (n.d.). WO2014128719A2 - Processes for the preparation of bispyribac sodium and intermediates thereof.
  • Gama, M. R., Zanella, R., da Costa, F. P., & Adaime, M. B. (2008). Rapid and accurate hplc-dad method for the determination of the herbicide bispyribac-sodium in surface water, and its validation. Química Nova, 31(4), 782-786. [Link]

  • ResearchGate. (n.d.). Determination of Bispyribac Sodium 10% SC (Herbicide) Residue Level in Straw, Grain and Soil Using HPLC Method. Retrieved January 24, 2026, from [Link]

  • Ahmad, F., Anwar, S., & Younas, M. (2020). Biodegradation of bispyribac sodium by a novel bacterial consortium BDAM: Optimization of degradation conditions using response surface methodology. International Journal of Environmental Science and Technology, 17, 3629–3642. [Link]

  • Zhang, Q., Zhao, Y., Fan, S., Bai, A., & Pan, C. (2014). Determination of pyriminobac-methyl and bispyribac-sodium residues in rice by liquid chromatography-tandem mass spectrometry based on QuEChERS. Chinese Journal of Pesticide Science, 16(1), 81-87. [Link]

  • He, M., Chen, Y., Zhang, Y., & Wang, J. (2023). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Molecules, 28(11), 4434. [Link]

  • Schinor, C., & Verbelen, P. (2017). A comparison of the EU and US regulatory frameworks for the active substance registration of microbial biological control agents. Pest Management Science, 73(1), 14-20. [Link]

  • Wang, Y., Zhao, X., Gao, P., Bai, Y., & Xu, J. (2024). A comparative UHPLC-QTOF-MS/MS-based metabolomics approach reveals the metabolite profiling of wolfberry sourced from different geographical origins. Food Chemistry, 434, 137456. [Link]

  • European Commission. (n.d.). Pesticides. Food Safety. Retrieved January 24, 2026, from [Link]

  • Bailey, A., Chandler, D., & Grant, W. P. (2015). Biopesticide Regulation: A Comparison of EU and U.S. Approval Processes. Outlooks on Pest Management, 26(4), 158-162. [Link]

  • Sreekanth, N., Sreenivas, N., & Kumar, B. V. (2018). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 8(03), 083-091. [Link]

  • Beyond Pesticides. (2023, June 9). EU and U.S. Pesticide Regulators Ignore Developmental Neurotoxicity of Pesticides, Industry Hides Data. Beyond Pesticides Daily News Blog. Retrieved January 24, 2026, from [Link]

  • Yadav, S., Kumar, R., & Singh, S. (2023). Development and Single Laboratory Validation of Ultra-Fast Liquid Chromatography Method for Quantification of Bispyribac Sodium and Diafenthiuron in their Formulations. Agriculture Association of Textile Chemical and Critical Reviews Journal, 10(3), 351-360. [Link]

  • AERU. (n.d.). Bispyribac-sodium (Ref: KIH-2023). Retrieved January 24, 2026, from [Link]

  • Sharda Cropchem Ltd. (2022, January 28). US EPA, Pesticide Product Label, SHARDA BISPYRIBAC-SODIUM 80% WP. Retrieved January 24, 2026, from [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of Acetohydroxyacid Synthase (AHAS) Inhibitors Across Chemical Classes

This guide provides an in-depth comparison of the cross-reactivity profiles of Acetohydroxyacid Synthase (AHAS) inhibitors from distinct chemical families. Designed for researchers and professionals in drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of Acetohydroxyacid Synthase (AHAS) inhibitors from distinct chemical families. Designed for researchers and professionals in drug discovery and agricultural science, this document synthesizes experimental data to illuminate the nuances of inhibitor specificity and offers detailed protocols for assessing cross-reactivity in your own work.

Introduction: The Significance of AHAS and Its Inhibition

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme found in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants, fungi, and bacteria. Its absence in animals makes it an ideal target for the development of herbicides and antimicrobial agents with high selectivity and low toxicity to mammals.

The inhibition of AHAS leads to a deficiency in essential amino acids, ultimately causing growth arrest and death of the organism. Several classes of highly potent inhibitors targeting this enzyme have been developed over the past few decades. However, the emergence of resistance, often through mutations in the AHAS gene, and the potential for off-target effects necessitate a thorough understanding of their cross-reactivity profiles. This guide delves into the comparative analysis of these inhibitor classes, providing a framework for informed selection and development of novel compounds.

Major Chemical Classes of AHAS Inhibitors

There are five major chemical classes of commercial herbicides that inhibit AHAS:

  • Sulfonylureas (SUs) : The first class of AHAS inhibitors discovered, characterized by a sulfonylurea bridge.

  • Imidazolinones (IMIs) : Contain an imidazolinone ring structure.

  • Triazolopyrimidines (TPs) : Feature a fused triazolopyrimidine ring system.

  • Pyrimidinyl-thiobenzoates (PTBs) : Characterized by a pyrimidine ring linked to a thiobenzoate moiety.

  • Sulfonylamino-carbonyl-triazolinones (SCTs) : A newer class of inhibitors.

These inhibitors are known to bind to a site on the AHAS enzyme that is allosteric to the active site, effectively preventing substrate binding and catalysis.

Understanding Cross-Reactivity

Cross-reactivity, in this context, refers to the ability of an AHAS inhibitor from one chemical class to inhibit AHAS enzymes that have developed resistance to an inhibitor from a different chemical class. This phenomenon is primarily dictated by the specific amino acid substitutions in the AHAS enzyme that confer resistance.

A key study published in Pest Management Science provides a foundational understanding of the cross-reactivity patterns among different AHAS inhibitors. The research highlights that the level of cross-resistance is highly dependent on the specific mutation in the AHAS gene and the chemical class of the inhibitor being tested. For instance, a Pro197Ser substitution in AHAS might confer high resistance to sulfonylureas but exhibit significantly less resistance to imidazolinones.

Molecular Basis of Cross-Reactivity

The binding pocket for AHAS inhibitors is located near the exit of the channel leading to the active site. Mutations in the amino acid residues lining this pocket can alter the binding affinity of different inhibitor classes to varying degrees. For example, some mutations may cause steric hindrance that prevents the binding of larger inhibitors like sulfonylureas, while smaller inhibitors like imidazolinones may still be able to bind effectively.

The following diagram illustrates the general mechanism of AHAS inhibition and the concept of differential binding due to mutations.

AHAS_Inhibition cluster_enzyme AHAS Enzyme cluster_inhibition Inhibition & Resistance Enzyme AHAS Enzyme + Substrate (Pyruvate) ActiveSite Catalytic Cycle Enzyme->ActiveSite Binding Product Branched-Chain Amino Acids ActiveSite->Product Catalysis InhibitorA Inhibitor (e.g., SU) InhibitorA->Enzyme Inhibition MutatedEnzyme Mutated AHAS Altered Binding Site InhibitorA->MutatedEnzyme Reduced Binding (Resistance) InhibitorB Inhibitor (e.g., IMI) InhibitorB->Enzyme Inhibition InhibitorB->MutatedEnzyme Effective Binding (No Cross-Resistance)

Caption: Mechanism of AHAS inhibition and differential cross-reactivity.

Comparative Experimental Data

The following table summarizes hypothetical, yet representative, cross-reactivity data for different AHAS mutations against representative inhibitors from three major chemical classes. The values represent the resistance factor (RF), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the mutant enzyme to the IC50 of the wild-type enzyme.

AHAS MutationSulfonylurea (SU) (e.g., Chlorsulfuron)Imidazolinone (IMI) (e.g., Imazapyr)Triazolopyrimidine (TP) (e.g., Flumetsulam)
Wild Type 111
Pro197Ser >1000520
Ala122Tyr 10>50015
Trp574Leu 5060>800
Asp376Glu 250200220

Data is illustrative and compiled from general trends reported in scientific literature. Actual values can vary based on the specific inhibitors and experimental conditions.

This data clearly demonstrates that a mutation conferring high resistance to one class of inhibitors does not necessarily confer high resistance to another. This is the cornerstone of strategies for managing herbicide resistance, such as rotating herbicides with different modes of action.

Experimental Protocol for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, a standardized experimental workflow is essential. The following protocol outlines a robust method for determining the IC50 values of different AHAS inhibitors against wild-type and mutant enzymes.

Workflow for AHAS Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis A Express & Purify Wild-Type & Mutant AHAS Enzymes C Set up Assay Plates: Enzyme, Buffer, Cofactors A->C B Prepare Stock Solutions of AHAS Inhibitors D Add Serial Dilutions of Inhibitors B->D C->D E Initiate Reaction with Substrate (Pyruvate) D->E F Incubate at Controlled Temperature E->F G Stop Reaction & Measure Product (Acetolactate) F->G H Plot % Inhibition vs. Inhibitor Concentration G->H I Calculate IC50 Values using Non-Linear Regression H->I J Determine Resistance Factor (RF) (IC50 mutant / IC50 wild-type) I->J

Caption: Standardized workflow for assessing AHAS inhibitor cross-reactivity.

Detailed Step-by-Step Methodology
  • Enzyme Preparation :

    • Clone the genes for wild-type and mutant AHAS into an appropriate expression vector (e.g., pET vector for E. coli expression).

    • Transform the vectors into a suitable expression host.

    • Induce protein expression and purify the enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Verify the purity and concentration of the enzymes using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

  • Inhibitor Preparation :

    • Prepare high-concentration stock solutions of each inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for the assay.

  • AHAS Activity Assay :

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the assay buffer (e.g., potassium phosphate buffer, pH 7.5), cofactors (thiamine pyrophosphate, FAD, and MgCl2), and the purified AHAS enzyme.

    • Add the serially diluted inhibitors to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate, pyruvate.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid. This also facilitates the decarboxylation of the product, acetolactate, to acetoin.

    • Add creatine and α-naphthol and incubate to allow for color development. The absorbance, which is proportional to the amount of acetoin, is then measured using a plate reader at 525 nm.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the Resistance Factor (RF) for each mutant enzyme and inhibitor combination by dividing the IC50 of the mutant by the IC50 of the wild-type enzyme.

Conclusion and Future Directions

The cross-reactivity of AHAS inhibitors is a complex interplay between the chemical structure of the inhibitor and the specific amino acid sequence of the enzyme's binding site. A thorough understanding of these interactions is paramount for the effective management of herbicide resistance and the rational design of new, more resilient inhibitors.

Future research should focus on:

  • Structural Biology : Co-crystallization of mutant AHAS enzymes with different inhibitors to elucidate the precise molecular interactions that govern cross-reactivity.

  • Computational Modeling : Utilizing molecular docking and dynamics simulations to predict the binding affinities of novel inhibitors to various AHAS mutants.

  • Development of Novel Scaffolds : Moving beyond the existing chemical classes to discover new inhibitor scaffolds with different binding modes, potentially circumventing existing resistance mechanisms.

By integrating detailed biochemical analysis with structural and computational approaches, the scientific community can continue to develop effective strategies to combat resistance and ensure the longevity of AHAS as a valuable target.

References

  • Title: The acetohydroxyacid synthase family of enzymes and the mechanism of inhibition by the sulfonylurea herbicides Source: Plant Physiology URL: [Link]

  • Title: AHAS-inhibiting herbicides Source: PennState Extension URL: [Link]

  • Title: Acetolactate Synthase (ALS) Inhibitors Source: University of California, Davis URL: [Link]

  • Title: Cross-resistance patterns of acetohydroxyacid synthase inhibitors in Alopecurus myosuroides Source: Pest Management Science URL: [Link]

Validation

A Senior Application Scientist's Guide to the Environmental Fate of Bispyribac-Sodium and Its Metabolites

Authored for Researchers, Environmental Scientists, and Regulatory Professionals Introduction: Beyond the Parent Compound Bispyribac-sodium, a pyrimidinyl carboxy herbicide, is a widely used post-emergence herbicide for...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Environmental Scientists, and Regulatory Professionals

Introduction: Beyond the Parent Compound

Bispyribac-sodium, a pyrimidinyl carboxy herbicide, is a widely used post-emergence herbicide for controlling a variety of grasses, sedges, and broadleaf weeds, particularly in rice cultivation and turf management.[1][2] Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[3] However, the environmental risk assessment of any pesticide cannot be confined to the parent molecule alone. Once released into the environment, bispyribac-sodium is subject to a complex network of transformation processes—hydrolysis, photolysis, and microbial degradation—that give rise to a series of metabolite compounds.

These metabolites may possess different physicochemical properties, toxicity profiles, and environmental mobility and persistence compared to the parent compound. Therefore, a comprehensive understanding of their comparative environmental fate is paramount for a scientifically sound assessment of the overall environmental impact. This guide provides an in-depth comparison of the environmental behavior of bispyribac-sodium and its primary degradation products, supported by experimental data and standardized protocols.

Physicochemical Properties: The Foundation of Environmental Behavior

The intrinsic properties of a molecule dictate its distribution and behavior in the environment. Bispyribac-sodium is characterized by its high water solubility and low octanol-water partition coefficient (Log P), indicating a hydrophilic nature.[1] As a weak acid with a pKa of approximately 3.35, it will exist predominantly in its anionic form in most environmental soils and waters (pH > 4).[1][2] This anionic character significantly influences its mobility, reducing its tendency to adsorb to negatively charged soil colloids.

Table 1: Comparative Physicochemical Properties

PropertyBispyribac-sodiumKey MetabolitesScientific Implication
Molecular Formula C₁₉H₁₇N₄NaO₈Variable (e.g., M6: C₁₅H₁₄N₂O₇)Affects molecular weight and polarity.
Water Solubility High (~64,000 - 73,300 mg/L at 20-25°C)[1][2]Expected to be high to very highHigh solubility facilitates transport in water and potential for leaching or runoff.
Log P (Kow) -1.03[1][2]Expected to be low (more negative)Low potential for bioaccumulation in fatty tissues.
Vapor Pressure Very Low (5.50 x 10⁻⁶ mPa at 20°C)[1]Expected to be very lowVolatilization is not a significant dissipation route.[5]
pKa 3.35 (weak acid)[1][2]VariablePredominantly anionic in most environments, increasing mobility.
Koc (Soil Sorption) 143 - 604 mL/g[1][4]Expected to be lowerIndicates moderate to high mobility in soil.[1][4] More polar metabolites may be even more mobile.

Degradation Pathways: The Transformation Network

Bispyribac-sodium degrades in the environment through a combination of abiotic (hydrolysis, photolysis) and biotic (microbial metabolism) pathways. The primary routes of transformation involve the cleavage of the ether linkages connecting the benzoic acid core to the pyrimidine rings and modifications to the pyrimidine rings themselves, such as O-demethylation.

A study identified eleven photometabolites, formed through processes like hydrolysis, O-dealkylation, decarboxylation, and hydroxylation.[6][7] Key identified soil and photolytic metabolites include 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-hydroxy benzoic acid (M6) and 4,6-dimethoxy-pyrimidin-2-ol (M8).[6][8]

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation parent Bispyribac-sodium hydrolysis Hydrolysis (pH dependent) parent->hydrolysis photolysis Photolysis (Water & Soil) parent->photolysis microbial Microbial Metabolism (Aerobic/Anaerobic) parent->microbial M6 Metabolite M6 (Ether Cleavage) hydrolysis->M6 photolysis->M6 M8 Metabolite M8 (Pyrimidine Ring) photolysis->M8 other Other Minor Metabolites photolysis->other microbial->M6 co2 Mineralization (CO₂) microbial->co2 M6->microbial Further Degradation M8->microbial Further Degradation other->microbial Further Degradation

Caption: Primary degradation pathways for bispyribac-sodium.

Comparative Analysis of Environmental Fate

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis: Bispyribac-sodium's stability in water is highly dependent on pH. It is significantly more susceptible to hydrolysis under acidic conditions. Under neutral and alkaline conditions, it is considered stable to hydrolysis.[2] This suggests that in acidic surface waters or soil porewater, abiotic hydrolysis could be a relevant degradation pathway. Data on the hydrolytic stability of the metabolites is limited, but molecules like M6, which have exposed hydroxyl groups, may exhibit different pH stability profiles.

Photolysis: Photodegradation in water is a significant dissipation route for bispyribac-sodium. In natural water, its photolytic half-life is considerably shorter than in distilled water, suggesting that dissolved organic matter and other substances in natural water bodies can sensitize and accelerate the degradation process.[2][9] Studies have shown that bispyribac-sodium is relatively stable to photolysis without a sensitizer but degrades rapidly in the presence of substances like ZnO nanoparticles or other photosensitizers under sunlight.[9] The numerous photometabolites identified indicate a complex degradation pathway under irradiation.[6]

Table 2: Abiotic Degradation Half-Lives (DT₅₀) for Bispyribac-sodium

Degradation ProcessConditionDT₅₀ (days)Source
Hydrolysis pH 4 (25°C)88[2][4]
pH 7 & 9 (25°C)> 365 (Stable)[2]
Aqueous Photolysis Natural Water (25°C)42[2]
Distilled Water (25°C)499[2]
Biotic Degradation: The Role of Microorganisms

Microbial metabolism is the primary driver of bispyribac-sodium degradation in soil.[5] In non-sterilized, aerobic soils, the herbicide dissipates relatively quickly, with half-lives typically ranging from 9 to 27 days.[5] The stark difference in degradation rates between sterilized and non-sterilized soils confirms the critical role of soil microorganisms.[5]

Table 3: Biotic Degradation Half-Lives (DT₅₀) for Bispyribac-sodium in Soil

ConditionSoil TypeDT₅₀ (days)Source
Aerobic Various Non-Sterilized9.0 - 26.9[5]
Aerobic Sterilized43.3 - 61.9[5]
Field Dissipation Sandy Loam / Silt Loam8.9 - 10.8[4]
Anaerobic Flooded Paddy SoilsModerately to Highly Persistent[5]
Mobility and Transport: Adsorption-Desorption Behavior

The mobility of bispyribac-sodium and its metabolites in soil is governed by their adsorption to soil particles, a process quantified by the organic carbon-normalized adsorption coefficient (Koc). With Koc values ranging from 144 to 604 mL/g, bispyribac-sodium is classified as being moderately mobile.[1][4]

Expert Insight: The mobility of bispyribac-sodium is a classic example of how multiple physicochemical properties interact. Its high water solubility suggests high mobility. However, its chemical structure allows for some interaction with soil organic matter. Crucially, as an anion in most soils (pH > 3.35), it is repelled by negatively charged clay and organic matter surfaces, which limits adsorption and facilitates its movement with soil water. This creates a moderate leaching potential. Metabolites, which are often more polar, are predicted to have even lower Koc values and thus be more mobile, potentially posing a greater risk to groundwater if they are also persistent.[4]

Standardized Experimental Protocols

To ensure data reliability and comparability, environmental fate studies must follow standardized, validated protocols. The OECD Guidelines for the Testing of Chemicals are the global standard.[10] Below are outlines of key workflows.

Protocol 1: Aerobic Soil Metabolism (Following OECD 307)

This protocol is designed to determine the rate and pathway of degradation in aerobic surface soil.

Causality Behind the Design: The use of ¹⁴C-radiolabeled parent compound is critical for creating a mass balance. It allows researchers to track all the applied substance, distinguishing between what remains as the parent, what transforms into metabolites, what becomes bound to soil (non-extractable residues), and what is mineralized to ¹⁴CO₂. This provides a complete picture of dissipation.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis (at Time Points) cluster_data 4. Data Interpretation soil Collect & Sieve Soil (<2mm) pre Pre-incubate Soil (Acclimatize Microbes) soil->pre apply Apply ¹⁴C-Bispyribac-sodium pre->apply incubate Incubate in Dark (Constant Temp/Moisture) apply->incubate trap Trap Volatiles (¹⁴CO₂) incubate->trap extract Solvent Extraction incubate->extract lsc LSC Analysis (Quantify ¹⁴C) trap->lsc extract->lsc chrom HPLC/LC-MS (Identify Parent & Metabolites) extract->chrom ner Combustion of Soil (Quantify Non-Extractable) extract->ner kinetics Calculate DT₅₀ / DT₉₀ pathway Propose Degradation Pathway kinetics->pathway mass Establish Mass Balance pathway->mass

Sources

Comparative

A Comparative Guide to the Genotoxicity of Pyrimidinyloxybenzoic Acid Herbicides

This guide provides a comparative analysis of the genotoxicity of key pyrimidinyloxybenzoic acid herbicides. Designed for researchers, scientists, and drug development professionals, this document synthesizes available d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the genotoxicity of key pyrimidinyloxybenzoic acid herbicides. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an objective overview, supported by detailed experimental protocols for essential genotoxicity assays.

Introduction: The Significance of Genotoxicity Assessment for Pyrimidinyloxybenzoic Acids

Pyrimidinyloxybenzoic acids represent a critical class of herbicides, widely utilized in agriculture for their efficacy in controlling a variety of weeds.[1][2][3] As with any chemical agent intended for widespread environmental application, a thorough evaluation of their potential to induce genetic damage is paramount. Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations and potentially carcinogenesis.[4] Therefore, rigorous genotoxicity testing is a cornerstone of the safety assessment for these compounds.

This guide focuses on a comparative analysis of three prominent members of this herbicide class:

  • Bispyribac-sodium

  • Pyrithiobac-sodium

  • Pyriminobac-methyl

We will delve into the available genotoxicity data for each, highlighting areas of consensus and controversy. Furthermore, this guide provides detailed, field-proven protocols for the standard battery of genotoxicity tests, empowering research teams to conduct their own robust assessments.

Comparative Genotoxicity Profiles

The genotoxic potential of pyrimidinyloxybenzoic acids has been scrutinized using a standard battery of in vitro and in vivo assays. However, the results are not always concordant, underscoring the complexity of toxicological assessments.

CompoundAmes Test (Bacterial Reverse Mutation)Chromosomal Aberration Assay (in vitro)Micronucleus Test (in vivo)Unscheduled DNA Synthesis (UDS)Overall Assessment
Bispyribac-sodium NegativeNegativeConflicting Results: Negative in some studies, but positive (increased chromosomal aberrations and micronuclei) in others[4][5]NegativeEquivocal: While several regulatory assessments suggest no genotoxic potential[6], independent studies indicate a potential for clastogenicity[4][5].
Pyrithiobac-sodium Negative[7]Not explicitly stated in available resultsConflicting Results: Negative in some studies[7], while others report evidence of DNA damage[8]Negative (did not induce DNA damage in rat hepatocytes)[7]Equivocal: Similar to bispyribac-sodium, there are conflicting reports regarding its potential to induce chromosomal damage in vivo.
Pyriminobac-methyl No data availableNo data availableNo data availableNo data availableData Deficient: There is a notable lack of publicly available genotoxicity data for this compound, precluding a comprehensive assessment[9][10][11].

Expert Insight: The conflicting results for bispyribac-sodium and pyrithiobac-sodium in the in vivo micronucleus test are particularly noteworthy. These discrepancies can arise from variations in experimental design, such as the dose levels administered, the route of exposure, and the specific strain of test animal used. For drug development and regulatory submissions, it is crucial to address such conflicting data through a weight-of-evidence approach, potentially requiring further targeted studies to elucidate the definitive genotoxic profile. The lack of data for pyriminobac-methyl represents a significant data gap that warrants further investigation.

Methodologies: A Guide to Core Genotoxicity Assays

A robust assessment of genotoxicity relies on a battery of tests that evaluate different endpoints, including gene mutations, chromosomal damage (clastogenicity), and DNA strand breaks. Below are detailed protocols for three of the most critical assays.

The Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[12][13]

Causality of Experimental Choices: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The core principle is that if a test substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and subsequently grow on a medium lacking it. The inclusion of a metabolic activation system (S9 fraction from rat liver) is critical, as some chemicals only become genotoxic after being metabolized by the liver.

Experimental Workflow:

Caption: Ames Test Experimental Workflow

Step-by-Step Protocol:

  • Preparation of Bacterial Strains: Prepare overnight cultures of the selected bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Preparation of Test Substance and S9 Mix: Dissolve the test substance in a suitable solvent. Prepare the S9 mix (if metabolic activation is required) according to standard procedures.

  • Exposure (Plate Incorporation Method):

    • To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of the S9 mix (or buffer for non-activation).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay is a crucial follow-up to in vitro tests, as it assesses genotoxicity within a whole animal system, accounting for metabolic and excretory processes.[14][15][16]

Causality of Experimental Choices: The test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow.[14] When an erythroblast develops into a red blood cell, its main nucleus is expelled. If chromosomal damage has occurred, small, secondary nuclei called micronuclei may be left behind in the cytoplasm of the newly formed, anucleated erythrocytes.[14] An increase in the frequency of micronucleated polychromatic (immature) erythrocytes in treated animals is an indication of genotoxicity.[14]

Experimental Workflow:

Caption: Comet Assay Experimental Workflow

Step-by-Step Protocol:

  • Cell Preparation and Treatment: Prepare a single-cell suspension and treat with the test compound for a defined period.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysing solution (containing detergent and high salt concentration) to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. [17]5. Electrophoresis: Apply an electric field to the slides. [17]6. Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. The comets are scored using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail length).

Conclusion and Future Directions

The genotoxicity assessment of pyrimidinyloxybenzoic acid herbicides reveals a complex and, at times, contradictory landscape. While bispyribac-sodium and pyrithiobac-sodium have been deemed non-genotoxic by some regulatory bodies, conflicting data from independent studies suggest a need for further investigation to resolve these ambiguities. The significant lack of data for pyriminobac-methyl is a critical gap that should be addressed to ensure a comprehensive understanding of its safety profile.

For researchers in the field, it is imperative to employ a robust, multi-endpoint approach to genotoxicity testing, adhering to standardized guidelines such as those provided by the OECD. The protocols detailed in this guide provide a framework for conducting these essential assays. Future research should focus on clarifying the conflicting in vivo data for bispyribac-sodium and pyrithiobac-sodium and on generating a comprehensive genotoxicity profile for pyriminobac-methyl.

References

  • Public Release Summary on the evaluation of the new active Bispyribac Sodium in the product Nominee® Herbicide. (2011). Australian Pesticides and Veterinary Medicines Authority.
  • Bispyribac-sodium (Ref: KIH-2023). (2025). Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). Bio-protocol.
  • Fathy, S. R., Elalfy, M. M., & Abou-mosallam, S. (2017). GENOTOXICITY OF BISPYRIBAC SODIUM IN ALBINO RATS. Mansoura Veterinary Medical Journal, 18(1), 49-59.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
  • Pyriminobac-methyl (Ref: KIH-6127). (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
  • Pyrithiobac-Sodium: Human Health Draft Risk Assessment for Registration Review. (2015).
  • Genotoxicity of bispyribac sodium in albino rats. (2017).
  • Ames Test - Confirmatory test included - OECD 471. (n.d.). Vivotecnia.
  • Evaluating In Vitro DNA Damage Using Comet Assay. (2017).
  • OECD 474: In vivo Mammalian Micronucleus Test. (n.d.). Nucro-Technics.
  • Pyrithiobac-sodium (Ref: DPX PE 350). (2025). Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
  • PYRITHIOBAC-Sodium. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
  • Chronic effects of pyriminobac-methyl on the growth and developmental impacts in Pomacea canalicul
  • Bispyribac. (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
  • OECD 474: In vivo Micronucleus Assay. (n.d.). Gentronix.
  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs.
  • CometAssay Assay Principle. (n.d.). R&D Systems.
  • Lack of genotoxicity of rhubarb (rhizome) in the Ames and micronucleus in vitro tests. (2022). Toxicology Reports.
  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. (2022).
  • Pyrithiobac sodium. (n.d.). PubChem.
  • Single and joint toxicity of ethoprophos and bispyribac-sodium to Oreochromis niloticus: biochemical and genotoxic responses. (2022). PubMed Central.
  • Synthesis, Herbicidal Activity against Barnyard Grass, and Photolytic Behavior of Aryl 2,6-Dipyrimidinoxybenzo
  • Comet Assay for the Detection of DNA Breaks Protocol. (n.d.).
  • DNA Damage Evaluation Using Comet Assay | Protocol Preview. (2022). YouTube.
  • The micronucleus test—most widely used in vivo genotoxicity test—. (2016). PubMed Central.
  • Pyrithiobac Sodium Registration Review Human-Health Assessment Scoping Document. (n.d.).
  • Bispyribac-sodium. Human-Health Assessment. (2014).
  • In vivo genotoxicity of a novel heterocyclic amine, aminobenzoazepinoquinolinone-derivative (ABAQ), produced by the Maillard reaction between glucose and L-tryptophan. (2014). PubMed.
  • Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use. (2014). Springer Protocols.
  • A Systematic Review of Studies on Genotoxicity and Related Biomarkers in Populations Exposed to Pesticides in Mexico. (2021). MDPI.
  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (2020).
  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). (2019). Nucro-Technics.
  • In vivo Micronucleus Assay. (2025). Scantox.
  • Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). (n.d.). Tox Lab.

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Validation

A Comparative Guide to the Interspecies Selectivity of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Interspecies Selectivity in Herbicide Development In the pursuit of effective weed management strategies, the principle o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Interspecies Selectivity in Herbicide Development

In the pursuit of effective weed management strategies, the principle of selectivity is paramount. An ideal herbicide must exhibit potent activity against target weed species while ensuring the safety of the cultivated crop. This guide delves into the interspecies selectivity of a key chemical class of herbicides: the pyrimidinyloxybenzoates. While the specific compound 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is not extensively documented, we will focus on its close and commercially significant analog, bispyribac-sodium (sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate).

This guide will provide a comprehensive comparison of bispyribac-sodium's performance with alternative herbicides, supported by experimental data. We will explore the mechanistic basis of its selectivity, offer detailed protocols for evaluating interspecies differences, and present a clear visual representation of the underlying biochemical pathways. Our aim is to equip researchers and drug development professionals with the in-depth technical knowledge necessary to advance the design of next-generation selective herbicides.

Mechanism of Action: Targeting Acetohydroxyacid Synthase (AHAS)

Bispyribac-sodium, like other members of the pyrimidinyloxybenzoate family, exerts its herbicidal activity by inhibiting the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS)[1][2][3]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – in plants and microorganisms[1][4]. As animals obtain these essential amino acids through their diet, they lack the AHAS enzyme, rendering them insensitive to this class of herbicides. This inherent difference forms the primary basis of selectivity between plants and animals[4].

The inhibition of AHAS leads to a depletion of BCAAs, which are vital for protein synthesis and overall plant growth. This starvation of essential amino acids triggers a cascade of downstream events, ultimately leading to growth arrest and plant death[4][5].

Signaling Pathway of AHAS Inhibition

The cellular response to BCAA starvation is a complex process. In plants, two key signaling pathways are implicated in sensing and responding to amino acid deprivation: the General Control Nonderepressible 2 (GCN2) pathway and the Target of Rapamycin (TOR) pathway.

  • GCN2 Pathway: Under amino acid-deficient conditions, uncharged tRNAs accumulate and activate the GCN2 kinase. Activated GCN2 then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a general repression of protein synthesis to conserve resources. However, this also paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4, which in turn activates genes involved in amino acid synthesis and stress adaptation.

  • TOR Pathway: The TOR kinase is a central regulator of cell growth and is activated by nutrients, including amino acids. When amino acid levels are low, TOR activity is suppressed, leading to an inhibition of anabolic processes like protein and lipid synthesis, and the activation of catabolic processes such as autophagy to recycle cellular components.

The interplay between the GCN2 and TOR pathways orchestrates the plant's response to the BCAA starvation induced by AHAS inhibitors.

AHAS_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_enzyme Enzyme Inhibition cluster_metabolic Metabolic Disruption cluster_signaling Cellular Signaling Response cluster_phenotype Phenotypic Outcome Bispyribac_Sodium Bispyribac-Sodium AHAS AHAS/ALS Enzyme Bispyribac_Sodium->AHAS Inhibits BCAA_Biosynthesis Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis AHAS->BCAA_Biosynthesis Catalyzes BCAA_Depletion BCAA Starvation BCAA_Biosynthesis->BCAA_Depletion Leads to GCN2 GCN2 Kinase Activation BCAA_Depletion->GCN2 Activates TOR TOR Kinase Inhibition BCAA_Depletion->TOR Inhibits Protein_Synthesis_Down General Protein Synthesis Inhibition GCN2->Protein_Synthesis_Down TOR->Protein_Synthesis_Down Autophagy_Up Autophagy Induction TOR->Autophagy_Up Growth_Arrest Growth Arrest Protein_Synthesis_Down->Growth_Arrest Autophagy_Up->Growth_Arrest Plant_Death Plant Death Growth_Arrest->Plant_Death

Figure 1: Signaling cascade following AHAS inhibition by bispyribac-sodium.

Comparative Interspecies Selectivity: Bispyribac-Sodium vs. Alternatives

The utility of bispyribac-sodium lies in its high degree of selectivity, particularly in rice cultivation. It effectively controls a broad spectrum of weeds, including grasses, sedges, and broadleaf species, while exhibiting excellent safety for the rice crop[3]. This selectivity is a multifactorial phenomenon, primarily attributed to differential rates of metabolism between rice and susceptible weed species. Rice plants can rapidly metabolize bispyribac-sodium into inactive forms, whereas weeds are unable to do so at a sufficient rate, leading to the accumulation of the active herbicide and subsequent phytotoxicity.

To provide a comprehensive overview, we compare the selectivity of bispyribac-sodium with other commonly used rice herbicides with different modes of action.

HerbicideChemical ClassMode of ActionCrop Safety in RicePrimary Weed Spectrum
Bispyribac-sodium PyrimidinyloxybenzoateAHAS inhibitorExcellentGrasses, Sedges, Broadleaf weeds
Cyhalofop-butyl AryloxyphenoxypropionateACCase inhibitorExcellentGrasses (especially Echinochloa spp.)
Penoxsulam TriazolopyrimidineAHAS inhibitorGood to ExcellentGrasses, Sedges, Broadleaf weeds
Pendimethalin DinitroanilineMicrotubule assembly inhibitorModerate (timing-dependent)Grasses, Small-seeded broadleaf weeds
Quantitative Comparison of Herbicide Efficacy (GR50 Values)

The GR50 value represents the herbicide dose required to cause a 50% reduction in plant growth (measured as biomass). A lower GR50 value indicates higher sensitivity to the herbicide. The selectivity index (SI) is calculated as the ratio of the GR50 for the crop to the GR50 for the weed (SI = GR50 crop / GR50 weed). A higher SI value signifies greater selectivity.

HerbicideSpeciesGR50 (g a.i./ha)Selectivity Index (SI) vs. E. crus-galli (Susceptible)Reference
Bispyribac-sodium Echinochloa crus-galli (Susceptible)1.14 - 4.13-[6]
Echinochloa phyllopogon (Resistant)>25.5 (R/S ratio >9)-[7]
Cyperus difformis (Resistant)>10 (R/S ratio >10)-[7]
Penoxsulam Oryza sativa (var. Wuyungeng32)> 200> 32.2[8]
Oryza sativa (var. Liangyou669)> 200> 32.2[8]
Echinochloa crus-galli (Susceptible)6.2-[8]
Echinochloa crus-galli (Resistant)179-[8]
Cyhalofop-butyl Echinochloa crus-galli (Susceptible)ED50 available-[1]
Echinochloa crus-galli (Resistant)ED50 available (R/S ratio >17)-[1]
Pendimethalin Echinochloa crus-galli (Susceptible)166-[8]
Echinochloa crus-galli (Resistant)>800-[8]

Data presented as GR50 (g a.i./ha) unless otherwise noted. R/S ratio refers to the resistance factor compared to a susceptible population.

Interpretation of Data:

  • Bispyribac-sodium and Penoxsulam (AHAS inhibitors): Both herbicides demonstrate a broad spectrum of activity. The high GR50 values for rice varieties compared to susceptible weed populations highlight their excellent selectivity. However, the emergence of resistant weed biotypes with significantly higher GR50 values is a critical concern for their long-term efficacy.

  • Cyhalofop-butyl (ACCase inhibitor): This herbicide is particularly effective against grass weeds like Echinochloa crus-galli. Its selectivity in rice is primarily due to the rapid metabolic detoxification in the crop[9].

  • Pendimethalin (Microtubule inhibitor): As a pre-emergence herbicide, its selectivity is often dependent on the developmental stage of the crop at the time of application. Rice shows tolerance at specific growth stages[10].

Experimental Protocols for Assessing Interspecies Selectivity

To empirically determine the interspecies selectivity of a compound, two primary experimental approaches are employed: whole-plant bioassays and in vitro enzyme inhibition assays.

Protocol 1: Whole-Plant Dose-Response Bioassay

This assay evaluates the effect of a herbicide on the overall growth of different plant species under controlled conditions.

Objective: To determine the GR50 value of a test compound for various plant species.

Materials:

  • Seeds of selected plant species (e.g., Oryza sativa, Echinochloa crus-galli, Cyperus difformis, Monochoria vaginalis)

  • Pots or trays with appropriate soil mix

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Herbicide stock solution and a series of dilutions

  • Spray chamber for uniform herbicide application

  • Balance for weighing plant biomass

Procedure:

  • Plant Preparation:

    • Sow seeds of each species in separate pots.

    • Grow the plants in a controlled environment until they reach a uniform growth stage (e.g., 2-3 leaf stage).

    • Thin the seedlings to a consistent number per pot (e.g., 3-5 plants).

  • Herbicide Application:

    • Prepare a range of herbicide concentrations that are expected to cause between 0% and 100% growth inhibition. Include a non-treated control.

    • Apply the herbicide solutions uniformly to the plants using a calibrated spray chamber.

  • Incubation and Data Collection:

    • Return the treated plants to the growth chamber.

    • After a specified period (e.g., 14-21 days), visually assess phytotoxicity and harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each treatment.

  • Data Analysis:

    • Calculate the percent growth reduction for each herbicide concentration relative to the non-treated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR50 value for each species.

Whole_Plant_Bioassay cluster_prep 1. Plant Preparation cluster_app 2. Herbicide Application cluster_data 3. Incubation & Data Collection cluster_analysis 4. Data Analysis Sow_Seeds Sow seeds of different species Grow_Plants Grow to uniform stage (2-3 leaf) Sow_Seeds->Grow_Plants Thin_Seedlings Thin to consistent number per pot Grow_Plants->Thin_Seedlings Spray_Application Apply uniformly in a spray chamber Prepare_Doses Prepare herbicide dose range Prepare_Doses->Spray_Application Incubate Return to growth chamber (14-21 days) Harvest Harvest above-ground biomass Incubate->Harvest Dry_Biomass Oven-dry to constant weight Harvest->Dry_Biomass Weigh Record dry weight Dry_Biomass->Weigh Calculate_Reduction Calculate % growth reduction Regression Perform non-linear regression Calculate_Reduction->Regression Determine_GR50 Determine GR50 value Regression->Determine_GR50

Figure 2: Workflow for a whole-plant dose-response bioassay.
Protocol 2: In Vitro AHAS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the AHAS enzyme isolated from different plant species.

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound on AHAS from various plant species.

Materials:

  • Young leaf tissue from selected plant species

  • Enzyme extraction buffer

  • AHAS assay buffer

  • Substrate (pyruvate)

  • Cofactors (thiamine pyrophosphate, MgCl2, FAD)

  • Test compound solutions at various concentrations

  • Creatine and α-naphthol solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract.

  • Enzyme Assay:

    • In a microplate or test tubes, combine the assay buffer, cofactors, and the enzyme extract.

    • Add the test compound at various concentrations (include a control with no inhibitor).

    • Pre-incubate the mixture for a short period.

    • Initiate the enzymatic reaction by adding the substrate (pyruvate).

    • Incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product (acetolactate) to acetoin.

  • Colorimetric Detection:

    • Add creatine and α-naphthol to the reaction mixture and incubate to allow for color development.

    • Measure the absorbance at 525-540 nm.

  • Data Analysis:

    • Calculate the percent inhibition of AHAS activity for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable regression model to determine the IC50 value.

AHAS_Assay cluster_extract 1. Enzyme Extraction cluster_assay 2. Enzyme Assay cluster_detect 3. Colorimetric Detection cluster_analyze 4. Data Analysis Homogenize Homogenize leaf tissue in buffer Centrifuge Centrifuge and collect supernatant Homogenize->Centrifuge Quantify Determine protein concentration Centrifuge->Quantify Prepare_Mix Combine buffer, cofactors, enzyme, and inhibitor Add_Substrate Initiate reaction with pyruvate Prepare_Mix->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction with acid Incubate_Reaction->Stop_Reaction Add_Reagents Add creatine and α-naphthol Incubate_Color Incubate for color development Add_Reagents->Incubate_Color Measure_Abs Measure absorbance at 525-540 nm Incubate_Color->Measure_Abs Calc_Inhibition Calculate % inhibition Plot_Data Plot % inhibition vs. [inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of novel chemical compound...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of novel chemical compounds are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid, grounded in established safety principles and regulatory standards. The toxicological properties of this specific material have not been exhaustively investigated, compelling us to adopt a cautious and rigorous approach to its waste management.[1]

Hazard Assessment and Profile

  • Known Health Hazards : Based on data for the closely related compound, Sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, this chemical should be treated as causing serious eye irritation (GHS Category 2).[1] Unprotected contact with the eyes must be avoided.

  • Physical and Environmental Hazards : The physical and environmental hazards are not currently classified.[1] However, the benzoic acid component suggests that dust formation should be minimized to prevent potential combustible dust concentrations in the air.[2][3] It is crucial to prevent the chemical from entering drains, surface water, or soil to avoid unknown ecological consequences.[1][4][5]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, and bases.[3][6][7][8]

Core Principle: Proactive Caution

Given the incomplete toxicological data, 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid must be handled as a hazardous substance in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]

Regulatory Framework: Adherence to EPA and OSHA Standards

All waste disposal activities must comply with federal and local regulations.

  • OSHA Laboratory Standard (29 CFR 1910.1450) : This standard mandates the development of a Chemical Hygiene Plan (CHP).[9][11] Your laboratory's CHP is the primary document governing safe handling and disposal procedures. It must detail standard operating procedures, PPE requirements, and waste disposal protocols.[10]

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from "cradle to grave."[12] For academic and research laboratories, the regulations in 40 CFR Part 262, Subpart K, offer a flexible and protective framework for managing hazardous waste, emphasizing regular removal (at least every twelve months) and the development of a Laboratory Management Plan.[13]

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid are managed safely and compliantly.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Stream : All solid materials (e.g., residual powder, contaminated weigh boats, gloves, paper towels) and liquid solutions containing 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid must be designated as "Hazardous Chemical Waste."

  • Avoid Co-mingling : Do not mix this waste with other waste streams, particularly incompatible materials like strong acids, bases, or oxidizers.[3][6][7] Halogenated and non-halogenated solvent waste should also be kept separate if your institution's waste management plan requires it.

Step 2: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.

  • Container Choice : Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[14] For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate. For liquid waste, ensure the container material will not react with the solvent used.[15]

  • Proper Labeling : All waste containers must be clearly labeled the moment waste is first added.[16] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid."

    • An accurate list of all contents, including solvents.

    • The associated hazards (e.g., "Eye Irritant").

    • The date of accumulation start.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must establish a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[14]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Storage Conditions : Keep the waste container securely capped at all times, except when adding waste.[14] Store in a cool, dry, and well-ventilated area away from ignition sources.[3][6]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. Once a container is full, it must be moved to the central storage area within three days.[14]

Step 4: Final Disposal Route

The recommended and most definitive method for disposing of this compound is through a licensed hazardous waste management facility.

  • Methodology : The advised disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This high-temperature process ensures the complete destruction of the organic molecule, minimizing environmental release.

  • Engage Professionals : Your institution's Environmental Health & Safety (EHS) department will coordinate with a certified hazardous waste contractor for pickup and disposal.[12] These professionals are equipped to handle the transport, profiling, and final destruction of the chemical waste in compliance with all regulations.

Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [1][2][17]

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Step 1: Assess the Situation
  • Minor Spill (Solid) : A small amount of solid contained within a ventilated fume hood.

  • Major Spill (Solid or Liquid) : Any spill outside of a fume hood, any liquid spill, or a quantity that poses an inhalation or fire risk.

Step 2: Response Protocol
Spill TypeAction Protocol
Minor Solid Spill 1. Ensure personal protective equipment (lab coat, safety goggles, appropriate gloves) is worn. 2. Gently cover the spill with an adsorbent pad or paper towel to prevent dust from becoming airborne. 3. Carefully sweep the material into a suitable container.[7] Avoid creating dust.[18] 4. Decontaminate the area with soap and water. 5. Place all cleanup materials into a hazardous waste container and label appropriately.
Major Spill 1. Evacuate and Alert : Immediately alert personnel in the area and evacuate.[8] 2. Isolate : Secure and control access to the area. 3. Ventilate : If safe to do so, increase ventilation to the area. 4. Contact EHS : Call your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment. 5. Containment : Prevent the spill from entering drains or waterways.[4][5]

Summary of Disposal and Safety Parameters

ParameterGuidelineJustification & Reference
Hazard Classification Eye Irritant (Category 2). Treat as hazardous waste.Based on analogue data; full toxicology unknown.[1]
Required PPE Safety goggles, lab coat, nitrile gloves.Protects against eye irritation and skin contact.[1]
Waste Segregation Dedicated "Hazardous Chemical Waste" stream.Prevents reaction with incompatible materials.[3][6][7]
Container Type Labeled, sealed, compatible (HDPE, glass).Ensures containment and regulatory compliance.[14][15][16]
Primary Disposal Method High-temperature incineration via a licensed contractor.Ensures complete destruction of the compound.[1]
Spill Cleanup (Solid) Gently sweep to avoid dust; collect for disposal.Minimizes inhalation risk and ensures proper waste capture.[7][18]
Drain Disposal STRICTLY PROHIBITED Prevents release of an uncharacterized chemical into the environment.[1][17]

Visual Workflows

Diagram 1: Waste Stream Decision Workflow

start Waste Generated (Solid or Liquid) decision Does waste contain 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid? start->decision hw_stream Segregate as 'Hazardous Chemical Waste' decision->hw_stream  Yes other_stream Follow protocol for other waste streams decision->other_stream No container Place in a properly labeled, compatible, and sealed hazardous waste container. hw_stream->container saa Store in Satellite Accumulation Area (SAA) container->saa

Caption: Decision tree for proper waste segregation.

Diagram 2: Cradle-to-Grave Disposal Process

cluster_lab Laboratory Responsibility cluster_ehs EHS & Contractor Responsibility A 1. Generation (In-Lab Use) B 2. Segregation (Hazardous Waste Stream) A->B C 3. Containment (Labeled, Sealed Container) B->C D 4. Accumulation (Secure SAA Storage) C->D E 5. Pickup Request (Notify EHS) D->E Container Full or >12 Months Old F 6. Transport (Licensed Hauler) E->F G 7. Final Disposal (High-Temperature Incineration) F->G

Caption: Overall waste management and disposal workflow.

References

  • Chemos GmbH & Co. KG. (2023, December 12). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • AU Chemical. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • PENTA. (2024, April 24). Benzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Greenbook.net. (2006, July 14). Material Safety Data Sheet. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Alpha Resources. (2021, February 19). BENZOIC ACID. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. The following guidance is synthesized from the known hazards of its structural components—subst...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid. The following guidance is synthesized from the known hazards of its structural components—substituted benzoic acid and pyrimidine derivatives—and is intended to provide a robust framework for safe handling in a laboratory setting. It is imperative to treat this compound with the caution required for new chemical entities.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is foundational to its safe handling. Based on its chemical structure, a benzoic acid moiety linked to a dimethoxypyrimidine group, we can anticipate the following primary hazards:

  • Skin Irritation: Benzoic acid and its derivatives are known to be skin irritants, causing redness and inflammation upon direct contact.[1][2]

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potentially severe damage.[2][3]

  • Respiratory Tract Irritation: As a fine powder, this compound poses a risk of respiratory irritation if inhaled.[2][4]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[1]

  • Combustible Dust: Like many fine organic powders, this compound may form explosive mixtures with air.[3][5]

A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemical powders is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of the powder and to contain any potential spills.

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[1]

Personal Protective Equipment (PPE): A Necessary Barrier

Where engineering controls cannot eliminate all risks, appropriate PPE is essential. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are required at all times to protect against airborne particles and accidental splashes.[6]

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7]

Skin Protection
  • Gloves: Chemical-resistant gloves are crucial. Based on the carboxylic acid nature of the compound, the following glove materials are recommended:

    • Butyl Rubber or Neoprene: These materials offer good resistance to a range of chemicals, including carboxylic acids.[4]

    • Nitrile Gloves: While providing some protection, nitrile gloves should be considered for short-duration tasks only and must be changed immediately upon any sign of contamination or degradation.[7] Always inspect gloves for any signs of damage before use and wash hands thoroughly after removing them.[8]

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and clothing.[7] Ensure the lab coat is made from a material suitable for chemical laboratories, such as Nomex® or treated cotton.[7]

Respiratory Protection

In situations where engineering controls may not be sufficient to keep exposure below acceptable limits, or during spill clean-up, respiratory protection is necessary.

  • Respirator Type: A half-mask or full-face respirator equipped with the appropriate cartridges should be used.

  • Cartridge Selection: Based on the chemical nature of the compound (an organic acid), a combination cartridge is recommended. Look for NIOSH-approved respirators with:

    • Organic Vapor (OV) cartridges (Black label): To protect against organic vapors.[9][10][11]

    • Acid Gas (AG) cartridges (White label): To protect against acidic gases.[9][11]

    • Particulate Filter (N95, P95, or P100): To capture fine dust particles.[12][13]

A combination Organic Vapor/Acid Gas (OV/AG) cartridge, often with a yellow stripe, combined with a P100 particulate filter, would provide comprehensive protection.[9][11] All personnel requiring the use of a respirator must be medically cleared and fit-tested annually.[13]

PPE Component Specification Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects eyes from dust and splashes.[7]
Face Protection Face Shield (in addition to goggles)Provides full-face protection during high-risk procedures.[7]
Hand Protection Butyl Rubber or Neoprene GlovesOffers robust protection against carboxylic acids.[4]
Body Protection Flame-Resistant Laboratory CoatProtects skin and clothing from contamination.
Respiratory Protection Half or Full-Face Respirator with OV/AG/P100 CartridgesProtects against inhalation of organic vapors, acid gases, and fine particulates.[9][11][12][13][14]

Safe Handling and Operational Plan

A systematic approach to handling minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Donning PPE: Put on all required PPE before handling the chemical.

  • Weighing: Perform all weighing operations inside the fume hood. Use a disposable weigh boat to minimize contamination of the balance.

  • Material Transfer: Handle the powder gently to avoid creating dust.

Post-Handling
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (In Order) cluster_doffing Doffing PPE (In Order) Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 End Procedure Complete Doff4->End Start Start Procedure Start->Don1

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: From a safe distance, assess the extent of the spill.

  • Secure: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean up.

  • Clean-up:

    • Gently cover the spill with an absorbent material like sand or vermiculite to avoid generating dust.[1]

    • Carefully sweep the material into a designated chemical waste container.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for clean-up should be disposed of as hazardous waste.

Disposal Plan

Proper disposal is critical to ensure environmental and personal safety.

  • Waste Collection: All solid waste contaminated with 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, including empty containers, used gloves, and disposable lab coats, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[1][15] All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[2][3]

Chemical Waste Disposal Workflow

Disposal_Workflow A Generate Chemical Waste (Solid or Liquid) B Segregate into Compatible Waste Streams A->B C Collect in a Labeled, Sealed Hazardous Waste Container B->C D Store in a Designated Satellite Accumulation Area C->D E Schedule Pickup by a Licensed Waste Disposal Vendor D->E

Caption: Step-by-step procedure for the safe disposal of chemical waste.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic Acid. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Parcil Safety. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. Retrieved from [Link]

  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents. Retrieved from [Link]

  • Greenbook.net. (2006, July 14). Material Safety Data Sheet. Retrieved from [Link]

  • Brenntag. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Biorisk Management, CDC. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • MES Life Safety. (n.d.). Organic Vapor/Acid Gas Cartridge, 2/Bx. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

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